molecular formula C37H68O5 B15596925 1-Palmitoyl-2-linoleoyl-sn-glycerol CAS No. 51621-26-2

1-Palmitoyl-2-linoleoyl-sn-glycerol

Cat. No.: B15596925
CAS No.: 51621-26-2
M. Wt: 592.9 g/mol
InChI Key: SVXWJFFKLMLOHO-YAIZGCQRSA-N
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Description

1-palmitoyl-2-linoleoyl-sn-glycerol is a 1,2-diacyl-sn-glycerol in which the 1- and 2-acyl groups are specified as palmitoyl and linoleoyl respectively. It has a role as a mouse metabolite. It is functionally related to a linoleic acid and a hexadecanoic acid.

Properties

CAS No.

51621-26-2

Molecular Formula

C37H68O5

Molecular Weight

592.9 g/mol

IUPAC Name

[(2S)-1-hexadecanoyloxy-3-hydroxypropan-2-yl] (9Z,12Z)-octadeca-9,12-dienoate

InChI

InChI=1S/C37H68O5/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-37(40)42-35(33-38)34-41-36(39)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h11,13,17-18,35,38H,3-10,12,14-16,19-34H2,1-2H3/b13-11-,18-17-/t35-/m0/s1

InChI Key

SVXWJFFKLMLOHO-YAIZGCQRSA-N

physical_description

Solid

Origin of Product

United States

Foundational & Exploratory

The Pivotal Role of 1-Palmitoyl-2-linoleoyl-sn-glycerol in Cellular Signaling and Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Palmitoyl-2-linoleoyl-sn-glycerol (PLG) is a specific diacylglycerol (DAG) molecule that plays a crucial role as a second messenger in a multitude of cellular signaling pathways. As a key intermediate in lipid metabolism, its biological functions are diverse, ranging from the activation of protein kinase C (PKC) isoforms to influencing insulin (B600854) secretion and modulating immune responses. This in-depth technical guide explores the multifaceted biological roles of PLG, presenting quantitative data, detailed experimental protocols, and visual representations of its involvement in cellular processes. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating cellular signaling and metabolic pathways where PLG is a key player.

Introduction

Diacylglycerols (DAGs) are a class of glycerolipids consisting of two fatty acid chains covalently bonded to a glycerol (B35011) molecule through ester linkages. For many years, DAGs were primarily considered as intermediates in lipid biosynthesis and degradation. However, it is now well-established that specific DAG species, such as this compound, are potent second messengers that are transiently produced at the cell membrane in response to extracellular stimuli. The unique fatty acid composition of PLG, with palmitic acid at the sn-1 position and linoleic acid at the sn-2 position, dictates its specific interactions with downstream effector proteins and its metabolic fate, thereby defining its distinct biological roles.

This guide will delve into the core functions of PLG, focusing on its involvement in:

  • Protein Kinase C Activation: A primary and well-characterized role of DAGs.

  • Metabolic Regulation: Its position as a key node in lipid metabolism.

  • Specialized Biological Roles: Including its function as a hormogonium-inducing factor in symbiotic relationships and the immunomodulatory properties of its synthetic derivatives.

The Central Role of this compound in Signal Transduction

The most prominent role of PLG in cellular signaling is the activation of Protein Kinase C (PKC). This signaling cascade is initiated by the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC), generating PLG and inositol (B14025) 1,4,5-trisphosphate (IP3).

The PLC-DAG-PKC Signaling Axis

The activation of various cell surface receptors, such as G protein-coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs), leads to the activation of PLC. PLC, in turn, cleaves PIP2, a minor phospholipid component of the inner leaflet of the plasma membrane, into the two second messengers. While IP3 diffuses into the cytosol to trigger the release of calcium from intracellular stores, the lipophilic PLG remains in the plane of the membrane. Here, it recruits and activates conventional and novel isoforms of PKC. The binding of PLG to the C1 domain of PKC induces a conformational change that relieves autoinhibition and activates the kinase.

PLC_PKC_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol Ligand Ligand Receptor Receptor Ligand->Receptor Binds G_Protein G Protein Receptor->G_Protein Activates PLC Phospholipase C G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes PLG This compound (PLG) PIP2->PLG IP3 IP3 PIP2->IP3 PKC_inactive Inactive PKC PLG->PKC_inactive Recruits & Activates PKC_active Active PKC PKC_inactive->PKC_active Cellular_Response Downstream Cellular Response PKC_active->Cellular_Response Phosphorylates Substrates Ca2+ Ca2+ IP3->Ca2+ Releases Ca2+->PKC_active Co-activates (conventional PKCs)

Figure 1: The PLC-DAG-PKC Signaling Pathway.

Metabolic Hub: The Synthesis and Fate of this compound

PLG is not only a signaling molecule but also a central intermediate in lipid metabolism. Its cellular concentration is tightly regulated by a series of enzymes that either produce or consume it.

Biosynthesis of PLG

PLG can be synthesized through several pathways, with the de novo pathway from glycerol-3-phosphate being a major contributor. In this pathway, glycerol-3-phosphate is sequentially acylated by acyl-CoA transferases.

Metabolic Fate of PLG

Once generated, PLG can be directed towards several metabolic fates:

  • Phosphorylation: PLG can be phosphorylated by diacylglycerol kinases (DGKs) to produce phosphatidic acid (PA), another important lipid second messenger. This reaction terminates the DAG signal.

  • Acylation: Diacylglycerol acyltransferases (DGATs) can acylate PLG to form triacylglycerols (TAGs), which serve as the primary energy storage molecules in the cell.

  • Hydrolysis: Diacylglycerol lipases (DGLs) can hydrolyze PLG to release a free fatty acid and a monoacylglycerol.

PLG_Metabolism Glycerol_3_P Glycerol-3-Phosphate LPA Lysophosphatidic Acid Glycerol_3_P->LPA Acylation PA_de_novo Phosphatidic Acid LPA->PA_de_novo Acylation PLG This compound PA_de_novo->PLG Dephosphorylation DGK Diacylglycerol Kinase (DGK) PLG->DGK DGAT Diacylglycerol Acyltransferase (DGAT) PLG->DGAT DGL Diacylglycerol Lipase (DGL) PLG->DGL PIP2 PIP2 PLC Phospholipase C PIP2->PLC PLC->PLG Hydrolysis PA_from_PLG Phosphatidic Acid TAG Triacylglycerol MAG_FFA Monoacylglycerol + Free Fatty Acid DGK->PA_from_PLG DGAT->TAG DGL->MAG_FFA

Figure 2: Metabolic Pathways of this compound.

Quantitative Data on the Biological Activity of this compound and Related Molecules

A precise understanding of the biological role of PLG requires quantitative data on its interactions with cellular components and its effects on cellular processes. While specific data for PLG is often embedded within broader lipidomic studies, data from closely related DAGs and synthetic analogs provide valuable insights.

ParameterMoleculeSystemValueReference
Hormogonium Induction This compoundNostoc sp. strain Yaku-1Activity observed at 0.01 - 100 nmol/disc[1]
PKC Activation 1-Oleoyl-2-acetyl-sn-glycerol (OAG)Rat islet homogenatesDose-dependent activation (5-500 µM)[2]
Insulin Release 1-Oleoyl-2-acetyl-sn-glycerol (OAG)Intact rat isletsDose-dependent stimulation (50-500 µM)[2]
Cytokine Release (IL-6) Poly(gallic acid) (PGAL)THP-1 cellsSignificant reduction at 1, 10, 100, 200 µg/mL[3]
Cytokine Release (TNF-α) Poly(gallic acid) (PGAL)THP-1 cellsSignificant reduction at 1, 10, 100, 200 µg/mL[3]
Cytokine Release (IL-1β) Poly(gallic acid) (PGAL)THP-1 cellsSignificant reduction at 1, 10, 100, 200 µg/mL[3]

Note: Data for PLG itself is limited. The table includes data for closely related diacylglycerols and other molecules for comparative purposes.

Specialized Biological Roles

Beyond its canonical role in PKC activation, PLG and its derivatives have been implicated in more specialized biological processes.

Hormogonium-Inducing Factor in Cyanobacteria

In the symbiotic relationship between the cycad Cycas revoluta and the nitrogen-fixing cyanobacterium Nostoc, PLG has been identified as a key signaling molecule.[4] It acts as a hormogonium-inducing factor (HIF), causing the differentiation of vegetative Nostoc cells into motile filaments called hormogonia.[1][4] This process is essential for the colonization of the host plant by the cyanobacteria.

Immunomodulatory Effects of a Synthetic Derivative

A synthetic acetylated derivative of PLG, 1-palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol (PLAG), has demonstrated significant immunomodulatory properties. Studies have shown that PLAG can reduce pro-inflammatory cytokine release, suggesting its potential as a therapeutic agent in inflammatory diseases.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound.

Quantification of Intracellular Diacylglycerol

Objective: To measure the cellular levels of diacylglycerol, including PLG.

Method: Lipid Extraction followed by Mass Spectrometry.

  • Cell Lysis and Lipid Extraction:

    • Harvest cells and wash with ice-cold phosphate-buffered saline (PBS).

    • Lyse cells by sonication in a suitable buffer.

    • Extract lipids using a modified Bligh-Dyer method. Briefly, add a 2:1:0.8 mixture of chloroform:methanol:water to the cell lysate.

    • Vortex thoroughly and centrifuge to separate the phases.

    • Collect the lower organic phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen.

  • Solid-Phase Extraction (optional for enrichment):

    • Resuspend the dried lipid extract in a non-polar solvent.

    • Apply the sample to a silica (B1680970) solid-phase extraction (SPE) column.

    • Wash the column with a non-polar solvent to elute neutral lipids like cholesterol esters and triacylglycerols.

    • Elute the diacylglycerol fraction with a solvent of intermediate polarity (e.g., a mixture of acetone (B3395972) and isopropanol).

  • Mass Spectrometry Analysis:

    • Resuspend the diacylglycerol fraction in a suitable solvent for mass spectrometry (e.g., methanol/chloroform with a small amount of ammonium (B1175870) acetate).

    • Analyze the sample using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify and quantify PLG based on its specific mass-to-charge ratio (m/z) and fragmentation pattern. Use an appropriate internal standard for accurate quantification.

DAG_Quantification_Workflow Cell_Harvest Cell Harvesting & Washing Lysis_Extraction Cell Lysis & Lipid Extraction (Bligh-Dyer) Cell_Harvest->Lysis_Extraction Phase_Separation Phase Separation Lysis_Extraction->Phase_Separation Organic_Phase Collect Organic Phase Phase_Separation->Organic_Phase Drying Drying under Nitrogen Organic_Phase->Drying SPE Solid-Phase Extraction (SPE) (Optional Enrichment) Drying->SPE LC_MS LC-MS/MS Analysis Drying->LC_MS Direct Analysis SPE->LC_MS Data_Analysis Data Analysis & Quantification LC_MS->Data_Analysis

Figure 3: Experimental Workflow for DAG Quantification.
Hormogonium Induction Assay

Objective: To quantitatively assess the hormogonium-inducing activity of PLG on Nostoc sp.

Method: Paper Disc Diffusion Assay.[1]

  • Culture Preparation:

    • Culture Nostoc sp. in a suitable growth medium until it forms filamentous aggregates.

    • Spread the cell aggregates evenly on the surface of a solid medium (e.g., BG-110 medium solidified with agar (B569324) or gellan gum) in a petri dish.

  • Assay Setup:

    • Dissolve this compound in a suitable solvent (e.g., ethanol) to prepare a stock solution.

    • Prepare serial dilutions of the PLG stock solution.

    • Apply a known volume of each dilution to a sterile paper disc. Allow the solvent to evaporate completely.

    • Place the paper discs onto the surface of the agar plate inoculated with Nostoc.

  • Incubation and Observation:

    • Incubate the plates under appropriate light and temperature conditions.

    • Observe the plates microscopically at regular intervals for the formation of motile hormogonia radiating from the paper discs.

  • Quantification:

    • Measure the diameter of the zone of hormogonium formation around each disc.

    • Alternatively, use a fluorescent reporter strain of Nostoc where a promoter active during hormogonium differentiation drives the expression of a fluorescent protein.[5][6] Quantify the fluorescence intensity in a microplate reader.

Conclusion

This compound is a biologically significant diacylglycerol that functions as a critical second messenger and a key metabolic intermediate. Its role in activating PKC is fundamental to numerous cellular processes. Furthermore, its involvement in specialized functions such as symbiotic signaling and the immunomodulatory potential of its derivatives highlight the diverse and important roles of this specific lipid molecule. The experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers in the fields of cell signaling, metabolism, and drug discovery, facilitating further investigation into the intricate functions of this compound. Further research is warranted to elucidate the specific quantitative parameters of its interactions with various protein targets and its precise dose-response effects in different cellular contexts.

References

1-Palmitoyl-2-linoleoyl-sn-glycerol structure and function in cell membranes

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on 1-Palmitoyl-2-linoleoyl-sn-glycerol: Structure, Function, and Analysis in Cell Membranes

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (PLG) is a specific diacylglycerol (DAG) molecule that plays a crucial role in cellular biology, acting as more than just a simple lipid building block. As a key second messenger, it is integral to a multitude of signal transduction pathways, most notably in the activation of Protein Kinase C (PKC). Its unique structure, featuring a saturated palmitic acid at the sn-1 position and a polyunsaturated linoleic acid at the sn-2 position, dictates its behavior within the cell membrane, influencing membrane dynamics and the recruitment of signaling proteins. This document provides a comprehensive overview of the structure, biosynthesis, and function of PLG, details its role in cellular signaling, and outlines modern experimental protocols for its study, serving as a technical resource for professionals in life sciences and drug development.

Structure and Physicochemical Properties

This compound, abbreviated as DAG(16:0/18:2), is a 1,2-diacyl-sn-glycerol. Its structure consists of a glycerol (B35011) backbone esterified with palmitic acid (a saturated 16-carbon fatty acid) at the sn-1 position and linoleic acid (a polyunsaturated 18-carbon fatty acid with two double bonds) at the sn-2 position.[1][2] The sn-3 hydroxyl group remains free, which is critical for its signaling function. This amphipathic molecule has a polar head group and two nonpolar hydrocarbon tails.[3] The kink introduced by the cis-double bonds in the linoleoyl chain influences lipid packing and membrane fluidity.[3][4]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C37H68O5[1][5]
Molecular Weight 592.9 g/mol [1][5]
IUPAC Name [(2S)-1-hexadecanoyloxy-3-hydroxypropan-2-yl] (9Z,12Z)-octadeca-9,12-dienoate[1]
Physical Description Solid[1]
Collision Cross Section 257.06 Ų ([M+NH4]+)[1]

Biosynthesis of Diacylglycerols

Diacylglycerols like PLG are key intermediates in lipid metabolism.[6] The primary pathway for their synthesis involves the sequential acylation of glycerol-3-phosphate. First, a fatty acid is transferred to form lysophosphatidic acid, which is then acylated to produce phosphatidic acid (PA).[7] A specific phosphatase then hydrolyzes the phosphate (B84403) group from PA to yield diacylglycerol.[7] Alternatively, DAG can be generated at the plasma membrane through the hydrolysis of phospholipids, such as phosphatidylinositol 4,5-bisphosphate (PIP2), by phospholipase C (PLC).[8][9]

G G3P Glycerol-3-Phosphate LPA Lysophosphatidic Acid G3P->LPA Acyltransferase PA Phosphatidic Acid (PA) LPA->PA Acyltransferase DAG sn-1,2-Diacylglycerol (e.g., PLG) PA->DAG PA Phosphatase TAG Triacylglycerol (Storage) DAG->TAG DGAT PL Phospholipids (Membrane) DAG->PL Headgroup Addition PLC_PIP2 Phosphatidylinositol 4,5-bisphosphate (PIP2) PLC_PIP2->DAG PLC_Pathway PLC Activation PLC_Pathway->PLC_PIP2 Hydrolysis

Figure 1. Simplified pathways for the biosynthesis of 1,2-diacyl-sn-glycerol (DAG).

Function in Cell Membranes

Regulation of Membrane Dynamics

The hydrophobic nature of DAG influences the physical properties of the cell membrane, such as fluidity and curvature.[6] The presence of unsaturated fatty acids, like the linoleoyl chain in PLG, introduces kinks that prevent tight packing of lipids, thereby increasing membrane fluidity.[4] This modulation of fluidity is essential for the proper function of membrane-embedded proteins.[4][10] Furthermore, DAG can induce membrane curvature and promote events like membrane fusion and vesicle budding, which are critical for processes such as endocytosis and exocytosis.[6] Recent studies have shown that acute, localized production of DAG in the outer mitochondrial membrane leads to membrane tubulation and fission, highlighting its direct role in organelle remodeling.[11]

Role as a Second Messenger

The primary and most studied function of DAG is its role as a lipid second messenger.[12] Following the stimulation of cell surface receptors, phospholipase C (PLC) is activated, which then hydrolyzes PIP2 into two second messengers: inositol (B14025) trisphosphate (IP3) and DAG.[8] While IP3 diffuses into the cytosol to trigger calcium release, DAG remains in the plasma membrane. Here, its main function is to recruit and activate members of the Protein Kinase C (PKC) family, initiating a cascade of downstream phosphorylation events that regulate numerous cellular processes, including cell proliferation, differentiation, and apoptosis.[6][8]

The Diacylglycerol Signaling Cascade

The generation of DAG at the plasma membrane initiates a complex signaling network. While PKC is the most recognized effector, DAG can activate a range of other proteins that possess a conserved C1 domain, the DAG-binding module.[13]

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol Receptor GPCR / RTK PLC Phospholipase C (PLC) Receptor->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG sn-1,2-Diacylglycerol (PLG) PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC recruits & activates DGK Diacylglycerol Kinase (DGK) DAG->DGK phosphorylates Downstream Downstream Phosphorylation & Cellular Responses PKC->Downstream PA Phosphatidic Acid (PA) DGK->PA G DAG sn-1,2-Diacylglycerol (PLG) PKC Protein Kinase C (PKC) DAG->PKC Cell Proliferation, Apoptosis RasGRP RasGRPs DAG->RasGRP Ras/MAPK Pathway Munc13 Munc13 DAG->Munc13 Vesicle Priming Chimaerins Chimaerins DAG->Chimaerins Neurite Retraction PKD Protein Kinase D (PKD) DAG->PKD Oxidative Stress Response DGK Diacylglycerol Kinases (DGKs) DAG->DGK Signal Termination (PA Production) G Sample Cell/Tissue Sample + Internal Standards Extract Lipid Extraction (Bligh & Dyer) Sample->Extract LC Liquid Chromatography (LC Separation) Extract->LC MS Electrospray Ionization (ESI) LC->MS MSMS Tandem Mass Spectrometry (MS/MS Analysis) MS->MSMS Data Data Analysis (Quantification) MSMS->Data

References

Unveiling 1-Palmitoyl-2-linoleoyl-sn-glycerol: A Technical Guide to Its Natural Occurrence, Abundance, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Palmitoyl-2-linoleoyl-sn-glycerol (PLG) is a specific diacylglycerol (DAG) molecule that plays a role as a lipid signaling molecule and a metabolic intermediate in various biological systems. As a member of the diacylglycerol family, it is a key component in cellular signaling pathways, primarily through the activation of protein kinase C (PKC). This technical guide provides a comprehensive overview of the natural sources, abundance, and analytical methodologies for PLG, aimed at researchers and professionals in drug development and life sciences.

Natural Sources and Abundance of this compound

This compound is found in a variety of natural sources, from plants to mammals. However, its abundance is generally low, and it often exists as a transient intermediate in lipid metabolism.

Plant Sources

One of the notable natural sources of PLG is the coralloid roots of the cycad Cycas revoluta. In this plant, PLG has been identified as a signaling molecule. While its presence is established, specific quantitative data on its abundance in Cycas revoluta roots is not extensively documented in publicly available literature.

Triglycerides containing palmitic and linoleic acids are common in many vegetable oils. While this compound is a precursor and breakdown product of these triglycerides, its concentration as a free diacylglycerol in refined oils is typically low.

Animal and Human Sources

PLG has been identified as a mouse metabolite, indicating its presence in mammalian systems. Diacylglycerols, in general, are integral to lipid metabolism and cellular signaling in animals.

In human milk, the lipidome is complex, with triacylglycerols being the most abundant lipid class (approximately 98% of total lipids). Diacylglycerols constitute a smaller fraction. While specific quantification of this compound is not consistently reported across all studies, comprehensive lipidomic analyses of human milk have identified various diacylglycerol species. The concentration of total diacylglycerols in human milk can vary, and the specific abundance of PLG within that fraction requires highly sensitive and specific analytical methods for determination. For instance, some studies have reported that diacylglycerols, as a class, can comprise up to 11 ± 6% of the total lipidome in mature human milk.

The table below summarizes the known natural sources of this compound. Due to the limited availability of precise quantitative data, the abundance is described qualitatively.

Natural SourceOrganism/TissueAbundance
Plant Coralloid Roots of Cycas revolutaPresent as a signaling molecule
Animal Mouse TissuesIdentified as a metabolite
Human Human MilkPresent as a minor component of the diacylglycerol fraction

Experimental Protocols for the Analysis of this compound

The accurate quantification of this compound from biological matrices requires robust and sensitive analytical methods. The following sections detail the key steps involved in its extraction and analysis.

Lipid Extraction

A crucial first step in the analysis of PLG is the efficient extraction of lipids from the sample matrix while minimizing degradation and isomerization.

1. Liquid-Liquid Extraction (Folch Method)

This classic method is widely used for extracting lipids from biological samples.

  • Homogenization: Homogenize the tissue or fluid sample.

  • Solvent Addition: Add a chloroform (B151607):methanol (2:1, v/v) mixture to the homogenized sample.

  • Phase Separation: After vigorous mixing, add water to induce phase separation. The lower chloroform phase will contain the lipids, including PLG.

  • Lipid Recovery: Carefully collect the lower lipid-containing phase and dry it under a stream of nitrogen.

2. Solid-Phase Extraction (SPE)

SPE can be used for a more targeted extraction and cleanup of diacylglycerols.

  • Column Conditioning: Condition a silica-based SPE cartridge with a non-polar solvent (e.g., hexane).

  • Sample Loading: Load the lipid extract (resuspended in a non-polar solvent) onto the cartridge.

  • Washing: Wash the cartridge with solvents of increasing polarity to remove interfering compounds.

  • Elution: Elute the diacylglycerol fraction with a more polar solvent mixture (e.g., diethyl ether in hexane).

Quantification by Mass Spectrometry

Mass spectrometry coupled with chromatographic separation is the method of choice for the sensitive and specific quantification of PLG.

1. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Derivatization: Diacylglycerols are non-volatile and require derivatization prior to GC analysis. Silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common approach.

  • GC Separation: Use a non-polar or medium-polarity capillary column to separate the derivatized diacylglycerols.

  • MS Detection: Employ electron ionization (EI) and select specific ions for quantification (Selected Ion Monitoring, SIM mode) to enhance sensitivity and specificity.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful technique for analyzing diacylglycerols without the need for derivatization.

  • Chromatographic Separation: Use a reverse-phase C18 or C30 column with a gradient elution of mobile phases such as acetonitrile, isopropanol, and water, often with additives like ammonium (B1175870) formate (B1220265) to improve ionization.

  • Ionization: Employ electrospray ionization (ESI) in positive ion mode.

  • MS/MS Detection: Utilize Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. The precursor ion for PLG ([M+NH4]+) would be m/z 608.5, and characteristic product ions would be monitored for quantification.

Signaling Pathways Involving Diacylglycerols

This compound, as a diacylglycerol, is a crucial second messenger in various cellular signaling pathways. The most well-characterized pathway is the activation of Protein Kinase C (PKC).

Protein Kinase C (PKC) Activation Pathway

The activation of various isoforms of PKC by diacylglycerols is a central event in signal transduction, regulating a multitude of cellular processes including cell growth, differentiation, and apoptosis.

PKC_Activation_Pathway ext_signal Extracellular Signal (e.g., Hormone, Growth Factor) receptor G-Protein Coupled Receptor (GPCR) or Receptor Tyrosine Kinase (RTK) ext_signal->receptor Binds plc Phospholipase C (PLC) receptor->plc Activates pip2 PIP2 (Phosphatidylinositol 4,5-bisphosphate) plc->pip2 Hydrolyzes ip3 IP3 (Inositol 1,4,5-trisphosphate) pip2->ip3 dag DAG (this compound) pip2->dag er Endoplasmic Reticulum ip3->er Binds to receptor on pkc Protein Kinase C (PKC) dag->pkc Recruits and Activates ca2 Ca²⁺ Release er->ca2 ca2->pkc Activates (for conventional PKCs) cellular_response Cellular Response pkc->cellular_response Phosphorylates target proteins leading to

Caption: Diacylglycerol (DAG) signaling pathway leading to Protein Kinase C (PKC) activation.

Experimental Workflow for PLG Analysis

The following diagram illustrates a typical workflow for the extraction and quantification of this compound from a biological sample.

PLG_Analysis_Workflow sample Biological Sample (e.g., Tissue, Milk) homogenization Homogenization sample->homogenization extraction Lipid Extraction (e.g., Folch Method) homogenization->extraction cleanup Optional: Solid-Phase Extraction (SPE) for Diacylglycerol Fraction extraction->cleanup analysis LC-MS/MS or GC-MS Analysis extraction->analysis Direct analysis (less common) cleanup->analysis quantification Data Processing and Quantification analysis->quantification result Concentration of This compound quantification->result

Caption: A generalized experimental workflow for the analysis of this compound.

Conclusion

This compound is a bioactive lipid with important roles in cellular signaling. While its natural abundance is relatively low, its significance in biological processes warrants further investigation. The methodologies outlined in this guide provide a framework for the accurate extraction and quantification of PLG, which is essential for understanding its physiological and pathological roles. Future research focusing on precise quantification in various tissues and elucidation of its specific roles in signaling pathways will be crucial for potential therapeutic applications.

The Pivotal Role of 1-Palmitoyl-2-linoleoyl-sn-glycerol in Mammalian Cellular Signaling: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Palmitoyl-2-linoleoyl-sn-glycerol (PLG) is a specific diacylglycerol (DAG) species that acts as a critical second messenger in a multitude of mammalian cellular signaling pathways. Beyond its structural role as an intermediate in lipid metabolism, the unique composition of PLG, featuring a saturated palmitic acid at the sn-1 position and an unsaturated linoleic acid at the sn-2 position, confers distinct signaling properties. This guide provides a comprehensive technical overview of the core signaling pathways modulated by PLG, with a focus on its interaction with key effector proteins, its role in calcium mobilization, and its implications in health and disease. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts targeting these pathways.

Introduction: The Specificity of Diacylglycerol Signaling

Diacylglycerols are fundamental signaling molecules generated at the cell membrane in response to extracellular stimuli. The hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC) is a primary source of DAG, which in turn activates a host of downstream effector proteins. While often treated as a single class of molecules, the signaling capacity of DAG is intricately linked to its specific fatty acid composition. The distinct biophysical properties imparted by different fatty acyl chains influence the recruitment and activation of specific downstream targets, leading to nuanced and highly regulated cellular responses. This compound (PLG) is a prominent DAG species in many cell types, and understanding its specific signaling signature is crucial for dissecting complex biological processes.

Core Signaling Pathways of this compound

The primary signaling function of PLG, like other sn-1,2-diacylglycerols, is the activation of Protein Kinase C (PKC) isozymes. However, the specific fatty acid composition of PLG is thought to influence the selective activation of different PKC isoforms, thereby tailoring the downstream cellular response.

The PLG-PKC Signaling Axis

Upon its generation at the plasma membrane, PLG recruits and activates conventional (cPKC) and novel (nPKC) PKC isoforms. This activation is a critical event in signal transduction, leading to the phosphorylation of a wide array of substrate proteins that regulate processes such as cell proliferation, differentiation, apoptosis, and inflammation.

The differential activation of PKC isoforms by various DAG species is an area of active research. While specific binding affinities and activation kinetics for PLG with individual PKC isoforms are not extensively documented, studies with structurally similar DAGs provide valuable insights.

Table 1: Comparative Activation of PKC Isoforms by Different Diacylglycerol Species

Diacylglycerol SpeciesPKC IsoformActivation ParameterValueReference
1-stearoyl-2-arachidonoyl-sn-glycerol (SAG)PKCαEC₅₀~1 mol%FASEB J. (1996)
1-oleoyl-2-acetyl-sn-glycerol (OAG)PKC (mixed)Kₐ~5 µMBiochem. J. (1985)
1,2-dioctanoyl-sn-glycerol (DOG)PKCβIIKₐ~0.8 µMJ. Biol. Chem. (1993)

Note: This table presents data for DAG species structurally related to PLG to provide a comparative context for its potential PKC activation profile. Specific quantitative data for PLG is an area for future investigation.

Below is a generalized diagram of the PLG-PKC signaling pathway.

PLG_PKC_Pathway extracellular_stimulus Extracellular Stimulus receptor GPCR / RTK extracellular_stimulus->receptor plc Phospholipase C (PLC) receptor->plc pip2 PIP2 plc->pip2 plg This compound (PLG) pip2->plg Hydrolysis ip3 IP3 pip2->ip3 Hydrolysis pkc Protein Kinase C (PKC) plg->pkc Activation downstream_substrates Downstream Substrates pkc->downstream_substrates Phosphorylation cellular_response Cellular Response (e.g., Proliferation, Apoptosis) downstream_substrates->cellular_response

Figure 1: The PLG-PKC Signaling Pathway.
PLG and Intracellular Calcium Mobilization

In concert with the generation of PLG, the hydrolysis of PIP2 also produces inositol (B14025) 1,4,5-trisphosphate (IP3). IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytosol. This rise in intracellular Ca²⁺ acts synergistically with PLG to activate conventional PKC isoforms. Furthermore, store-operated calcium entry (SOCE) can be initiated to sustain elevated cytoplasmic calcium levels, a process that can also be influenced by DAG signaling.

The interplay between PLG and calcium signaling is a crucial aspect of its function. While direct quantitative data on PLG-induced calcium mobilization is limited, the general mechanism is well-established for DAGs.

Table 2: Effects of Diacylglycerol Analogs on Intracellular Calcium

CompoundCell TypeEffectConcentrationReference
1-oleoyl-2-acetyl-sn-glycerol (OAG)GH3 pituitary cellsInhibition of Ca²⁺ currents4-60 µMAm J Physiol. (1988)[1]
1-oleoyl-2-acetyl-sn-glycerol (OAG)Rat isletsIncreased ⁴⁵Ca outflow100 µMFEBS Lett. (1985)

Note: This table provides data on the effects of a common DAG analog on calcium signaling, offering a potential framework for investigating the specific effects of PLG.

The following diagram illustrates the synergistic action of PLG and calcium in activating conventional PKC.

PLG_Calcium_Synergy plc Phospholipase C pip2 PIP2 plc->pip2 plg PLG pip2->plg Hydrolysis ip3 IP3 pip2->ip3 Hydrolysis cpkc Conventional PKC plg->cpkc Binds to C1 domain er Endoplasmic Reticulum ip3->er Binds to IP3R ca2_release Ca²⁺ Release er->ca2_release ca2_release->cpkc Binds to C2 domain cellular_response Cellular Response cpkc->cellular_response Activation

Figure 2: Synergy of PLG and Calcium in cPKC Activation.

Experimental Protocols for Studying PLG Signaling

Investigating the specific signaling roles of PLG requires a combination of biochemical, cell-based, and analytical techniques. The following section provides detailed methodologies for key experiments.

Synthesis and Purification of this compound

This protocol is adapted from methods for synthesizing mixed-acid diacylglycerols and may require optimization for PLG.

Objective: To synthesize and purify PLG for use in in vitro and cell-based assays.

Materials:

Procedure:

  • Dissolve 1-palmitoyl-sn-glycerol (1 equivalent) and linoleic acid (1.2 equivalents) in anhydrous DCM under an inert atmosphere (e.g., argon).

  • Add DMAP (0.1 equivalents) to the solution.

  • Slowly add a solution of DCC (1.2 equivalents) in anhydrous DCM to the reaction mixture at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.

  • Combine the fractions containing pure PLG (as determined by TLC and/or mass spectrometry) and evaporate the solvent.

  • Confirm the structure and purity of the final product by NMR and mass spectrometry.

PLG_Synthesis_Workflow start 1-Palmitoyl-sn-glycerol + Linoleic Acid reaction Esterification (DCC, DMAP in DCM) start->reaction filtration Filtration reaction->filtration purification Silica Gel Chromatography filtration->purification analysis Purity & Structure Confirmation (NMR, MS) purification->analysis product Pure PLG analysis->product

Figure 3: Workflow for the Synthesis and Purification of PLG.
In Vitro PKC Kinase Assay

Objective: To determine the ability of PLG to activate specific PKC isoforms in a cell-free system.

Materials:

  • Recombinant human PKC isoforms (e.g., PKCα, PKCβ, PKCγ, PKCδ)

  • PLG (synthesized or commercially available)

  • Phosphatidylserine (PS)

  • PKC substrate peptide (e.g., Ac-FKKSFKL-NH₂)

  • [γ-³²P]ATP

  • Kinase buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT, 100 µM CaCl₂)

  • Scintillation counter and vials

Procedure:

  • Prepare lipid vesicles by co-sonicating PLG and PS in kinase buffer.

  • In a microcentrifuge tube, combine the lipid vesicles, PKC isoform, and substrate peptide.

  • Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubate the reaction at 30°C for a defined period (e.g., 10-30 minutes).

  • Stop the reaction by adding a stop solution (e.g., 75 mM H₃PO₄).

  • Spot a portion of the reaction mixture onto phosphocellulose paper.

  • Wash the paper extensively to remove unincorporated [γ-³²P]ATP.

  • Measure the incorporated radioactivity using a scintillation counter.

  • Calculate the specific activity of the PKC isoform in the presence of PLG.

Intracellular Calcium Imaging with Fura-2 AM

Objective: To measure changes in intracellular calcium concentration in response to PLG stimulation.

Materials:

  • Mammalian cells of interest (e.g., HEK293, HeLa)

  • PLG

  • Fura-2 AM (acetoxymethyl ester)

  • Pluronic F-127

  • HEPES-buffered saline (HBS)

  • Fluorescence microscope equipped for ratiometric imaging (340/380 nm excitation, 510 nm emission)

Procedure:

  • Plate cells on glass-bottom dishes or coverslips.

  • Load the cells with Fura-2 AM (typically 1-5 µM) in HBS containing a low concentration of Pluronic F-127 for 30-60 minutes at room temperature or 37°C.[2]

  • Wash the cells with HBS to remove extracellular dye.

  • Mount the dish on the microscope stage and perfuse with HBS.

  • Acquire baseline fluorescence images by alternating excitation at 340 nm and 380 nm and measuring emission at 510 nm.[3]

  • Stimulate the cells by adding PLG to the perfusion buffer.

  • Continue to acquire ratiometric fluorescence images to monitor changes in intracellular calcium concentration over time.

  • Calculate the ratio of fluorescence intensity at 340 nm to 380 nm to determine the relative changes in intracellular calcium.[3][4]

Lipid-Protein Overlay Assay

Objective: To identify proteins that bind to PLG.

Materials:

  • PLG

  • Nitrocellulose or PVDF membrane

  • Cell lysate or purified protein of interest

  • Blocking buffer (e.g., 3% BSA in TBST)

  • Primary antibody against the protein of interest or an epitope tag

  • HRP-conjugated secondary antibody

  • Chemiluminescence detection reagents

Procedure:

  • Spot serial dilutions of PLG onto a nitrocellulose membrane and allow it to dry.[5][6]

  • Block the membrane with blocking buffer for 1 hour at room temperature.[5]

  • Incubate the membrane with the cell lysate or purified protein overnight at 4°C.[5]

  • Wash the membrane extensively with TBST.

  • Incubate the membrane with the primary antibody for 1 hour at room temperature.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.

  • Wash the membrane again and detect the protein-lipid interaction using chemiluminescence.

Implications in Health and Disease

The dysregulation of DAG signaling is implicated in a wide range of diseases, including cancer, metabolic disorders, and inflammatory conditions. Given the specificity of DAG-protein interactions, understanding the role of individual DAG species like PLG is critical for developing targeted therapies.

  • Cancer: Aberrant PKC activation is a hallmark of many cancers, promoting cell proliferation and survival. The specific PKC isoforms activated by PLG could play a role in tumorigenesis and progression.

  • Metabolic Diseases: DAG accumulation in tissues like the liver and skeletal muscle is linked to insulin (B600854) resistance and type 2 diabetes. The specific fatty acid composition of these accumulated DAGs, including PLG, may influence the development of metabolic dysfunction.

  • Inflammatory and Immune Responses: PKC isoforms are key regulators of immune cell activation and inflammatory signaling. The generation of PLG in immune cells can modulate the production of cytokines and other inflammatory mediators.

Conclusion and Future Directions

This compound is a key signaling lipid that exerts its effects primarily through the differential activation of PKC isoforms and its interplay with intracellular calcium signaling. While the general principles of DAG signaling are well-understood, a significant knowledge gap remains regarding the specific quantitative aspects of PLG-protein interactions and its precise downstream consequences. Future research should focus on:

  • Quantitative analysis: Determining the binding affinities and activation kinetics of PLG with a comprehensive panel of PKC isoforms and other potential C1 domain-containing proteins.

  • Systems-level analysis: Employing quantitative phosphoproteomics and transcriptomics to map the global cellular responses to PLG stimulation.

  • In vivo studies: Utilizing advanced lipidomics and animal models to investigate the physiological and pathophysiological roles of PLG in different tissues and disease states.

A deeper understanding of PLG signaling will undoubtedly open new avenues for the development of novel therapeutics that can selectively modulate these pathways for the treatment of a wide range of human diseases.

References

The Role of DG(16:0/18:2) as a Second Messenger: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diacylglycerols (DAGs) are critical lipid second messengers that regulate a multitude of cellular processes, including cell growth, differentiation, and apoptosis. The specific acyl chain composition of DAG molecules can determine their signaling specificity and potency. This technical guide focuses on the role of a specific diacylglycerol species, 1-palmitoyl-2-linoleoyl-sn-glycerol (B1244216) (DG(16:0/18:2)), as a second messenger. Accumulating evidence suggests a significant role for DG(16:0/18:2) in the pathophysiology of metabolic diseases, such as insulin (B600854) resistance, and in cancer signaling. This document provides an in-depth overview of the signaling pathways involving DG(16:0/18:2), quantitative data from relevant studies, and detailed experimental protocols for its investigation.

Biosynthesis and Metabolism of DG(16:0/18:2)

DG(16:0/18:2) is primarily generated through the de novo pathway of glycerolipid synthesis.[1] This process begins with the acylation of glycerol-3-phosphate by glycerol-3-phosphate acyltransferase (GPAT) to form lysophosphatidic acid, which is subsequently acylated by 1-acylglycerol-3-phosphate O-acyltransferase (AGPAT) to yield phosphatidic acid (PA) containing a palmitoyl (B13399708) group at the sn-1 position and a linoleoyl group at the sn-2 position (PA(16:0/18:2)).[1][2] The phosphate (B84403) group is then removed by phosphatidic acid phosphatase (PAP) to produce DG(16:0/18:2).[1]

Alternatively, DG(16:0/18:2) can be produced by the action of phospholipase C (PLC) on phosphatidylinositol 4,5-bisphosphate (PIP2) and other phospholipids, although the predominant species from this pathway is typically 1-stearoyl-2-arachidonoyl-sn-glycerol.[3] The generated DG(16:0/18:2) can be further metabolized in several ways:

  • Phosphorylation: Diacylglycerol kinases (DGKs) can phosphorylate DG(16:0/18:2) to regenerate PA(16:0/18:2), thereby terminating its signaling activity.[1][3]

  • Acylation: Diacylglycerol acyltransferases (DGATs) can acylate DG(16:0/18:2) to form triacylglycerols (TGs) for energy storage.[1]

  • Hydrolysis: Diacylglycerol lipases can hydrolyze DG(16:0/18:2) to release free fatty acids and monoacylglycerol.

The balance between these metabolic pathways tightly regulates the cellular concentration and signaling output of DG(16:0/18:2).

DG_Metabolism cluster_synthesis Biosynthesis cluster_signaling Signaling & Metabolism Glycerol-3-P Glycerol-3-P LPA(16:0) LPA(16:0) Glycerol-3-P->LPA(16:0) GPAT PA(16:0/18:2) PA(16:0/18:2) LPA(16:0)->PA(16:0/18:2) AGPAT DG(16:0/18:2) DG(16:0/18:2) PA(16:0/18:2)->DG(16:0/18:2) PAP DG(16:0/18:2)->PA(16:0/18:2) DGK PKC Activation PKC Activation DG(16:0/18:2)->PKC Activation TG(16:0/18:2/X) TG(16:0/18:2/X) DG(16:0/18:2)->TG(16:0/18:2/X) DGAT Free Fatty Acids Free Fatty Acids DG(16:0/18:2)->Free Fatty Acids DAG Lipase

Biosynthesis and metabolic fate of DG(16:0/18:2).

Signaling Pathways Involving DG(16:0/18:2)

DG(16:0/18:2) primarily functions as a second messenger by activating specific isoforms of Protein Kinase C (PKC).[4] The accumulation of this particular DAG species has been implicated in distinct signaling cascades, particularly in the context of insulin resistance and cancer.

Role in Insulin Resistance

In states of metabolic stress, such as high-fat diets, an accumulation of DG(16:0/18:2) is observed in skeletal muscle and liver.[4][5] This increase in DG(16:0/18:2) is a key event in the development of insulin resistance. The primary mechanism involves the activation of novel PKC isoforms, particularly nPKCθ in skeletal muscle and nPKCε in the liver.[4]

Signaling Cascade in Skeletal Muscle:

  • Increased DG(16:0/18:2): Elevated levels of free fatty acids lead to an increased synthesis of DG(16:0/18:2).[4]

  • nPKCθ Activation: DG(16:0/18:2) recruits nPKCθ from the cytosol to the cell membrane, leading to its activation.[4]

  • IRS-1 Inhibition: Activated nPKCθ phosphorylates Insulin Receptor Substrate 1 (IRS-1) at serine residues.[4]

  • Impaired Insulin Signaling: This serine phosphorylation inhibits the normal tyrosine phosphorylation of IRS-1 by the insulin receptor, thereby blocking the downstream PI3K-Akt signaling pathway.[4]

  • Reduced Glucose Uptake: The impairment of the insulin signaling cascade results in reduced translocation of GLUT4 glucose transporters to the cell surface, leading to decreased glucose uptake by the muscle cell.[4]

Insulin_Resistance High Fatty Acids High Fatty Acids DG(16:0/18:2) Synthesis DG(16:0/18:2) Synthesis High Fatty Acids->DG(16:0/18:2) Synthesis nPKCθ Activation nPKCθ Activation DG(16:0/18:2) Synthesis->nPKCθ Activation IRS-1 Serine Phosphorylation IRS-1 Serine Phosphorylation nPKCθ Activation->IRS-1 Serine Phosphorylation IRS-1 Tyrosine Phosphorylation IRS-1 Tyrosine Phosphorylation IRS-1 Serine Phosphorylation->IRS-1 Tyrosine Phosphorylation Inhibits Insulin Receptor Insulin Receptor Insulin Receptor->IRS-1 Tyrosine Phosphorylation Insulin PI3K-Akt Pathway PI3K-Akt Pathway IRS-1 Tyrosine Phosphorylation->PI3K-Akt Pathway Insulin Resistance Insulin Resistance GLUT4 Translocation GLUT4 Translocation PI3K-Akt Pathway->GLUT4 Translocation Glucose Uptake Glucose Uptake GLUT4 Translocation->Glucose Uptake LCMS_Workflow Sample Collection Sample Collection Homogenization Homogenization Sample Collection->Homogenization Lipid Extraction Lipid Extraction Homogenization->Lipid Extraction Phase Separation Phase Separation Lipid Extraction->Phase Separation Drying Drying Phase Separation->Drying Reconstitution Reconstitution Drying->Reconstitution LC Separation LC Separation Reconstitution->LC Separation MS/MS Detection MS/MS Detection LC Separation->MS/MS Detection Quantification Quantification MS/MS Detection->Quantification

References

The Biosynthesis of 1-Palmitoyl-2-linoleoyl-sn-glycerol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Palmitoyl-2-linoleoyl-sn-glycerol (B1244216) (PLG) is a specific diacylglycerol (DAG) molecule that serves as a crucial intermediate in the biosynthesis of various glycerolipids, including the storage lipid triacylglycerol (TAG) and membrane phospholipids. The precise stereochemistry and fatty acid composition of DAG species are critical for their metabolic fate and signaling functions. This technical guide provides an in-depth overview of the core metabolic pathway responsible for the synthesis of this compound, focusing on the key enzymatic steps, substrate specificities, and relevant experimental methodologies.

The Core Metabolic Pathway: The Kennedy Pathway

The primary route for the de novo synthesis of this compound is the Kennedy pathway, also known as the glycerol-3-phosphate pathway. This pathway involves a series of four enzymatic reactions that sequentially acylate a glycerol (B35011) backbone.

Step 1: Acylation of Glycerol-3-Phosphate

The pathway commences with the acylation of glycerol-3-phosphate (G3P) at the sn-1 position by Glycerol-3-Phosphate Acyltransferase (GPAT) . To form the palmitoylated lysophosphatidic acid intermediate, the acyl donor is palmitoyl-CoA.

  • Enzyme: Glycerol-3-Phosphate Acyltransferase (GPAT)

  • Substrates: Glycerol-3-phosphate, Palmitoyl-CoA

  • Product: 1-Palmitoyl-sn-glycerol-3-phosphate (Lysophosphatidic Acid - LPA)

Step 2: Acylation of Lysophosphatidic Acid

The newly synthesized 1-palmitoyl-sn-glycerol-3-phosphate is then acylated at the sn-2 position by Lysophosphatidic Acid Acyltransferase (LPAAT) . For the synthesis of this compound, the acyl donor is linoleoyl-CoA.

  • Enzyme: Lysophosphatidic Acid Acyltransferase (LPAAT)

  • Substrates: 1-Palmitoyl-sn-glycerol-3-phosphate, Linoleoyl-CoA

  • Product: this compound-3-phosphate (Phosphatidic Acid - PA)

Step 3: Dephosphorylation of Phosphatidic Acid

The resulting phosphatidic acid is then dephosphorylated by Phosphatidic Acid Phosphatase (PAP) to yield this compound.

  • Enzyme: Phosphatidic Acid Phosphatase (PAP)

  • Substrate: this compound-3-phosphate

  • Product: this compound (DAG)

Step 4: Final Acylation to Triacylglycerol (Optional)

While the core topic is the biosynthesis of the diacylglycerol, it is important to note that this molecule is a key precursor for triacylglycerol synthesis. In this subsequent step, Diacylglycerol Acyltransferase (DGAT) catalyzes the acylation of the free hydroxyl group at the sn-3 position.

  • Enzyme: Diacylglycerol Acyltransferase (DGAT)

  • Substrates: this compound, Acyl-CoA

  • Product: Triacylglycerol (TAG)

Quantitative Data on Enzyme Substrate Specificity

Precise kinetic parameters (Km, Vmax) for the synthesis of this compound are not extensively documented in the literature for all enzymes and tissue types. However, studies on substrate specificities provide valuable insights.

EnzymeSubstrate(s) of InterestSubstrate Specificity/Preference
GPAT Palmitoyl-CoA, Oleoyl-CoAMitochondrial GPAT1 shows a preference for palmitoyl-CoA over oleoyl-CoA[1].
LPAAT Linoleoyl-CoA, Oleoyl-CoAExhibits low selectivity between linoleoyl-CoA and oleoyl-CoA, with incorporation ratios of oleoyl (B10858665) to linoleoyl varying between 0.4 and 1.4[2].
PAP Phosphatidic AcidThe activity is dependent on the surface concentration of phosphatidic acid in micelles, exhibiting cooperative kinetics[3].
DGAT Diacylglycerol, Acyl-CoADGAT1 has a broad substrate acceptance, while DGAT2 is more specific for endogenously synthesized fatty acids[4]. The sunflower DGAT shows higher activity with 18:2-CoA than with 18:1-CoA[5].

Experimental Protocols

Glycerol-3-Phosphate Acyltransferase (GPAT) Activity Assay (Radiometric)

This protocol is adapted from a method for measuring GPAT specific activity in total membrane preparations[6].

Materials:

  • Total membrane protein preparation

  • Reaction Buffer: 75 mM Tris-HCl (pH 7.5), 4 mM MgCl₂, 1 mg/ml fatty acid-free BSA, 1 mM dithiothreitol, 8 mM NaF

  • [³H]glycerol 3-phosphate

  • Palmitoyl-CoA

  • N-ethylmaleimide (NEM) (optional, for inhibiting GPAT isoforms 2, 3, and 4)

  • Chloroform (B151607)

  • Scintillation cocktail and counter

Procedure:

  • Isolate total membranes from the tissue or cell line of interest by homogenization and ultracentrifugation.

  • (Optional) Incubate the membrane protein on ice for 15 minutes in the presence or absence of 2 mM NEM.

  • Prepare the reaction mixture containing the reaction buffer, 800 µM [³H]glycerol 3-phosphate, and 80 µM palmitoyl-CoA.

  • Initiate the reaction by adding 10–30 µg of membrane protein.

  • Incubate for 10 minutes at room temperature.

  • Stop the reaction and extract the lipid products with chloroform.

  • Dry the chloroform phase under nitrogen.

  • Resuspend the dried lipids in a scintillation cocktail.

  • Quantify the radioactivity using a scintillation counter to determine the amount of [³H]glycerol 3-phosphate incorporated into lysophosphatidic acid.

Lysophosphatidic Acid Acyltransferase (LPAAT) Activity Assay

This protocol is based on the incorporation of a radiolabeled acyl-CoA into phosphatidic acid[7].

Materials:

  • Cell lysate or microsomal fraction

  • Reaction Buffer: 100 mM Tris-HCl (pH 7.4), 1 mg/ml fatty acid-free BSA

  • 1-palmitoyl-sn-glycerol-3-phosphate (LPA)

  • [¹⁴C]linoleoyl-CoA

  • TLC plates and developing solvent (e.g., chloroform:methanol:acetic acid:water)

  • Phosphorimager or scintillation counter

Procedure:

  • Prepare cell lysates or microsomal fractions from the tissue or cells of interest.

  • Assemble the reaction mixture in a final volume of 200 µl containing the reaction buffer, 10 µM 1-palmitoyl-sn-glycerol-3-phosphate, and 50 µM [¹⁴C]linoleoyl-CoA.

  • Initiate the reaction by adding the protein sample.

  • Incubate at room temperature for a defined period (e.g., 10-20 minutes).

  • Stop the reaction by adding an extraction solvent (e.g., chloroform:methanol).

  • Extract the lipids.

  • Spot the lipid extract onto a TLC plate and develop the chromatogram to separate phosphatidic acid from the unreacted substrates.

  • Visualize and quantify the radiolabeled phosphatidic acid using a phosphorimager or by scraping the corresponding spot and using a scintillation counter.

Phosphatidic Acid Phosphatase (PAP) Activity Assay

This protocol is a general method for assaying PAP activity based on the dephosphorylation of a phosphatidic acid substrate[3].

Materials:

  • Plant tissue extract or purified enzyme

  • Assay Buffer (specific to the enzyme source, e.g., Tris-HCl with MgCl₂)

  • This compound-3-phosphate (substrate)

  • Malachite green reagent for phosphate (B84403) detection or a method to quantify the diacylglycerol product.

  • TLC plates and developing solvent if quantifying the DAG product.

Procedure:

  • Prepare a crude extract or purified enzyme from the plant tissue.

  • Prepare the substrate, this compound-3-phosphate, often as a suspension or in mixed micelles.

  • Incubate the enzyme preparation with the substrate in the assay buffer at an optimal temperature and pH.

  • Stop the reaction after a specific time.

  • Quantify the released inorganic phosphate using the malachite green assay or separate the this compound product by TLC and quantify it.

Diacylglycerol Acyltransferase (DGAT) Activity Assay (Radiometric)

This protocol is based on the incorporation of a radiolabeled fatty acyl-CoA into triacylglycerol[4].

Materials:

  • Microsomal protein preparation

  • Assay Buffer: 100 mM Tris-HCl (pH 7.5)

  • Bovine serum albumin (BSA)

  • MgCl₂

  • This compound (substrate)

  • [¹⁴C]oleoyl-CoA (or other labeled acyl-CoA)

  • TLC plates and developing solvent (e.g., hexane:ethyl ether:acetic acid)

  • Phosphorimager or scintillation counter

Procedure:

  • Isolate microsomes from the tissue or cells of interest.

  • Prepare the reaction mixture containing microsomal protein (20-50 µg), assay buffer, BSA, MgCl₂, and this compound.

  • Initiate the reaction by adding the labeled acyl-CoA substrate.

  • Incubate at a controlled temperature (e.g., 37°C) for a set time.

  • Stop the reaction and extract the lipids.

  • Separate the triacylglycerol product from other lipids using TLC.

  • Visualize and quantify the radiolabeled triacylglycerol using a phosphorimager or by scraping the spot and scintillation counting.

Mandatory Visualizations

Metabolic_Pathway G3P Glycerol-3-Phosphate GPAT GPAT G3P->GPAT PalmitoylCoA Palmitoyl-CoA PalmitoylCoA->GPAT LPA 1-Palmitoyl-sn-glycerol-3-phosphate (LPA) GPAT->LPA LPAAT LPAAT LPA->LPAAT LinoleoylCoA Linoleoyl-CoA LinoleoylCoA->LPAAT PA This compound-3-phosphate (PA) LPAAT->PA PAP PAP PA->PAP PLG This compound (DAG) PAP->PLG DGAT DGAT PLG->DGAT AcylCoA Acyl-CoA AcylCoA->DGAT TAG Triacylglycerol (TAG) DGAT->TAG

Caption: The Kennedy Pathway for this compound Biosynthesis.

Experimental_Workflow cluster_prep Sample Preparation cluster_assay Enzyme Assay cluster_analysis Product Analysis Tissue Tissue/Cell Homogenization Centrifugation Differential Centrifugation Tissue->Centrifugation Microsomes Microsomal Fraction Isolation Centrifugation->Microsomes Reaction Incubation with Substrates (e.g., Radiolabeled Acyl-CoA) Microsomes->Reaction Termination Reaction Termination Reaction->Termination Extraction Lipid Extraction Termination->Extraction Separation TLC Separation Extraction->Separation Quantification Quantification (e.g., Scintillation Counting) Separation->Quantification

Caption: General Experimental Workflow for Acyltransferase Activity Assays.

References

Physical and chemical properties of 1-Palmitoyl-2-linoleoyl-sn-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1-Palmitoyl-2-linoleoyl-sn-glycerol

Abstract: This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of this compound (PLG), a significant diacylglycerol (DAG). It is intended for researchers, scientists, and professionals in drug development who are interested in the characteristics, analysis, and biological roles of this lipid molecule. This document includes a summary of its physicochemical properties, detailed experimental protocols for its characterization, and an exploration of its involvement in biological pathways, supported by visualizations to clarify complex relationships.

Physical and Chemical Properties

This compound is a 1,2-diacyl-sn-glycerol where the acyl groups at the sn-1 and sn-2 positions are palmitoyl (B13399708) and linoleoyl, respectively.[1] It is classified as a glycerolipid and plays a role as a mouse metabolite.[1] Its specific structure, with a saturated fatty acid at the sn-1 position and a polyunsaturated fatty acid at the sn-2 position, dictates its physical properties and biological functions.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C37H68O5PubChem[1][2]
Molecular Weight 592.9 g/mol PubChem[1][2]
IUPAC Name [(2S)-1-hexadecanoyloxy-3-hydroxypropan-2-yl] (9Z,12Z)-octadeca-9,12-dienoatePubChem[1]
Physical Description SolidHuman Metabolome Database[1]
Solubility Soluble in chloroform (B151607) and ethanol.Based on general properties of similar lipids.
Stability and Storage For long-term stability, it is recommended to store at -20°C. A related compound, 1-Palmitoyl-2-linoleoyl-3-stearoyl-rac-glycerol, is stable for ≥ 4 years at -20°C.[3]Cayman Chemical[3]

Experimental Protocols

The characterization and quantification of this compound rely on a combination of chromatographic and spectroscopic techniques.

Chromatographic Separation

High-Performance Liquid Chromatography (HPLC): Normal-phase HPLC is often employed for the separation of different lipid classes, including diacylglycerols.

  • Principle: This technique separates molecules based on their polarity. A non-polar mobile phase is used with a polar stationary phase.

  • Typical Protocol:

    • Sample Preparation: Lipid extracts are dissolved in a non-polar solvent like hexane (B92381) or a hexane/isopropanol mixture.

    • Column: A silica-based column is commonly used.

    • Mobile Phase: A gradient of solvents with increasing polarity, such as a mixture of hexane, isopropanol, and water, is used to elute the different lipid classes.

    • Detection: An evaporative light scattering detector (ELSD) or a mass spectrometer can be used for detection and quantification.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful tool for the structural elucidation and identification of lipids.[4]

  • Principle: MS measures the mass-to-charge ratio (m/z) of ionized molecules. Electrospray ionization (ESI) is a soft ionization technique commonly used for lipids.[4]

  • Typical Protocol:

    • Ionization: The sample, often introduced from an HPLC system, is ionized using an ESI source. Both positive and negative ion modes can be used.

    • Mass Analysis: The m/z of the intact molecule (precursor ion) is determined.

    • Tandem MS (MS/MS): The precursor ion is fragmented, and the m/z of the resulting fragment ions are analyzed. This provides information about the fatty acid composition and their positions on the glycerol (B35011) backbone. For instance, in the analysis of a related compound, specific fragmentor voltages were used to obtain characteristic mass spectra.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information about the molecule.[6]

  • Principle: NMR exploits the magnetic properties of atomic nuclei. 1H and 13C NMR are the most common types used for lipid analysis.[6]

  • Typical Protocol for 1H-NMR: [7]

    • Sample Preparation: The lipid sample is dissolved in a deuterated solvent, such as deuterated chloroform (CDCl3).

    • Data Acquisition: The spectrum is acquired on a high-field NMR spectrometer (e.g., 600 MHz).[7]

    • Spectral Analysis: The chemical shifts and coupling constants of the proton signals are analyzed to confirm the structure. Key regions in the 1H-NMR spectrum of glycerolipids include:[6]

      • Glycerol protons: ~3.70–5.10 ppm

      • Olefinic protons (=CH): ~5.30–6.2 ppm

      • Allylic protons (-CH2-CH=): ~2.60–3.05 ppm

      • Acyl α-CH2 protons (-CH2-COO-): ~2.30–2.50 ppm

      • Terminal methyl protons (-CH3): ~0.86–0.98 ppm

Biological Significance and Signaling Pathways

This compound is an important intermediate in lipid metabolism and cellular signaling.

Metabolic Role

This diacylglycerol is a key intermediate in the de novo biosynthesis of triacylglycerols (triglycerides).[1] In this pathway, fatty acids are esterified to a glycerol backbone. This compound can be further acylated at the sn-3 position to form a triacylglycerol.

Cell Signaling

Diacylglycerols are well-known second messengers in various signaling cascades. While specific signaling roles of the 16:0/18:2 isoform are part of broader lipidomic studies, the general mechanism involves the activation of protein kinase C (PKC). The specific fatty acid composition of a DAG molecule is crucial for its functional diversity and the specificity of the signal in cellular processes.[8]

A structurally related synthetic molecule, 1-palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol (PLAG), has been shown to have immunomodulatory effects, such as controlling neutrophil migration and reducing hepatic injury in animal models.[8][9] PLAG has also been found to attenuate pancreatic beta-cell damage in diabetic mouse models.[10] These findings suggest that specific diacylglycerol structures can be potent modulators of immune and metabolic signaling pathways.[8][10]

Visualizations

De Novo Triacylglycerol Biosynthesis Pathway

The following diagram illustrates the simplified pathway for the synthesis of triacylglycerols, highlighting the position of this compound as a key intermediate.

Triacylglycerol_Biosynthesis G3P Glycerol-3-Phosphate LPA Lysophosphatidic Acid (1-Palmitoyl-sn-glycerol-3-phosphate) G3P->LPA Acyl-CoA (Palmitoyl-CoA) PA Phosphatidic Acid (this compound-3-phosphate) LPA->PA Acyl-CoA (Linoleoyl-CoA) DAG This compound PA->DAG Phosphatase TAG Triacylglycerol DAG->TAG Acyl-CoA in1 in2 in3

Caption: Simplified de novo pathway of triacylglycerol synthesis.

Experimental Workflow for Lipid Analysis

This diagram outlines a typical workflow for the analysis of this compound from a biological sample.

Lipid_Analysis_Workflow Sample Biological Sample (e.g., Tissue, Plasma) Extraction Lipid Extraction (e.g., Folch/Bligh-Dyer) Sample->Extraction Separation Chromatographic Separation (e.g., HPLC) Extraction->Separation Analysis Analysis Separation->Analysis MS Mass Spectrometry (MS/MS) Analysis->MS NMR NMR Spectroscopy Analysis->NMR Data Data Processing & Identification MS->Data NMR->Data

Caption: General workflow for glycerolipid analysis.

Conclusion

This compound is a diacylglycerol with distinct physical and chemical properties stemming from its specific fatty acid composition. Its analysis requires sophisticated techniques such as HPLC, mass spectrometry, and NMR spectroscopy for accurate identification and quantification. As a key intermediate in triacylglycerol biosynthesis and a potential player in cellular signaling, further research into its specific biological roles is warranted. The methodologies and information presented in this guide serve as a valuable resource for scientists and researchers in the field of lipidomics and drug development.

References

1-Palmitoyl-2-linoleoyl-sn-glycerol: A Technical Guide to its Role as a Precursor for Complex Lipids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Palmitoyl-2-linoleoyl-sn-glycerol (PLG) is a specific diacylglycerol (DAG) molecule that plays a pivotal role in lipid metabolism and cellular signaling. As an intermediate in the biosynthesis of more complex lipids, PLG stands at a critical metabolic juncture, influencing the production of energy storage molecules and structural components of cellular membranes. Furthermore, as a signaling molecule itself, the generation and consumption of PLG are tightly regulated to ensure proper signal transduction. This technical guide provides an in-depth exploration of PLG as a precursor for complex lipids, detailing its metabolic fate, the enzymes involved, and its role in signaling pathways. Experimental protocols and quantitative data are provided to support further research and drug development efforts in this area.

Biosynthesis of Complex Lipids from this compound

PLG serves as a key substrate for the synthesis of two major classes of complex lipids: triacylglycerols (TAGs) and phospholipids (B1166683).

Triacylglycerol (TAG) Synthesis

The final and committed step in the synthesis of TAGs is the acylation of a DAG molecule. In this pathway, PLG is esterified with a fatty acyl-CoA, a reaction catalyzed by the enzyme diacylglycerol acyltransferase (DGAT). There are two main isoforms of this enzyme, DGAT1 and DGAT2, which, despite catalyzing the same reaction, exhibit different biochemical properties and subcellular localizations.[1]

The general reaction is as follows:

This compound + Acyl-CoA → Triacylglycerol + CoA-SH

The acyl-CoA substrate can vary, leading to the formation of a diverse range of TAG molecules with different fatty acid compositions at the sn-3 position.

Phospholipid Synthesis

PLG can also be converted into various phospholipids, which are essential components of cellular membranes. One of the primary pathways involves the addition of a head group via a phosphotransferase reaction. For example, the synthesis of phosphatidylcholine (PC), a major phospholipid in eukaryotic membranes, can occur through the transfer of a phosphocholine (B91661) group from CDP-choline to PLG, a reaction catalyzed by choline (B1196258) phosphotransferase.

The general reaction for PC synthesis is:

This compound + CDP-choline → 1-Palmitoyl-2-linoleoyl-sn-glycero-3-phosphocholine (PLPC) + CMP

Similarly, PLG can be a precursor for other phospholipids, such as phosphatidylethanolamine (B1630911) (PE) and phosphatidylserine (B164497) (PS), through analogous reactions involving CDP-ethanolamine and L-serine, respectively.

Signaling Pathways Involving this compound

Beyond its role as a metabolic intermediate, PLG, like other sn-1,2-diacylglycerols, is a critical second messenger in a variety of cellular signaling cascades. The canonical pathway involves the activation of Protein Kinase C (PKC).

PLC-PKC Signaling Pathway

Upon stimulation of cell surface receptors, such as G protein-coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs), the enzyme Phospholipase C (PLC) is activated. PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a minor phospholipid in the plasma membrane, to generate two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and DAG.[2] The DAG species produced, including PLG, remains in the membrane and recruits and activates conventional and novel isoforms of PKC.[3] Activated PKC then phosphorylates a wide range of downstream target proteins, leading to diverse cellular responses such as proliferation, differentiation, and apoptosis.

RasGRP Signaling Pathway

Diacylglycerols, including PLG, also play a crucial role in the activation of the Ras superfamily of small GTPases. Ras guanyl nucleotide-releasing proteins (RasGRPs) are a family of guanine (B1146940) nucleotide exchange factors (GEFs) that contain a DAG-binding C1 domain.[4] Upon generation of DAG at the membrane, RasGRP is recruited and activated, leading to the activation of Ras. Activated Ras, in turn, initiates the mitogen-activated protein kinase (MAPK) cascade, a key signaling pathway that regulates gene expression and cell fate.[5][6]

Data Presentation

Quantitative Data on Enzyme Kinetics
EnzymeSubstrateKm (µM)Vmax (relative units)Source
Diacylglycerol kinase-epsilon (DGKε)1,2-dilinoleoyl-sn-glycerol (18:2/18:2-DAG)1.5 ± 0.30.8 ± 0.1[7]
Diacylglycerol acyltransferase 2 (DGAT2)1,2-dioleoyl-sn-glycerolNot specifiedNiacin inhibits activity noncompetitively[8]

Note: The Vmax value for DGKε is relative to the activity with 1-stearoyl-2-arachidonoyl-sn-glycerol (B52953) (18:0/20:4-DAG).

Experimental Protocols

Protocol 1: In Vitro Diacylglycerol Acyltransferase (DGAT) Activity Assay using Radiolabeled Substrate

This protocol is adapted from established methods for measuring DGAT activity and can be used to assess the conversion of PLG to TAGs.[9][10]

Materials:

  • Enzyme source: Microsomal fraction or total cell lysate from cells expressing DGAT.

  • Radiolabeled Substrate: [1-14C]Palmitoyl-CoA or [1-14C]Linoleoyl-CoA.

  • Acyl Acceptor: this compound (PLG).

  • Reaction Buffer: 100 mM Tris-HCl (pH 7.4), 5 mM MgCl2.

  • Stop Solution: Chloroform (B151607):Methanol (2:1 v/v).

  • Thin Layer Chromatography (TLC) plates (Silica Gel 60).

  • TLC Developing Solvent: Hexane:Diethyl Ether:Acetic Acid (80:20:1 v/v/v).

  • Scintillation fluid and counter.

Procedure:

  • Prepare Reaction Mix: On ice, prepare a master mix containing the reaction buffer, a specified amount of microsomal protein (e.g., 20-50 µg), and PLG.

  • Initiate Reaction: Start the reaction by adding the radiolabeled acyl-CoA to the reaction mix. The final volume is typically 100-200 µL.

  • Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range of product formation.

  • Stop Reaction: Terminate the reaction by adding 1.5 mL of the chloroform:methanol stop solution.

  • Lipid Extraction: Add 0.5 mL of water to induce phase separation. Vortex thoroughly and centrifuge at low speed to separate the phases.

  • Isolate Lipids: Carefully collect the lower organic phase containing the lipids and transfer it to a new tube. Dry the solvent under a stream of nitrogen.

  • TLC Separation: Resuspend the dried lipid extract in a small volume of chloroform and spot it onto a silica (B1680970) TLC plate alongside a non-radioactive triacylglycerol standard.

  • Develop TLC: Place the TLC plate in a chromatography tank with the developing solvent and allow the solvent front to migrate near the top of the plate.

  • Visualize and Quantify: Air dry the plate and visualize the lipid spots (e.g., with iodine vapor). Scrape the silica gel corresponding to the triacylglycerol spot into a scintillation vial, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

Protocol 2: Quantification of Phospholipid Synthesis from Radiolabeled PLG

This protocol outlines a general approach to trace the incorporation of PLG into phospholipids using a radiolabeled precursor.

Materials:

  • Cell culture of interest.

  • Radiolabeled 1-Palmitoyl-2-[1-14C]linoleoyl-sn-glycerol.

  • Cell culture medium and supplements.

  • Lipid extraction solvents (e.g., Chloroform, Methanol).

  • High-Performance Liquid Chromatography (HPLC) system with a radiodetector or fraction collector.

  • Appropriate HPLC column for phospholipid separation (e.g., normal phase silica column).

Procedure:

  • Cell Labeling: Culture cells to the desired confluency. Introduce radiolabeled PLG into the culture medium and incubate for various time points to allow for its uptake and metabolism.

  • Cell Harvesting and Lipid Extraction: At each time point, wash the cells with ice-cold PBS, harvest them, and perform a total lipid extraction using a standard method such as the Folch or Bligh-Dyer procedure.

  • Phospholipid Separation: Dry the lipid extract and resuspend it in a suitable solvent for HPLC analysis. Inject the sample onto the HPLC system equipped with a column that can separate different phospholipid classes.

  • Quantification of Radiolabel Incorporation: Monitor the radioactivity of the eluting fractions using an in-line radiodetector or by collecting fractions and analyzing them with a scintillation counter.

  • Data Analysis: Identify the peaks corresponding to different phospholipid classes based on the retention times of known standards. Quantify the amount of radioactivity incorporated into each phospholipid class to determine the extent of PLG conversion.

Mandatory Visualization

Signaling Pathways

PLG_Signaling_Pathways cluster_membrane Plasma Membrane cluster_upstream Upstream Activation cluster_downstream Downstream Effects PLG This compound (PLG) PKC Protein Kinase C (PKC) PLG->PKC recruits & activates RasGRP RasGRP PLG->RasGRP recruits & activates PKC_targets Phosphorylation of Target Proteins PKC->PKC_targets Ras Ras RasGRP->Ras activates MAPK_cascade MAPK Cascade Activation Ras->MAPK_cascade GPCR_RTK GPCR / RTK Activation PLC Phospholipase C (PLC) GPCR_RTK->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes PIP2->PLG generates Cellular_Response Cellular Response (Proliferation, etc.) PKC_targets->Cellular_Response MAPK_cascade->Cellular_Response

Caption: Signaling pathways initiated by this compound (PLG).

Experimental Workflows

DGAT_Assay_Workflow start Start prep_mix Prepare Reaction Mix (Microsomes, PLG, Buffer) start->prep_mix initiate Initiate Reaction (Add Radiolabeled Acyl-CoA) prep_mix->initiate incubate Incubate at 37°C initiate->incubate stop Stop Reaction (Add Chloroform:Methanol) incubate->stop extract Lipid Extraction (Phase Separation) stop->extract separate TLC Separation extract->separate quantify Visualize and Quantify (Scintillation Counting) separate->quantify end End quantify->end

Caption: Experimental workflow for the in vitro DGAT activity assay.

Phospholipid_Synthesis_Workflow start Start label_cells Label Cells with Radiolabeled PLG start->label_cells harvest_extract Harvest Cells and Extract Lipids label_cells->harvest_extract hplc HPLC Separation of Phospholipids harvest_extract->hplc quantify Quantify Radioactivity in Fractions hplc->quantify analyze Data Analysis quantify->analyze end End analyze->end

Caption: Workflow for quantifying phospholipid synthesis from PLG.

Conclusion

This compound is a multifaceted molecule that serves as a central hub in lipid metabolism and signaling. Its role as a direct precursor to both energy-storing triacylglycerols and membrane-forming phospholipids underscores its importance in maintaining cellular homeostasis. Furthermore, its function as a second messenger in key signaling pathways highlights its involvement in regulating a wide array of cellular processes. The provided data and protocols offer a framework for researchers and drug development professionals to further investigate the intricate roles of PLG and to explore its potential as a therapeutic target in various diseases characterized by dysregulated lipid metabolism and signaling. Further research is warranted to elucidate the specific kinetic parameters of the enzymes that metabolize PLG and to fully understand the nuances of the signaling pathways it modulates.

References

Cellular Localization of Specific Diacylglycerol Isomers: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cellular localization of specific diacylglycerol (DAG) isomers, their roles in signal transduction, and the advanced methodologies used to study them. Understanding the spatial and temporal distribution of these critical lipid second messengers is paramount for elucidating cellular signaling pathways and developing novel therapeutic interventions.

Introduction: The Significance of Diacylglycerol Isomers

Diacylglycerol (DAG) is a crucial lipid second messenger involved in a myriad of cellular processes, including cell growth, differentiation, apoptosis, and immune responses. DAGs are esters of glycerol (B35011) with two fatty acid chains. The stereochemistry of the fatty acid chains on the glycerol backbone gives rise to different isomers, with sn-1,2-diacylglycerol being the primary isomer responsible for activating key signaling proteins. This isomer is generated at various cellular membranes, including the plasma membrane, endoplasmic reticulum (ER), and Golgi apparatus, upon stimulation by various agonists. The specific fatty acid composition of DAG molecules further adds to their diversity and functional specificity.

The subcellular location of DAG generation and accumulation is tightly regulated and is critical for determining the downstream signaling events. Different pools of DAG can activate distinct sets of effector proteins, leading to specific cellular outcomes. For instance, DAG produced at the plasma membrane is known to activate Protein Kinase C (PKC) and Ras Guanine Nucleotide Releasing Proteins (RasGRPs). This guide delves into the subcellular distribution of DAG isomers, the experimental techniques to measure them, and their implications in key signaling pathways.

Quantitative Distribution of Diacylglycerol Isomers in Subcellular Compartments

The concentration of DAG isomers varies significantly between different cellular organelles, reflecting their distinct roles in lipid metabolism and signaling. The following tables summarize quantitative data on DAG levels in various subcellular fractions from different cell types.

Table 1: Diacylglycerol Content in Subcellular Fractions of Chinese Hamster Ovary (CHO) Cells

Subcellular FractionDiacylglycerol Content (nmol/mg protein)Reference
Whole Cell Homogenate1.3 ± 0.4[1]
Golgi-enriched Membranes70 ± 17[1]

Table 2: Diacylglycerol Content in Rat C6 Glioma Cells

ConditionTotal Cellular Diacylglycerol (nmol/mg protein)Reference
Basal4.5 ± 0.3[2]
Endothelin-1 (B181129) (200 nM, 5-10 min)~7.2 (1.6-fold increase)[2]

Table 3: 1,2- and 1,3-Diacylglycerol Species in Liver Lipid Extracts from Wild Type and ob/ob Mice (4 months of age)

Diacylglycerol SpeciesWild Type (nmol/mg protein)ob/ob (nmol/mg protein)Reference
1,2-Diacylglycerol [3]
32:00.03 ± 0.000.40 ± 0.03[3]
34:10.12 ± 0.012.18 ± 0.12[3]
34:20.06 ± 0.010.58 ± 0.04[3]
36:10.07 ± 0.011.39 ± 0.08[3]
36:20.19 ± 0.012.50 ± 0.14[3]
36:40.10 ± 0.010.31 ± 0.02[3]
38:40.14 ± 0.010.51 ± 0.03[3]
1,3-Diacylglycerol [3]
34:10.01 ± 0.000.24 ± 0.01[3]
36:20.02 ± 0.000.28 ± 0.02[3]
38:40.01 ± 0.000.06 ± 0.00[3]
Total DAG 0.86 ± 0.04 13.59 ± 0.77 [3]

Data are presented as mean ± SEM. The nomenclature for DAG species is (total number of carbons in fatty acid chains):(total number of double bonds).

Key Signaling Pathways Regulated by Localized DAG

The spatial segregation of DAG generation is fundamental to achieving signaling specificity. Below are diagrams of key signaling pathways initiated by localized DAG production.

DAG_Signaling_Pathways cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol Agonist Agonist (e.g., Growth Factor, Hormone) Receptor Receptor (e.g., GPCR, RTK) Agonist->Receptor Binds PLC Phospholipase C (PLC) Receptor->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG sn-1,2-Diacylglycerol (DAG) PIP2->DAG PKC Protein Kinase C (PKC) DAG->PKC Recruits & Activates RasGRP RasGRP DAG->RasGRP Recruits & Activates DGK Diacylglycerol Kinase (DGK) DAG->DGK Substrate DownstreamPKC Downstream PKC Substrates PKC->DownstreamPKC Phosphorylates Ras Ras RasGRP->Ras Activates DownstreamRas Downstream Ras Effectors (e.g., Raf-MEK-ERK) Ras->DownstreamRas Activates PA Phosphatidic Acid (PA) DGK->PA Produces

Figure 1: DAG signaling at the plasma membrane.

SAG_Metabolism cluster_membrane Cellular Membrane cluster_downstream Downstream Effects PL Phospholipids (e.g., Phosphatidylinositol) PLC Phospholipase C (PLC) PL->PLC Hydrolyzed by SAG 1-Stearoyl-2-arachidonoyl-sn-glycerol (SAG) PLC->SAG DAGL Diacylglycerol Lipase (DAGL) SAG->DAGL Substrate PKC_iso PKC Isoforms (α, ε, δ) SAG->PKC_iso Activates RasGRP_act RasGRP SAG->RasGRP_act Activates TwoAG 2-Arachidonoylglycerol (2-AG) DAGL->TwoAG Produces CB_Receptor Cannabinoid Receptors (CB1/CB2) TwoAG->CB_Receptor Activates PKC_path PKC-mediated Signaling PKC_iso->PKC_path Initiates Ras_path Ras-mediated Signaling RasGRP_act->Ras_path Initiates

Figure 2: Metabolism and signaling of SAG.

Experimental Protocols for Studying DAG Localization

Accurate determination of the subcellular localization of DAG isomers requires specialized techniques. This section provides detailed methodologies for three key experimental approaches.

Subcellular Fractionation by Differential Centrifugation

This protocol allows for the isolation of different organelles from cultured cells or tissues, which can then be subjected to lipid extraction and analysis by mass spectrometry.

Subcellular_Fractionation_Workflow start Cultured Cells or Minced Tissue homogenize Homogenization (Dounce homogenizer in hypotonic buffer) start->homogenize centrifuge1 Low-Speed Centrifugation (e.g., 600-1000 x g, 10 min) homogenize->centrifuge1 pellet1 Pellet 1: Nuclei and Cytoskeletons centrifuge1->pellet1 supernatant1 Supernatant 1 centrifuge1->supernatant1 analysis Lipid Extraction and Mass Spectrometry Analysis pellet1->analysis centrifuge2 Medium-Speed Centrifugation (e.g., 10,000-15,000 x g, 20 min) supernatant1->centrifuge2 pellet2 Pellet 2: Mitochondria, Peroxisomes, Lysosomes centrifuge2->pellet2 supernatant2 Supernatant 2 centrifuge2->supernatant2 pellet2->analysis centrifuge3 High-Speed Centrifugation (e.g., 100,000 x g, 60 min) supernatant2->centrifuge3 pellet3 Pellet 3: Microsomes (ER) and Plasma Membrane centrifuge3->pellet3 supernatant3 Supernatant 3: Cytosol centrifuge3->supernatant3 pellet3->analysis supernatant3->analysis

Figure 3: Workflow for subcellular fractionation.

Materials:

  • Cultured cells or fresh tissue

  • Homogenization buffer (e.g., 250 mM sucrose, 3 mM imidazole, pH 7.4, with protease inhibitors)

  • Dounce homogenizer with tight-fitting pestle

  • Refrigerated centrifuge and ultracentrifuge with appropriate rotors

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell/Tissue Preparation:

    • For cultured cells, wash with ice-cold PBS and harvest by scraping.

    • For tissues, mince finely on ice.

  • Homogenization:

    • Resuspend the cell pellet or minced tissue in ice-cold homogenization buffer.

    • Homogenize using a Dounce homogenizer with 10-20 strokes on ice to lyse the cells while keeping organelles intact.[4]

  • Differential Centrifugation:

    • Nuclear Fraction: Centrifuge the homogenate at low speed (e.g., 600-1000 x g) for 10 minutes at 4°C. The resulting pellet contains nuclei and intact cells.[4][5]

    • Mitochondrial Fraction: Carefully collect the supernatant and centrifuge at a higher speed (e.g., 10,000-15,000 x g) for 20 minutes at 4°C. The pellet will contain mitochondria, lysosomes, and peroxisomes.[6][7]

    • Microsomal and Plasma Membrane Fraction: Transfer the supernatant to an ultracentrifuge tube and spin at high speed (e.g., 100,000 x g) for 60 minutes at 4°C. The pellet contains the microsomal fraction (ER) and plasma membrane fragments.

    • Cytosolic Fraction: The final supernatant is the cytosolic fraction.

  • Purity Assessment:

    • Assess the purity of each fraction by Western blotting for organelle-specific marker proteins (e.g., Lamin A/C for nucleus, COX IV for mitochondria, Calnexin for ER, Na+/K+ ATPase for plasma membrane).[8]

  • Lipid Analysis:

    • Extract lipids from each fraction using a method such as the Bligh-Dyer or Folch procedure.

    • Analyze the lipid extracts by liquid chromatography-mass spectrometry (LC-MS/MS) to identify and quantify specific DAG isomers.

MALDI Mass Spectrometry Imaging (MSI)

MALDI-MSI allows for the visualization of the spatial distribution of lipids directly in tissue sections or on cultured cells.[5]

Materials:

  • Cryosectioned tissue slices or cultured cells on conductive glass slides (e.g., ITO-coated)

  • MALDI matrix solution (e.g., 2,5-dihydroxybenzoic acid (DHB) or 9-aminoacridine (B1665356) (9-AA) in an appropriate solvent)

  • Automated matrix sprayer or spotter

  • MALDI-TOF mass spectrometer with imaging capabilities

Procedure:

  • Sample Preparation:

    • For tissues, obtain thin (10-12 µm) cryosections and thaw-mount them onto the conductive slide.

    • For cultured cells, grow them directly on the conductive slide.

    • Wash the samples gently with an appropriate buffer (e.g., ammonium (B1175870) acetate) to remove salts and media components.[9]

    • Dry the samples under a stream of nitrogen or in a desiccator.

  • Matrix Application:

    • Uniformly coat the sample with the MALDI matrix using an automated sprayer for a thin, even layer of microcrystals. This is critical for high spatial resolution.[10]

  • Data Acquisition:

    • Define the imaging area on the sample.

    • Acquire mass spectra in a raster pattern across the defined area using the MALDI-MS instrument. The laser spot size will determine the spatial resolution.[11]

  • Data Analysis:

    • Generate ion intensity maps for specific m/z values corresponding to different DAG isomers.

    • Use specialized imaging software to visualize the distribution of each DAG species across the tissue section or cell culture.

Live-Cell Imaging with Fluorescent DAG Biosensors

Genetically encoded biosensors based on Förster Resonance Energy Transfer (FRET) or protein translocation can be used to monitor the dynamics of DAG production in living cells with high spatiotemporal resolution.[12][13]

Materials:

  • Plasmid DNA encoding a DAG biosensor (e.g., a fusion of a DAG-binding C1 domain with fluorescent proteins like CFP and YFP).[14]

  • Cell line of interest

  • Transfection reagent or viral vector for gene delivery

  • Fluorescence microscope (confocal or widefield) equipped for live-cell imaging and FRET analysis.

Procedure:

  • Biosensor Construction and Delivery:

    • The biosensor typically consists of a DAG-binding domain (e.g., the C1 domain from PKC) flanked by a FRET pair of fluorescent proteins (e.g., CFP and YFP).[14]

    • Transfect the plasmid encoding the biosensor into the cells of interest. Stable cell lines can also be generated.

  • Live-Cell Imaging:

    • Plate the transfected cells on glass-bottom dishes suitable for microscopy.

    • Mount the dish on the microscope stage within an environmental chamber to maintain temperature, humidity, and CO2 levels.

    • Acquire images in the donor (e.g., CFP) and FRET (acceptor emission upon donor excitation) channels over time.

  • Stimulation and Data Acquisition:

    • Obtain baseline images before stimulation.

    • Add an agonist to stimulate DAG production and continue acquiring images to capture the temporal dynamics of the FRET signal change.

  • Data Analysis:

    • Calculate the FRET ratio (e.g., FRET/CFP intensity) for each pixel or region of interest over time.

    • An increase in the FRET ratio indicates an increase in DAG concentration in the specific cellular compartment where the biosensor is localized.[14]

Conclusion

The subcellular localization of specific diacylglycerol isomers is a critical determinant of signaling specificity in a wide range of cellular processes. The technical guide has provided an overview of the quantitative distribution of DAGs, their role in key signaling pathways, and detailed protocols for their investigation. The application of advanced techniques such as subcellular fractionation coupled with mass spectrometry, MALDI imaging, and live-cell imaging with fluorescent biosensors will continue to unravel the complex spatial and temporal regulation of DAG signaling. This knowledge is essential for understanding the molecular basis of diseases and for the development of targeted therapeutics that modulate specific branches of DAG-mediated pathways.

References

The Discovery of 1-Palmitoyl-2-linoleoyl-sn-glycerol as a Hormogonium-Inducing Factor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The symbiotic relationship between cycads and nitrogen-fixing cyanobacteria of the genus Nostoc is a fascinating example of evolutionary co-dependence. A crucial step in the establishment of this symbiosis is the differentiation of vegetative Nostoc filaments into motile hormogonia, which are responsible for colonizing the host plant's specialized coralloid roots. This differentiation is triggered by chemical signals, known as hormogonium-inducing factors (HIFs), released by the plant. This technical guide provides an in-depth overview of the discovery and characterization of a major HIF, 1-palmitoyl-2-linoleoyl-sn-glycerol (B1244216), isolated from the coralloid roots of Cycas revoluta. We will detail the experimental protocols for its isolation, quantification of its activity, and present a putative signaling pathway for its action in Nostoc.

Introduction

The ability of certain cyanobacteria to differentiate into specialized, motile filaments called hormogonia is essential for their dispersal and the establishment of symbiotic relationships with various plants.[1] In the case of the ancient gymnosperm Cycas revoluta, its symbiotic relationship with Nostoc species provides the plant with a crucial source of fixed nitrogen.[2] The initiation of this symbiosis is dependent on the plant's production of HIFs that induce the transformation of Nostoc into hormogonia.[2]

Research has led to the successful isolation and characterization of a potent HIF from the coralloid roots of C. revoluta as this compound, a specific diacylglycerol (DAG).[3] This discovery has opened new avenues for understanding the molecular dialogue between plants and cyanobacteria and presents potential applications in agriculture and biotechnology.

Data Presentation

The hormogonium-inducing activity of this compound and related compounds has been quantified using bioassays. The following table summarizes the key quantitative findings.

CompoundConcentration (nmol/disc)Hormogonium-Inducing ActivityReference
This compound1Pronounced[4]
1-Palmitoyl-2-oleoyl-sn-glycerolNot specified in detail, but identified as a major active componentActive[3]
1-Stearoyl-2-linolenoyl-sn-glycerolNot specified in detail, but identified as a major active componentActive[3]
1-Stearoyl-2-linoleoyl-sn-glycerolNot specified in detail, but identified as a major active componentActive[3]
2-Linoleoyl-3-palmitoyl-sn-glycerol (enantiomer)Not specified in detailLess active than this compound[4]
1-Linoleoyl-2-palmitoyl-rac-glycerol (acyl positional isomer)Not specified in detailInactive[4]

Experimental Protocols

Bioassay-Guided Isolation of this compound

The isolation of the HIF from Cycas revoluta coralloid roots was achieved through a bioassay-guided fractionation approach.[3]

Objective: To isolate and purify the active HIF from coralloid roots.

Materials:

  • Fresh coralloid roots of Cycas revoluta

  • Methanol

  • Ethyl acetate (B1210297) (EtOAc)

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

  • Silica (B1680970) gel for column chromatography

  • TLC plates

  • Vanillin-sulfuric acid reagent

  • Lipase (B570770) A

  • Nostoc sp. strain Yaku-1 culture

  • BG-110 medium (gellan gum-based)

  • Paper discs

Procedure:

  • Extraction:

    • Homogenize fresh coralloid roots in methanol.

    • Partition the methanolic extract with ethyl acetate to obtain an EtOAc-soluble fraction.[3]

  • Bioassay-Guided Fractionation:

    • Apply the EtOAc-soluble fraction to a paper disc and test for hormogonium-inducing activity using the paper disc assay described in section 3.3.

    • Subject the active EtOAc-soluble fraction to normal-phase silica gel column chromatography.

    • Elute the column with a gradient of increasing polarity (e.g., hexane-ethyl acetate).

    • Monitor the fractions using TLC and stain with vanillin-sulfuric acid reagent, which gives a characteristic pinkish color with the active compound.[5]

    • Test the fractions for HIF activity using the paper disc assay.

  • Purification and Identification:

    • Pool the active fractions and further purify using preparative TLC or HPLC.

    • Characterize the purified active compound using spectroscopic methods such as Field Desorption Mass Spectrometry (FD-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its identity as this compound.[5]

    • Partial digestion with lipase A can be used to confirm the position of the fatty acyl groups.[5]

Nostoc Culture Conditions

Maintaining a healthy and responsive Nostoc culture is critical for reliable hormogonium induction assays.

Objective: To prepare Nostoc cultures suitable for hormogonium induction experiments.

Materials:

  • Nostoc punctiforme PCC 73102 or Nostoc sp. strain Yaku-1

  • BG-11 and BG-110 (nitrogen-free) medium

  • Sucralose (B1001)

  • Sterile culture flasks and plates

  • Incubator with controlled light and temperature

Procedure:

  • Routine Maintenance:

    • Maintain Nostoc strains on solid BG-11 medium.[6]

    • For liquid cultures, use BG-11 medium and incubate under appropriate light and temperature conditions (e.g., 25°C, 20-25 µmol m⁻² s⁻¹ illumination).[6]

  • Preparation for Hormogonium Induction:

    • To suppress spontaneous hormogonium formation, transfer the culture to BG-110 medium supplemented with 4 mM sucralose six days prior to the experiment.[6][7]

    • Homogenize the culture by passing it through a needle.[6][7]

    • Adjust the culture density to a chlorophyll (B73375) a concentration of 0.5 µg/mL.[6][7]

    • Prior to induction, wash the cells twice with fresh BG-110 medium to remove any residual sucralose.[6]

Quantitative Paper Disc Assay for Hormogonium Induction

This assay is used to quantify the hormogonium-inducing activity of purified compounds or fractions.[8]

Objective: To determine the concentration-dependent hormogonium-inducing activity of a test compound.

Materials:

  • Prepared Nostoc culture (as in 3.2)

  • BG-110 medium with gellan gum (0.8-1.0%)[9]

  • 12-well polystyrene dishes

  • Sterile paper discs

  • Test compound (e.g., this compound) dissolved in a suitable solvent

  • Microscope

Procedure:

  • Plate Preparation:

    • Spread the prepared Nostoc cell aggregates on the surface of BG-110 gellan gum medium in a 12-well dish.[8]

  • Application of Test Compound:

    • Apply a known amount of the test compound (e.g., ranging from 0.01 to 100 nmol) onto a sterile paper disc.[8]

    • Place the paper disc in the center of the inoculated well.

  • Incubation and Observation:

    • Incubate the plates at 23°C for 24-48 hours.[8]

    • Observe the formation of motile hormogonia radiating from the paper disc using a microscope.

    • The extent of the hormogonia halo or the density of hormogonia can be used as a quantitative measure of activity.

Signaling Pathway

The precise signaling pathway initiated by this compound in Nostoc is not yet fully elucidated. However, based on the known roles of diacylglycerols as signaling molecules and the genetic regulation of hormogonium differentiation, a putative pathway can be proposed. Diacylglycerols are known activators of protein kinase C (PKC) in eukaryotes, and it is plausible that a similar mechanism exists in cyanobacteria, involving serine/threonine protein kinases.[3]

This putative pathway likely involves the perception of the diacylglycerol signal at the cell membrane, leading to the activation of a protein kinase cascade. This cascade would then modulate the activity of transcription factors, including sigma factors, which are known to play a crucial role in regulating the expression of genes required for hormogonium differentiation and motility.[10]

Below are diagrams illustrating the experimental workflow for HIF isolation and a putative signaling pathway.

Experimental_Workflow A Coralloid Roots of Cycas revoluta B Methanolic Extraction A->B C Ethyl Acetate Partitioning B->C D EtOAc-Soluble Fraction (Crude HIF) C->D E Bioassay (Paper Disc) - Active D->E F Silica Gel Column Chromatography D->F G Fractionation F->G H TLC Monitoring & Bioassay G->H I Active Fractions H->I J Preparative TLC / HPLC I->J K Purified this compound J->K L Spectroscopic Analysis (FD-MS, NMR) K->L M Structure Elucidation L->M

Caption: Bioassay-guided isolation workflow for this compound.

Putative_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Nostoc Cell A This compound (HIF from Cycas revoluta) B Membrane Receptor (Putative) A->B Binding C Signal Transduction Cascade (e.g., Protein Kinase Activation) B->C D Sigma Factor Cascade (e.g., sigC, sigJ) C->D E Gene Expression (Hormogonium-specific genes) D->E F Hormogonium Differentiation & Motility E->F

Caption: Putative signaling pathway for hormogonium induction by this compound.

Conclusion and Future Directions

The identification of this compound as a key hormogonium-inducing factor has significantly advanced our understanding of the chemical communication underlying plant-cyanobacteria symbiosis. The experimental protocols detailed in this guide provide a framework for further research in this area.

Future research should focus on:

  • Elucidating the specific receptor(s) in Nostoc that bind to this compound.

  • Detailing the downstream signaling cascade, including the identification of the specific protein kinases and transcription factors involved.

  • Investigating the biosynthesis of this diacylglycerol in Cycas revoluta and its regulation.

  • Exploring the potential of using synthetic HIFs to enhance the symbiotic efficiency of nitrogen-fixing cyanobacteria in agricultural applications.

This knowledge will not only deepen our fundamental understanding of symbiotic interactions but may also pave the way for innovative strategies to improve sustainable agriculture.

References

1-Palmitoyl-2-linoleoyl-sn-glycerol as a potential biomarker in disease

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

1-Palmitoyl-2-linoleoyl-sn-glycerol (PLG) is a diacylglycerol (DAG) molecule that has garnered interest as a potential biomarker for various diseases. As a key intermediate in lipid metabolism and a second messenger in cellular signaling, fluctuations in its concentration may reflect underlying pathological processes. This technical guide provides a comprehensive overview of the current understanding of PLG's role as a biomarker, detailing its involvement in signaling pathways, methodologies for its analysis, and a summary of relevant quantitative data. This document is intended for researchers, scientists, and drug development professionals seeking to explore the potential of PLG in diagnostics and therapeutics.

This compound in Disease-Associated Signaling Pathways

Diacylglycerols are critical signaling molecules that activate a family of serine/threonine kinases known as protein kinase C (PKC)[1][2]. The binding of DAG to the C1 domain of conventional and novel PKC isoforms induces a conformational change that recruits the enzyme to the cell membrane and activates its catalytic function[1][3]. This activation triggers a cascade of downstream phosphorylation events that regulate a wide array of cellular processes, including cell proliferation, differentiation, apoptosis, and inflammation[4].

While the general mechanism of DAG-mediated PKC activation is well-established, the specific role of individual DAG species, such as PLG, is an area of active investigation. The fatty acid composition of DAG molecules can influence their affinity for different PKC isoforms and, consequently, the downstream signaling outcomes[5][6]. The precise impact of the palmitoyl (B13399708) and linoleoyl chains of PLG on the activation of specific PKC isoforms is not yet fully elucidated but is a critical area for future research to understand its disease-specific roles.

A synthetic derivative of PLG, 1-palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol (PLAG), has been shown to have immunomodulatory effects, including the attenuation of atypical protein kinase C (aPKC) activation[2]. This suggests that PLG and its derivatives can indeed modulate specific PKC signaling pathways.

Below is a diagram illustrating the general signaling pathway of diacylglycerol activation of Protein Kinase C.

DAG_PKC_Signaling General Diacylglycerol (DAG) - Protein Kinase C (PKC) Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PLC Phospholipase C (PLC) IP3 IP3 PLC->IP3 Generates DAG Diacylglycerol (e.g., PLG) PLC->DAG Generates PIP2 PIP2 PIP2->PLC Hydrolysis Cellular_Response Cellular Response (Proliferation, Inflammation, etc.) IP3->Cellular_Response Ca2+ release PKC_inactive Inactive PKC DAG->PKC_inactive Binds to C1 domain PKC_active Active PKC PKC_inactive->PKC_active Activation & Membrane Translocation Downstream Downstream Substrates PKC_active->Downstream Phosphorylates Receptor G-protein Coupled Receptor / Receptor Tyrosine Kinase Receptor->PLC Activates Ligand Extracellular Signal Ligand->Receptor Activates Downstream->Cellular_Response Leads to Folch_Extraction_Workflow Modified Folch Lipid Extraction Workflow Tissue Tissue Sample Homogenize Homogenize in Chloroform:Methanol (2:1) Tissue->Homogenize Separate_Solid Filter or Centrifuge to remove solids Homogenize->Separate_Solid Phase_Separation Add 0.9% NaCl to induce phase separation Separate_Solid->Phase_Separation Centrifuge_Phases Centrifuge Phase_Separation->Centrifuge_Phases Collect_Lower Collect Lower (Chloroform) Phase Centrifuge_Phases->Collect_Lower Evaporate Evaporate Solvent (Nitrogen Stream) Collect_Lower->Evaporate Lipid_Extract Total Lipid Extract Evaporate->Lipid_Extract Biomarker_Discovery_Workflow Biomarker Discovery Workflow using LC-MS/MS Sample_Collection Sample Collection (e.g., Plasma, Tissue) Lipid_Extraction Lipid Extraction Sample_Collection->Lipid_Extraction LCMS_Analysis LC-MS/MS Analysis Lipid_Extraction->LCMS_Analysis Data_Processing Data Processing (Peak Integration, Normalization) LCMS_Analysis->Data_Processing Statistical_Analysis Statistical Analysis (e.g., t-test, ANOVA) Data_Processing->Statistical_Analysis Biomarker_Identification Biomarker Candidate Identification Statistical_Analysis->Biomarker_Identification Validation Biomarker Validation (in larger cohorts) Biomarker_Identification->Validation

References

Methodological & Application

Application Note: Quantitative Analysis of 1-Palmitoyl-2-linoleoyl-sn-glycerol (PLG) by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Palmitoyl-2-linoleoyl-sn-glycerol (PLG), a significant diacylglycerol (DAG), plays a crucial role in cellular signaling and lipid metabolism. As a key second messenger, it is involved in the activation of protein kinase C (PKC), a family of enzymes that regulate a wide array of cellular processes, including cell proliferation, differentiation, and apoptosis.[1] Beyond its role in PKC activation, PLG is an intermediate in the biosynthesis of triacylglycerols.[2][3][4] Given its biological importance, accurate quantification of PLG in various biological matrices is essential for understanding its physiological and pathological roles. This application note provides a detailed protocol for the sensitive and specific quantification of PLG using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Experimental Protocols

This section details the necessary steps for sample preparation, LC-MS/MS analysis, and data processing for the quantification of PLG.

Sample Preparation: Lipid Extraction from Plasma

A modified Bligh and Dyer method is recommended for the extraction of lipids, including PLG, from plasma samples.[5]

Reagents:

  • Chloroform (B151607)

  • Methanol

  • 0.9% NaCl solution

  • Internal Standard (ISTD): 1,2-dipalmitoyl-d5-sn-glycerol (or other suitable stable isotope-labeled DAG)

Protocol:

  • To 100 µL of plasma in a glass tube, add 375 µL of a 1:2 (v/v) chloroform:methanol mixture.

  • Add a known amount of the internal standard solution.

  • Vortex the mixture for 1 minute to ensure thorough mixing.

  • Add 125 µL of chloroform and vortex for 30 seconds.

  • Add 125 µL of 0.9% NaCl solution and vortex for 30 seconds.

  • Centrifuge the sample at 2000 x g for 10 minutes to induce phase separation.

  • Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a new glass tube.

  • Dry the extracted lipids under a gentle stream of nitrogen gas.

  • Reconstitute the dried lipid extract in 100 µL of the initial mobile phase (e.g., 80:20 methanol:water with 5 mM ammonium (B1175870) formate) for LC-MS/MS analysis.

LC-MS/MS Method

Instrumentation:

  • A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Parameters:

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size) is suitable for the separation of diacylglycerols.

  • Mobile Phase A: Water with 5 mM ammonium formate (B1220265) and 0.1% formic acid.

  • Mobile Phase B: 90:10 (v/v) Isopropanol:Acetonitrile with 5 mM ammonium formate and 0.1% formic acid.[6]

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0.0 30
    2.0 30
    12.0 90
    15.0 90
    15.1 30

    | 20.0 | 30 |

MS/MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • Precursor Ion ([M+NH₄]⁺): m/z 610.5

  • Product Ion: m/z 313.4[7]

  • Collision Energy: 10 eV[7]

  • Dwell Time: 100 ms

Data Presentation

Quantitative data should be summarized for clear interpretation and comparison. The following tables represent typical performance characteristics of a validated LC-MS/MS method for PLG.

Table 1: Calibration Curve and Linearity

AnalyteCalibration Range (ng/mL)
PLG1 - 1000> 0.995

Table 2: Precision and Accuracy

AnalyteQC LevelConcentration (ng/mL)Precision (%RSD)Accuracy (%)
PLGLow5< 1585 - 115
Medium100< 1585 - 115
High800< 1585 - 115

Table 3: Limits of Detection and Quantification

AnalyteLLOQ (ng/mL)LOD (ng/mL)
PLG10.5

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample extraction Lipid Extraction (Bligh & Dyer) plasma->extraction drying Drying under N2 extraction->drying reconstitution Reconstitution drying->reconstitution hplc HPLC Separation (C18 Column) reconstitution->hplc Injection msms MS/MS Detection (MRM Mode) hplc->msms quantification Quantification msms->quantification Data Acquisition reporting Reporting quantification->reporting

Caption: Experimental workflow for PLG quantification.

PLG Signaling Pathway

signaling_pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol PLC Phospholipase C (PLC) PLG This compound (PLG) PLC->PLG Hydrolysis PIP2 PIP2 PKC Protein Kinase C (PKC) PLG->PKC Activation Other Other DAG Effectors (e.g., RasGRPs, Munc13s) PLG->Other Downstream Downstream Signaling (Cell Proliferation, etc.) PKC->Downstream Other->Downstream Receptor GPCR / RTK Receptor->PLC Activation

Caption: PLG's role in cellular signaling pathways.

Conclusion

The LC-MS/MS method detailed in this application note provides a robust and sensitive approach for the quantification of this compound in biological matrices. The protocol is designed to be accessible to researchers, scientists, and drug development professionals, enabling accurate measurement of this critical lipid mediator. The provided workflow and signaling pathway diagrams offer a clear visual representation of the experimental process and the biological context of PLG. This method can be a valuable tool in studies investigating lipid metabolism, cellular signaling, and the pathology of various diseases.

References

Application Notes and Protocols for the Extraction of Diacylglycerols from Biological Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diacylglycerols (DAGs) are crucial lipid molecules that function as secondary messengers in a multitude of cellular signaling pathways and are key intermediates in lipid metabolism.[1][2][3][4] Accurate quantification of DAGs in biological tissues is essential for understanding their physiological and pathological roles, making robust extraction protocols critical for researchers in various fields, including drug development. This document provides a detailed protocol for the extraction of DAGs from biological tissues, based on the widely accepted methods of Folch and Bligh-Dyer, followed by purification using solid-phase extraction (SPE).

Diacylglycerol Signaling Pathway

Diacylglycerols play a central role in signal transduction. A primary function of DAG is the activation of protein kinase C (PKC), which in turn regulates a variety of cellular processes.[3][5][6] The intracellular levels of DAG are tightly controlled by the activity of several enzymes, including diacylglycerol kinases (DGKs), diacylglycerol lipases (DGLs), and diacylglycerol acyltransferases (DGATs).[5][7]

DAG_Signaling_Pathway extracellular_signal Extracellular Signal (e.g., Hormone, Growth Factor) receptor G-Protein Coupled Receptor / Receptor Tyrosine Kinase extracellular_signal->receptor Binds plc Phospholipase C (PLC) receptor->plc Activates pip2 PIP2 (Phosphatidylinositol 4,5-bisphosphate) plc->pip2 Hydrolyzes ip3 IP3 (Inositol 1,4,5-trisphosphate) pip2->ip3 dag Diacylglycerol (DAG) pip2->dag er Endoplasmic Reticulum ip3->er Binds to receptor on pkc Protein Kinase C (PKC) dag->pkc Activates dgk Diacylglycerol Kinase (DGK) dag->dgk Substrate for cellular_responses Cellular Responses (e.g., Proliferation, Differentiation, Apoptosis) pkc->cellular_responses Phosphorylates targets leading to ca2 Ca²⁺ Release er->ca2 ca2->pkc Co-activates pa Phosphatidic Acid (PA) dgk->pa Phosphorylates to

Caption: Simplified Diacylglycerol (DAG) Signaling Pathway.

Experimental Workflow for Diacylglycerol Extraction

The overall workflow for extracting and quantifying diacylglycerols from biological tissues involves several key stages: tissue homogenization, lipid extraction, purification via solid-phase extraction, and finally, analysis by techniques such as mass spectrometry.

DAG_Extraction_Workflow start Start: Biological Tissue Sample homogenization 1. Tissue Homogenization (e.g., with a Dounce or Potter-Elvehjem homogenizer) start->homogenization extraction 2. Lipid Extraction (Folch or Bligh-Dyer Method) homogenization->extraction phase_separation 3. Phase Separation (Centrifugation) extraction->phase_separation collection 4. Collection of Organic Phase (Lower Chloroform (B151607) Layer) phase_separation->collection spe 5. Solid-Phase Extraction (SPE) (Silica-based cartridge) collection->spe elution 6. Elution of Diacylglycerols spe->elution analysis 7. Analysis (e.g., LC-MS/MS, GC-MS) elution->analysis end End: Quantified Diacylglycerol Data analysis->end

Caption: Experimental Workflow for Diacylglycerol Extraction.

Detailed Experimental Protocols

Protocol 1: Lipid Extraction from Biological Tissues (Modified Folch Method)

This protocol is a widely used method for the total lipid extraction from biological samples.[8][9][10][11]

Materials:

  • Biological tissue

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • 0.9% NaCl solution (or 1M KCl)

  • Homogenizer (e.g., Dounce or Potter-Elvehjem)[12]

  • Centrifuge

  • Glass centrifuge tubes with Teflon-lined caps

  • Rotary evaporator or nitrogen stream evaporator

Procedure:

  • Tissue Homogenization:

    • Weigh the frozen tissue sample (e.g., 100 mg).

    • Homogenize the tissue in a chloroform:methanol (2:1, v/v) solution. The total volume of the solvent mixture should be 20 times the volume of the tissue sample (e.g., 1 g of tissue in 20 mL of solvent).[9][11]

    • For polyunsaturated samples, it is recommended to include 0.01% butylated hydroxytoluene (BHT) in the chloroform to prevent oxidation.[12]

  • Lipid Extraction:

    • Transfer the homogenate to a glass centrifuge tube.

    • Agitate the mixture for 15-20 minutes at room temperature.[9]

  • Phase Separation:

    • Add 0.2 volumes of 0.9% NaCl solution to the homogenate (e.g., for 20 mL of homogenate, add 4 mL of NaCl solution).[9]

    • Vortex the mixture thoroughly and centrifuge at a low speed (e.g., 1000 x g) for 5-10 minutes to separate the phases.[1][13]

  • Collection of the Lipid-Containing Phase:

    • After centrifugation, two distinct phases will be visible: an upper aqueous phase (methanol and water) and a lower organic phase (chloroform) containing the lipids.[8][14]

    • Carefully aspirate and discard the upper aqueous phase.

    • Collect the lower chloroform phase, which contains the extracted lipids.

  • Solvent Evaporation:

    • Evaporate the chloroform from the collected lower phase using a rotary evaporator or a gentle stream of nitrogen.

    • The resulting lipid extract can be stored under nitrogen at -20°C until further analysis.[12]

ParameterValueReference
Solvent to Tissue Ratio 20:1 (v/w)[9]
Chloroform:Methanol Ratio 2:1 (v/v)[8][9]
Washing Solution 0.9% NaCl or 1M KCl[9][12]
Centrifugation Speed ~1000 x g[1][13]
Protocol 2: Diacylglycerol Purification by Solid-Phase Extraction (SPE)

Following total lipid extraction, solid-phase extraction is employed to isolate the diacylglycerol fraction from other lipid classes.[1][2][15]

Materials:

Procedure:

  • Cartridge Conditioning:

  • Sample Loading:

    • Dissolve the dried lipid extract in a small volume of the initial elution solvent (e.g., 1 mL of isooctane/ethyl acetate (75:25)).[1]

    • Load the dissolved sample onto the conditioned SPE cartridge.

  • Elution of Neutral Lipids:

    • Elute neutral lipids, including diacylglycerols, with a solvent of intermediate polarity. A common elution solvent is a mixture of hexane and ethyl acetate or dichloromethane and methanol.

    • For instance, glyceryl lipids can be eluted with 5 mL of isooctane/ethyl acetate (75:25).[1]

  • Fraction Collection:

    • Collect the eluate containing the diacylglycerol fraction.

    • Evaporate the solvent under a stream of nitrogen.

  • Storage:

    • Store the purified diacylglycerol fraction at -20°C or -80°C until analysis.

Elution StepSolvent SystemPurpose
Conditioning HexaneEquilibrates the stationary phase
Sample Loading Isooctane/Ethyl Acetate (75:25)Applies the lipid extract to the cartridge
Elution Isooctane/Ethyl Acetate (75:25)Elutes diacylglycerols and other neutral lipids

Analysis of Diacylglycerols

The purified diacylglycerol fraction can be analyzed by various techniques to identify and quantify individual DAG species.

  • Mass Spectrometry (MS): Techniques like electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS) are highly sensitive and specific for the analysis of DAGs.[2][4][16]

  • Liquid Chromatography (LC): LC, often coupled with MS (LC-MS), allows for the separation of different DAG species based on their hydrophobicity.[16]

  • Gas Chromatography (GC): After derivatization, GC can be used to separate and quantify DAGs.[17]

  • Thin-Layer Chromatography (TLC): HPTLC can be used for the separation of DAGs based on their polarity.[16]

For quantitative analysis, it is crucial to use appropriate internal standards, such as deuterium-labeled DAGs, to normalize the signal for each molecular species.[1][2]

Disclaimer: These protocols provide a general guideline. Optimization may be required depending on the specific biological tissue and the research question. Always follow appropriate laboratory safety procedures when handling organic solvents.

References

Application Note: High-Throughput Analysis of Diacylglycerols using a Lipidomics Workflow

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diacylglycerols (DAGs) are crucial lipid molecules that function as secondary messengers in a multitude of cellular signaling pathways and serve as key intermediates in lipid metabolism. The specific acyl chain composition of a DAG molecule, such as in 1-palmitoyl-2-linoleoyl-glycerol (DG(16:0/18:2)), can significantly influence its biological activity and metabolic fate. Dysregulation of DAG levels is implicated in various diseases, including cancer, diabetes, and cardiovascular disorders. Consequently, the accurate and robust quantification of specific DAG species is paramount for understanding disease mechanisms and for the development of novel therapeutics. This application note provides a detailed workflow for the comprehensive analysis of DG(16:0/18:2) and other DAGs in biological samples, from lipid extraction to data interpretation.

Lipidomics Workflow Overview

The comprehensive analysis of diacylglycerols from biological matrices involves a multi-step process. This workflow is designed to ensure efficient extraction, accurate identification, and precise quantification of various DAG species. The major steps include sample preparation and lipid extraction, followed by chromatographic separation and mass spectrometric detection, and culminating in data analysis and biological interpretation.

Sample_Collection Sample Collection (e.g., Plasma, Cells, Tissue) Lipid_Extraction Lipid Extraction (Folch or MTBE) Sample_Collection->Lipid_Extraction LC_MS_Analysis LC-MS/MS Analysis (Separation & Detection) Lipid_Extraction->LC_MS_Analysis Data_Processing Data Processing (Peak Integration & Identification) LC_MS_Analysis->Data_Processing Statistical_Analysis Statistical Analysis (Quantification & Comparison) Data_Processing->Statistical_Analysis Biological_Interpretation Biological Interpretation (Pathway Analysis) Statistical_Analysis->Biological_Interpretation

Caption: General lipidomics workflow for DAG analysis.

Detailed Experimental Protocols

Protocol 1: Total Lipid Extraction using the Folch Method

This method is a gold standard for total lipid extraction from a wide range of biological samples.[1][2][3][4]

Materials:

  • Chloroform (B151607)

  • Methanol (B129727)

  • 0.9% NaCl solution

  • Sample (e.g., tissue homogenate, plasma)

  • Glass centrifuge tubes with Teflon-lined caps

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Homogenization: Homogenize the tissue sample if it is not in a liquid form. For plasma, use a defined volume (e.g., 100 µL).

  • Solvent Addition: In a glass centrifuge tube, add a 20-fold excess of a chloroform:methanol (2:1, v/v) mixture to the sample. For 1g of tissue, use 20 mL of the solvent mixture.[1]

  • Agitation: Vortex the mixture vigorously for 15-20 minutes at room temperature to ensure thorough mixing and lipid extraction.[1]

  • Phase Separation: Add 0.2 volumes of 0.9% NaCl solution to the mixture (e.g., 4 mL for 20 mL of solvent mixture). Vortex for a few seconds and then centrifuge at a low speed (e.g., 2000 rpm) for 10 minutes to separate the phases.[1]

  • Collection of Lipid Phase: The lower phase, which is the chloroform layer containing the lipids, should be carefully collected using a glass Pasteur pipette.

  • Drying: Evaporate the solvent from the collected lipid phase under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., methanol/chloroform 1:1, v/v).

Protocol 2: High-Throughput Lipid Extraction using the Methyl-tert-butyl ether (MTBE) Method

This method is a safer and more high-throughput-friendly alternative to the Folch method.[5][6][7][8]

Materials:

  • Methanol

  • Methyl-tert-butyl ether (MTBE)

  • MS-grade water

  • Sample (e.g., plasma, cells)

  • Glass tubes with Teflon-lined caps

  • Shaker

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Methanol Addition: To your sample (e.g., 200 µL of plasma), add 1.5 mL of methanol and vortex.[5]

  • MTBE Addition: Add 5 mL of MTBE and incubate on a shaker for 1 hour at room temperature.[5]

  • Phase Separation: Induce phase separation by adding 1.25 mL of MS-grade water. Incubate for 10 minutes at room temperature and then centrifuge at 1,000 x g for 10 minutes.[5]

  • Collection of Lipid Phase: The upper organic phase contains the lipids. Carefully collect the upper phase.

  • Drying: Evaporate the solvent from the collected lipid phase under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis.

Protocol 3: LC-MS/MS for DAG Isomer Separation and Quantification

This protocol provides a framework for the separation and detection of DAGs using liquid chromatography-tandem mass spectrometry.

Instrumentation and Materials:

  • UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • C18 reversed-phase column (e.g., 1.7 µm particle size, 2.1 mm x 150 mm).[9]

  • Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium (B1175870) acetate.

  • Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium acetate.

  • Internal Standard: DAG 17:0/17:0.[10]

Procedure:

  • Sample Injection: Inject the reconstituted lipid extract (e.g., 2-5 µL) onto the C18 column.[9]

  • Chromatographic Separation: Use a gradient elution to separate the DAG species. A representative gradient is as follows:

    • 0-2 min: 30% B

    • 2-25 min: Ramp to 100% B

    • 25-35 min: Hold at 100% B

    • 35.1-40 min: Return to 30% B for column re-equilibration.

  • Mass Spectrometry Detection:

    • Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

    • Acquire full scan MS data from m/z 300-1200.

    • Perform data-dependent MS/MS on the most abundant precursor ions to obtain fragmentation spectra for lipid identification. DAGs are typically detected as their ammonium adducts ([M+NH4]+).[11]

    • For targeted quantification, use selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) of specific precursor-to-product ion transitions for the target DAGs and the internal standard.

Quantitative Data Summary

The following table presents representative quantitative data for DG(16:0/18:2) and other diacylglycerols in human plasma, compiled from lipidomics literature. Actual concentrations can vary depending on the sample type, and physiological and pathological conditions.

Diacylglycerol SpeciesAbbreviationRepresentative Concentration Range (µM) in Human Plasma
1-palmitoyl-2-oleoyl-glycerolDG(16:0/18:1)5.0 - 15.0
1-palmitoyl-2-linoleoyl-glycerolDG(16:0/18:2)2.0 - 10.0
1-stearoyl-2-oleoyl-glycerolDG(18:0/18:1)1.0 - 5.0
1-stearoyl-2-linoleoyl-glycerolDG(18:0/18:2)3.0 - 12.0
1-oleoyl-2-linoleoyl-glycerolDG(18:1/18:2)4.0 - 20.0

DAG Signaling Pathway

Diacylglycerols are potent signaling molecules, with a primary role in the activation of Protein Kinase C (PKC).[12][13] This pathway is initiated by the stimulation of cell surface receptors, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC) into inositol (B14025) triphosphate (IP3) and DAG.[12] DAG then recruits and activates PKC at the plasma membrane, leading to the phosphorylation of downstream target proteins and a cascade of cellular responses.[12][13]

cluster_membrane Plasma Membrane cluster_cytosol Cytosol Receptor GPCR / RTK PLC Phospholipase C (PLC) Receptor->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 IP3 PIP2->IP3 PKC_inactive Inactive PKC DAG->PKC_inactive Recruits & Activates PKC_active Active PKC PKC_inactive->PKC_active Downstream Downstream Substrates PKC_active->Downstream Phosphorylates Response Cellular Response Downstream->Response

Caption: Diacylglycerol (DAG) signaling pathway via PKC activation.

Data Analysis and Interpretation

Protocol 4: Lipidomics Data Processing and Analysis

  • Peak Picking and Alignment: Process the raw LC-MS data using software such as MS-DIAL, LipidSearch, or similar platforms to detect and align chromatographic peaks across samples.

  • Lipid Identification: Identify DAG species by matching the accurate mass, retention time, and MS/MS fragmentation pattern against a lipid database.

  • Quantification: Calculate the concentration of each identified DAG species by normalizing its peak area to the peak area of the internal standard (DAG 17:0/17:0).

  • Statistical Analysis: Perform statistical tests (e.g., t-test, ANOVA) to identify significant differences in DAG levels between experimental groups.

  • Pathway Analysis: Utilize tools like MetaboAnalyst or KEGG to map the significantly altered DAGs to metabolic and signaling pathways to gain biological insights.[14]

Conclusion

This application note provides a comprehensive and detailed workflow for the analysis of DG(16:0/18:2) and other diacylglycerols in biological samples. The provided protocols for lipid extraction, LC-MS/MS analysis, and data processing offer a robust framework for researchers in various fields. The accurate quantification of DAGs will undoubtedly contribute to a deeper understanding of their role in health and disease, and aid in the discovery of new biomarkers and therapeutic targets.

References

Application Notes and Protocols for the Chemical Synthesis and Purification of 1-Palmitoyl-2-linoleoyl-sn-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Palmitoyl-2-linoleoyl-sn-glycerol is a specific diacylglycerol (DAG) molecule that plays a crucial role as a second messenger in cellular signaling pathways. As an activator of Protein Kinase C (PKC), its unique structure, with a saturated fatty acid at the sn-1 position and a polyunsaturated fatty acid at the sn-2 position, dictates its interaction with and activation of downstream effectors. The precise chemical synthesis and rigorous purification of this molecule are paramount for accurate in vitro and in vivo studies aimed at elucidating its biological functions and therapeutic potential.

These application notes provide a detailed chemoenzymatic protocol for the synthesis and purification of this compound, drawing from established methodologies for structured lipid synthesis.

Chemical Properties

A summary of the key chemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₃₇H₆₈O₅--INVALID-LINK--
Molecular Weight 592.9 g/mol --INVALID-LINK--
Physical Description Solid--INVALID-LINK--
IUPAC Name [(2S)-1-hexadecanoyloxy-3-hydroxypropan-2-yl] (9Z,12Z)-octadeca-9,12-dienoate--INVALID-LINK--

Experimental Protocols

The synthesis of this compound is achieved through a multi-step chemoenzymatic approach. This method leverages the regioselectivity of lipases to ensure the correct positioning of the fatty acids on the glycerol (B35011) backbone.

Part 1: Synthesis of 1-Palmitoyl-sn-glycerol

This initial step involves the protection of the sn-2 and sn-3 hydroxyl groups of glycerol, followed by the acylation of the sn-1 position with palmitic acid, and subsequent deprotection.

Materials:

Protocol:

  • Protection of Glycerol: React sn-glycerol-3-phosphate with acetone in the presence of a catalytic amount of p-toluenesulfonic acid to form 1,2-isopropylidene-sn-glycerol.

  • Acylation: Dissolve 1,2-isopropylidene-sn-glycerol in a mixture of diethyl ether and pyridine. Add palmitoyl chloride dropwise at 0°C and stir the reaction at room temperature overnight.

  • Deprotection: Remove the isopropylidene protecting group using a boronic acid resin in a suitable solvent to yield 1-palmitoyl-sn-glycerol.

  • Purification: Purify the 1-palmitoyl-sn-glycerol intermediate by silica (B1680970) gel column chromatography using a hexane:ethyl acetate gradient.

Part 2: Enzymatic Esterification with Linoleic Acid

This step utilizes a sn-1,3 specific lipase (B570770) to catalyze the esterification of the sn-2 hydroxyl group of 1-palmitoyl-sn-glycerol with linoleic acid.

Materials:

  • 1-Palmitoyl-sn-glycerol

  • Linoleic acid

  • Immobilized sn-1,3 specific lipase (e.g., from Rhizomucor miehei)

  • Molecular sieves

  • Solvent: Hexane (anhydrous)

Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve 1-palmitoyl-sn-glycerol and a molar excess of linoleic acid in anhydrous hexane.

  • Enzymatic Reaction: Add the immobilized lipase and molecular sieves to the reaction mixture. The reaction is typically carried out at a controlled temperature (e.g., 40-60°C) with constant stirring for 24-48 hours.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Enzyme Removal: Once the reaction is complete, remove the immobilized lipase by filtration.

Part 3: Purification of this compound

The final product is purified from the reaction mixture using flash column chromatography.

Materials:

  • Crude reaction mixture from Part 2

  • Silica gel for flash chromatography

  • Solvents: Hexane, Ethyl acetate

Protocol:

  • Column Preparation: Pack a flash chromatography column with silica gel and equilibrate with hexane.

  • Sample Loading: Dissolve the crude product in a minimal amount of hexane and load it onto the column.

  • Elution: Elute the column with a gradient of increasing ethyl acetate in hexane. The polarity of the solvent system is gradually increased to separate the desired diacylglycerol from unreacted starting materials and byproducts.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC. Combine the fractions containing the pure this compound.

  • Solvent Removal: Evaporate the solvent from the pooled fractions under reduced pressure to obtain the purified product.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the synthesis and purification of this compound based on typical yields for similar chemoenzymatic syntheses of structured lipids.

ParameterExpected Value
Yield of 1-Palmitoyl-sn-glycerol 70-85%
Yield of this compound (enzymatic step) 60-80%
Overall Yield 42-68%
Purity (post-purification) >98% (by HPLC)

Visualizations

Synthesis Workflow

The following diagram illustrates the chemoenzymatic synthesis and purification workflow for this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Glycerol sn-Glycerol-3-phosphate ProtectedGlycerol 1,2-Isopropylidene-sn-glycerol Glycerol->ProtectedGlycerol Protection MAG 1-Palmitoyl-sn-glycerol ProtectedGlycerol->MAG Acylation & Deprotection DAG This compound MAG->DAG Enzymatic Esterification (Linoleic Acid, Lipase) CrudeDAG Crude Product PurifiedDAG Purified Product (>98% Purity) CrudeDAG->PurifiedDAG Flash Chromatography

Caption: Chemoenzymatic synthesis and purification workflow.

Diacylglycerol Signaling Pathway

This compound functions as a second messenger by activating Protein Kinase C (PKC). The specific fatty acid composition of the DAG molecule can influence the activation of different PKC isoforms and, consequently, the downstream cellular responses.

DAG_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Receptor G-Protein Coupled Receptor (GPCR) PLC Phospholipase C (PLC) Receptor->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes DAG This compound (DAG) PIP2->DAG IP3 IP3 PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC activates Downstream Downstream Targets PKC->Downstream phosphorylates Ca_ER Ca²⁺ Release from ER IP3->Ca_ER Ca_ER->PKC co-activates Response Cellular Response Downstream->Response Extracellular Extracellular Signal Extracellular->Receptor

Caption: Diacylglycerol (DAG) signaling pathway via PKC activation.

Application Notes and Protocols for 1-Palmitoyl-2-linoleoyl-sn-glycerol Analytical Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Palmitoyl-2-linoleoyl-sn-glycerol (PLG) is a significant diacylglycerol (DAG) that plays a crucial role as a second messenger in various cellular signaling pathways. As a key activator of Protein Kinase C (PKC), PLG is implicated in a multitude of physiological processes, including cell proliferation, differentiation, and apoptosis. Its accurate quantification in biological matrices is therefore essential for research in numerous fields, from basic cell biology to drug discovery and development.

This document provides detailed protocols for the preparation, handling, and analysis of PLG analytical standards. Adherence to these guidelines will help ensure the accuracy, precision, and reliability of experimental results.

Physicochemical Properties and Storage

Proper storage and handling of PLG analytical standards are paramount to maintaining their integrity and ensuring the accuracy of quantitative analyses.

PropertyValue
Molecular Formula C₃₇H₆₈O₅
Molecular Weight 592.9 g/mol
Physical State Solid
Long-term Storage -20°C
Short-term Storage In solvent at -80°C (up to 6 months) or -20°C (up to 1 month)[1]
Stability Stable for at least two years when stored properly at -20°C. Avoid repeated freeze-thaw cycles.

Preparation of Standard Solutions

Accurate preparation of stock and working standard solutions is critical for generating reliable calibration curves for quantitative analysis. The following protocol outlines the steps for preparing a 1 mg/mL stock solution and a series of working standards.

Materials:

  • This compound (PLG) analytical standard

  • Anhydrous Dimethylformamide (DMF) or Ethanol

  • Class A volumetric flasks

  • Calibrated pipettes

  • Vortex mixer

  • Amber glass vials with PTFE-lined caps

Protocol for Preparing a 1 mg/mL Stock Solution:

  • Allow the vial of PLG to equilibrate to room temperature before opening to prevent condensation.

  • Accurately weigh a precise amount of the PLG standard (e.g., 10 mg) using an analytical balance.

  • Transfer the weighed PLG to a Class A volumetric flask of the appropriate size (e.g., 10 mL).

  • Add a small amount of the chosen solvent (DMF or Ethanol) to dissolve the solid.

  • Vortex gently until the PLG is completely dissolved.

  • Bring the solution to the final volume with the solvent.

  • Transfer the stock solution to an amber glass vial, purge with an inert gas (e.g., argon or nitrogen) to minimize oxidation, and seal tightly with a PTFE-lined cap.

  • Label the vial clearly with the compound name, concentration, solvent, and preparation date.

  • Store the stock solution at -20°C.

Protocol for Preparing Working Standard Solutions:

Working standards for generating a calibration curve can be prepared by serial dilution of the stock solution.

  • Prepare a series of labeled volumetric flasks for the desired concentrations of your calibration curve (e.g., 100 µg/mL, 50 µg/mL, 10 µg/mL, 5 µg/mL, 1 µg/mL).

  • Use calibrated pipettes to transfer the appropriate volume of the stock solution or a previously diluted standard into each volumetric flask.

  • Dilute to the final volume with the appropriate solvent (the same solvent as the stock solution).

  • Mix each working standard thoroughly by inverting the flask several times.

  • Transfer the working standards to labeled amber glass vials and store at -20°C until use. It is recommended to prepare fresh working standards for each analytical run.

SolutionConcentrationPreparation from 1 mg/mL Stock
Stock Solution1 mg/mLWeigh 10 mg and dissolve in 10 mL of solvent
Working Standard 1100 µg/mL1 mL of stock solution diluted to 10 mL
Working Standard 250 µg/mL500 µL of stock solution diluted to 10 mL
Working Standard 310 µg/mL100 µL of stock solution diluted to 10 mL
Working Standard 45 µg/mL50 µL of stock solution diluted to 10 mL
Working Standard 51 µg/mL10 µL of stock solution diluted to 10 mL

Analytical Method: Quantitative Analysis by LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for the quantification of PLG in complex biological matrices. The following protocol provides a general framework that should be optimized for your specific instrumentation and sample type.

Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

  • C18 or C8 reversed-phase analytical column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)

  • Mobile Phase A: 10 mM Ammonium Acetate in Water

  • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 10 mM Ammonium Acetate

  • Internal Standard (IS): A structurally similar, stable isotope-labeled diacylglycerol (e.g., d5-PLG) or an odd-chain diacylglycerol.

LC-MS/MS Protocol:

  • Sample Preparation: Perform a lipid extraction from the biological matrix using a suitable method (e.g., Folch or Bligh-Dyer extraction). The internal standard should be added at the beginning of the extraction process to account for extraction efficiency and matrix effects.

  • Chromatographic Separation:

    • Set the column temperature (e.g., 40°C).

    • Equilibrate the column with the initial mobile phase conditions.

    • Inject a defined volume of the extracted sample.

    • Employ a gradient elution to separate PLG from other lipid species. A typical gradient might start at a lower percentage of Mobile Phase B, ramping up to a high percentage to elute the lipophilic PLG, followed by a re-equilibration step.

  • Mass Spectrometric Detection:

    • Operate the ESI source in positive ion mode.

    • Optimize the source parameters (e.g., capillary voltage, source temperature, gas flows) for maximum signal intensity of PLG.

    • Perform tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

    • Monitor the transition of the precursor ion (e.g., [M+NH₄]⁺ for PLG) to a specific product ion. The exact m/z values will depend on the specific adduct and fragmentation pattern.

ParameterRecommended Setting
Column C18 or C8 Reversed-Phase (e.g., 2.1 mm x 100 mm, 1.8 µm)
Mobile Phase A 10 mM Ammonium Acetate in Water
Mobile Phase B Acetonitrile/Isopropanol (90:10, v/v) with 10 mM Ammonium Acetate
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 40°C
Injection Volume 5 - 10 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
Monitored Ion [M+NH₄]⁺
Detection Mode Multiple Reaction Monitoring (MRM)

Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of the PLG standard to the internal standard against the concentration of the PLG standards.

  • Use a linear regression model to fit the calibration curve.

  • Quantify the amount of PLG in the samples by interpolating their peak area ratios from the calibration curve.

Signaling Pathway and Experimental Workflow

Protein Kinase C (PKC) Signaling Pathway

PLG, as a diacylglycerol, is a critical component in the activation of conventional and novel isoforms of Protein Kinase C. The following diagram illustrates this signaling cascade.

PKC_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR G-Protein Coupled Receptor (GPCR) G_Protein G-Protein GPCR->G_Protein Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes PLG_node This compound (PLG) PIP2->PLG_node Generates IP3 IP3 PIP2->IP3 PKC_inactive Inactive PKC PKC_active Active PKC PKC_inactive->PKC_active Activation Cellular_Response Downstream Cellular Response (e.g., Gene Expression, Proliferation) PKC_active->Cellular_Response Phosphorylates substrates leading to PLG_node->PKC_inactive Binds to Ligand Ligand Ligand->GPCR Binds G_Protein->PLC Activates ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor on Ca2 ER->Ca2 Releases Ca2->PKC_inactive

Caption: Protein Kinase C (PKC) activation pathway initiated by this compound (PLG).

Experimental Workflow

The diagram below outlines the key steps for the preparation and quantitative analysis of PLG analytical standards.

Experimental_Workflow cluster_prep Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing weigh Weigh PLG Standard dissolve Dissolve in Solvent (e.g., DMF, Ethanol) weigh->dissolve stock Prepare 1 mg/mL Stock Solution dissolve->stock dilute Serial Dilution stock->dilute working Prepare Working Standards (Calibration Curve) dilute->working lc_separation LC Separation (Reversed-Phase) working->lc_separation Inject sample_prep Sample Preparation (Lipid Extraction & IS Spike) sample_prep->lc_separation Inject ms_detection MS/MS Detection (MRM) lc_separation->ms_detection calibration Generate Calibration Curve ms_detection->calibration quantification Quantify PLG in Samples ms_detection->quantification calibration->quantification results Report Results quantification->results

Caption: Experimental workflow for the preparation and analysis of PLG analytical standards.

Safe Handling and Disposal

Personal Protective Equipment (PPE):

  • Eye Protection: Safety glasses with side shields or goggles should be worn at all times when handling the standard.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) are required.

  • Skin and Body Protection: A laboratory coat should be worn.

Handling Precautions:

  • Handle the analytical standard in a well-ventilated area, preferably in a chemical fume hood, especially when handling the solid powder or preparing concentrated solutions.

  • Avoid inhalation of dust or aerosols.

  • Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Use appropriate tools for weighing and transferring the solid to avoid creating dust.

Disposal:

  • Dispose of all waste materials, including empty vials, used pipette tips, and solvent waste, in accordance with local, state, and federal regulations for hazardous chemical waste.

  • Do not dispose of the standard or its solutions down the drain.

By following these detailed application notes and protocols, researchers can ensure the accurate and safe use of this compound analytical standards in their studies.

References

Application Notes and Protocols for the Mass Spectrometry Analysis of 1-Palmitoyl-2-linoleoyl-sn-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Palmitoyl-2-linoleoyl-sn-glycerol (PLG) is a diacylglycerol (DAG) of significant interest in lipidomics and drug development due to its role as a signaling molecule and a key intermediate in lipid metabolism. This document provides a detailed overview of the mass spectrometric fragmentation pattern of PLG, a comprehensive protocol for its analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and an illustrative diagram of its involvement in the Protein Kinase C (PKC) signaling pathway.

Mass Spectrometry Fragmentation Pattern of this compound

The structural elucidation of this compound by mass spectrometry is primarily achieved through collision-induced dissociation (CID) of a selected precursor ion. The fragmentation pattern is characterized by the neutral loss of its constituent fatty acyl chains, palmitic acid (16:0) and linoleic acid (18:2).

Molecular Profile:

  • Chemical Formula: C₃₇H₆₈O₅

  • Molecular Weight: 592.9 g/mol

In positive ion mode, PLG is typically detected as an adduct, commonly with a proton ([M+H]⁺), ammonium (B1175870) ([M+NH₄]⁺), or lithium ([M+Li]⁺). Tandem mass spectrometry (MS/MS) of the precursor ion reveals characteristic fragment ions resulting from the loss of either the palmitoyl (B13399708) or the linoleoyl chain.

Table 1: Predicted Precursor and Major Fragment Ions of this compound in Positive Ion Mode ESI-MS/MS.

Ion TypePrecursor/FragmentChemical FormulaPredicted m/z
Ammonium Adduct[M+NH₄]⁺C₃₇H₇₂NO₅⁺610.5
Protonated Molecule[M+H]⁺C₃₇H₆₉O₅⁺593.5
Lithium Adduct[M+Li]⁺C₃₇H₆₈O₅Li⁺599.5
Fragment Ion[M+H - H₂O]⁺C₃₇H₆₇O₄⁺575.5
Fragment Ion[M+H - C₁₆H₃₂O₂]⁺C₂₁H₃₇O₃⁺337.3
Fragment Ion[M+H - C₁₈H₃₂O₂]⁺C₁₉H₃₇O₃⁺313.3

Note: The relative abundance of the fragment ions can vary depending on the instrument parameters and the position of the fatty acyl chains. Generally, the neutral loss of the fatty acid at the sn-2 position is favored in some collision-induced dissociation conditions[1].

Experimental Protocol: LC-MS/MS Analysis of this compound

This protocol outlines a general procedure for the extraction and quantitative analysis of PLG from biological samples.

2.1. Materials and Reagents

  • This compound standard

  • Internal Standard (e.g., d5-labeled diacylglycerol)

  • Chloroform (B151607), Methanol, Isopropanol, Acetonitrile (LC-MS grade)

  • Formic acid and Ammonium formate (B1220265)

  • Water (LC-MS grade)

  • Solid Phase Extraction (SPE) cartridges (Silica-based)

2.2. Sample Preparation and Lipid Extraction

  • Homogenization: Homogenize the tissue or cell sample in a suitable buffer.

  • Lipid Extraction: Perform a lipid extraction using a modified Bligh-Dyer method. To a 1 mL sample, add 3.75 mL of a chloroform:methanol (1:2, v/v) mixture. Vortex thoroughly.

  • Add 1.25 mL of chloroform and vortex again.

  • Add 1.25 mL of water and vortex.

  • Centrifuge at 2000 x g for 10 minutes to separate the phases.

  • Collect the lower organic phase containing the lipids.

  • Dry the lipid extract under a stream of nitrogen.

  • Solid Phase Extraction (SPE): To isolate the diacylglycerol fraction, resuspend the dried lipid extract in a small volume of chloroform and load it onto a pre-conditioned silica (B1680970) SPE cartridge.

  • Wash the cartridge with a non-polar solvent (e.g., hexane) to remove neutral lipids like triacylglycerols.

  • Elute the diacylglycerol fraction with a more polar solvent mixture (e.g., hexane:diethyl ether, 90:10, v/v).

  • Dry the eluted fraction under nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.

2.3. LC-MS/MS Conditions

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)

    • Mobile Phase A: Acetonitrile:Water (60:40) with 10 mM ammonium formate and 0.1% formic acid

    • Mobile Phase B: Isopropanol:Acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid

    • Gradient: A suitable gradient to separate the diacylglycerol species. For example, start at 30% B, increase to 100% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40 °C

  • Mass Spectrometry (MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Scan Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions:

      • PLG: Precursor ion (e.g., m/z 610.5 for [M+NH₄]⁺) to product ions (e.g., m/z 337.3 and m/z 313.3)

      • Internal Standard: Corresponding precursor to product ion transition.

    • Collision Energy: Optimize for the specific instrument and compound.

    • Ion Source Parameters: Optimize source temperature, gas flows, and voltages for maximal signal intensity.

2.4. Data Analysis

Quantify the amount of PLG by comparing the peak area of the analyte to that of the internal standard.

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample Homogenization Homogenization Sample->Homogenization Lipid_Extraction Lipid Extraction (Bligh-Dyer) Homogenization->Lipid_Extraction SPE Solid Phase Extraction (Diacylglycerol Isolation) Lipid_Extraction->SPE Dry_Reconstitute Dry & Reconstitute SPE->Dry_Reconstitute LC_MSMS LC-MS/MS Analysis Dry_Reconstitute->LC_MSMS Data_Analysis Data Analysis & Quantification LC_MSMS->Data_Analysis

Caption: Experimental workflow for the analysis of this compound.

Diacylglycerol Signaling Pathway

This compound, as a diacylglycerol, is a crucial second messenger in various signaling cascades. One of the most prominent is the Protein Kinase C (PKC) pathway.

dag_signaling_pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Receptor G-Protein Coupled Receptor or Receptor Tyrosine Kinase PLC Phospholipase C (PLC) Receptor->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG This compound (DAG) PIP2->DAG IP3 IP3 PIP2->IP3 PKC_inactive Inactive PKC DAG->PKC_inactive Recruits & Activates PKC_active Active PKC PKC_inactive->PKC_active Substrate Substrate Proteins PKC_active->Substrate Phosphorylates ER Endoplasmic Reticulum IP3->ER Binds to receptor on Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC_inactive Recruits & Activates Phosphorylated_Substrate Phosphorylated Substrate Proteins Substrate->Phosphorylated_Substrate Cellular_Response Cellular Response Phosphorylated_Substrate->Cellular_Response Leads to

Caption: Diacylglycerol-mediated Protein Kinase C (PKC) signaling pathway.[2][3][4][5]

References

Application Notes and Protocols for Utilizing 1-Palmitoyl-2-linoleoyl-sn-glycerol (PLG) in Enzyme Kinetic Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Palmitoyl-2-linoleoyl-sn-glycerol (PLG) is a specific diacylglycerol (DAG) species that plays a significant role as a second messenger in cellular signaling pathways. As a key signaling lipid, PLG is a substrate for several important enzymes, the activity of which can modulate a variety of physiological and pathological processes. The study of enzymes that metabolize PLG is crucial for understanding cellular signaling and for the development of novel therapeutics.

This document provides detailed application notes and protocols for the use of PLG as a substrate in enzyme kinetic assays, with a primary focus on Diacylglycerol Kinases (DGKs). These enzymes catalyze the phosphorylation of DAG to phosphatidic acid (PA), thereby regulating the balance between these two signaling molecules.[1][2] Different isoforms of DGK exhibit distinct substrate specificities. For example, DGKε has a known preference for DAG species containing a C16:0 or C18:0 fatty acid at the sn-1 position and a C20:4 fatty acid at the sn-2 position.[2][3] This suggests that the specific fatty acid composition of DAGs, such as in PLG, is a critical determinant of their biological function and metabolism.

These protocols are designed to enable researchers to perform robust and reproducible enzyme kinetic assays to determine key parameters such as the Michaelis constant (K_m) and maximum velocity (V_max) for enzymes that utilize PLG as a substrate. The methodologies described herein are adaptable for screening potential enzyme inhibitors or activators, which is a critical step in drug discovery and development.

Relevant Signaling Pathway

The primary signaling pathway involving this compound is the phosphoinositide pathway. In this pathway, the enzyme Phospholipase C (PLC) hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) in the cell membrane to generate two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG), which can include PLG.[4] IP3 triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC). Alternatively, DAG can be phosphorylated by Diacylglycerol Kinase (DGK) to produce phosphatidic acid (PA), which also functions as a signaling molecule. This conversion by DGK terminates DAG signaling while initiating PA-mediated signaling events.

Diacylglycerol Signaling Pathway cluster_membrane Plasma Membrane PIP2 PIP2 (Phosphatidylinositol 4,5-bisphosphate) PLG This compound (PLG) PIP2->PLG generates PKC Protein Kinase C (PKC) PLG->PKC activates DGK Diacylglycerol Kinase (DGK) PLG->DGK phosphorylates PA Phosphatidic Acid (PA) Downstream_PA Downstream Signaling PA->Downstream_PA initiates PLC Phospholipase C (PLC) PLC->PIP2 hydrolyzes Downstream_PKC Downstream Signaling PKC->Downstream_PKC initiates DGK->PA produces

Caption: Diacylglycerol signaling pathway.

Data Presentation

The determination of kinetic parameters is essential for characterizing enzyme-substrate interactions. The following table is a template for presenting the Michaelis-Menten kinetic data for an enzyme with this compound as the substrate. Researchers should populate this table with their experimentally determined values.

EnzymeSubstrateK_m (µM)V_max (nmol/min/mg)Assay Conditions
Diacylglycerol Kinase (Isoform X)This compoundValueValue50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 37°C
[Add other enzymes as needed]This compoundValueValue[Specify conditions]

Note: The values for K_m and V_max are placeholders and should be determined experimentally.

Experimental Protocols

The following protocols describe two common methods for measuring the activity of enzymes that utilize PLG as a substrate: a fluorometric assay and a radiolabeling assay. The fluorometric assay is a continuous, high-throughput method, while the radiolabeling assay offers high sensitivity.

Protocol 1: Fluorometric Coupled Enzyme Assay for Diacylglycerol Kinase Activity

This protocol is adapted from commercially available diacylglycerol kinase assay kits and measures DGK activity by quantifying the production of ADP, which is coupled to a series of enzymatic reactions that generate a fluorescent signal.

Materials:

  • This compound (PLG)

  • Recombinant Diacylglycerol Kinase (DGK) enzyme

  • ATP

  • Kinase Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • Phosphatidylserine (B164497) (PS) (optional, can enhance activity of some DGK isoforms)

  • Coupled enzyme system (e.g., pyruvate (B1213749) kinase, lactate (B86563) dehydrogenase)

  • NADH

  • 96-well black microplate

  • Fluorometric plate reader (Excitation: 340 nm, Emission: 460 nm)

Procedure:

  • Substrate Preparation:

    • Prepare a stock solution of PLG in a suitable organic solvent (e.g., chloroform (B151607) or ethanol).

    • For the assay, create mixed micelles by drying down the required amount of PLG and resuspending it in the Kinase Assay Buffer containing a detergent (e.g., 0.1% Triton X-100 or octyl glucoside) and phosphatidylserine (if used). Sonicate or vortex thoroughly to ensure a homogenous suspension.

  • Assay Setup:

    • Prepare a reaction mixture in each well of the 96-well plate containing:

      • Kinase Assay Buffer

      • Varying concentrations of the PLG substrate solution

      • Coupled enzyme system components

      • NADH

      • ATP

    • Include control wells:

      • No enzyme control (to measure background signal)

      • No substrate control (to measure basal enzyme activity)

  • Enzyme Reaction:

    • Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.

    • Initiate the reaction by adding the DGK enzyme to each well.

    • Immediately place the plate in the fluorometric plate reader.

  • Data Acquisition:

    • Measure the decrease in NADH fluorescence (Excitation: 340 nm, Emission: 460 nm) over time. The rate of NADH oxidation is proportional to the rate of ADP production, and thus to the DGK activity.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence decay curve.

    • Plot V₀ against the PLG substrate concentration.

    • Fit the data to the Michaelis-Menten equation to determine the K_m and V_max values.

Protocol 2: Radiolabeling Assay for Diacylglycerol Kinase Activity

This protocol measures the incorporation of radiolabeled phosphate (B84403) from [γ-³²P]ATP into PLG to form [³²P]phosphatidic acid. This method is highly sensitive and provides a direct measure of enzyme activity.

Materials:

  • This compound (PLG)

  • Recombinant Diacylglycerol Kinase (DGK) enzyme

  • [γ-³²P]ATP

  • Kinase Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • Phosphatidylserine (PS) (optional)

  • Reaction termination solution (e.g., Chloroform:Methanol:HCl)

  • Thin Layer Chromatography (TLC) plates

  • TLC developing solvent (e.g., Chloroform:Methanol:Acetic Acid)

  • Phosphorimager or scintillation counter

Procedure:

  • Substrate Preparation:

    • Prepare mixed micelles of PLG as described in Protocol 1.

  • Assay Setup:

    • In a microcentrifuge tube, prepare a reaction mixture containing:

      • Kinase Assay Buffer

      • Varying concentrations of the PLG substrate solution

      • [γ-³²P]ATP (at a known specific activity)

  • Enzyme Reaction:

    • Pre-incubate the reaction mixture at the desired temperature (e.g., 37°C) for 5 minutes.

    • Initiate the reaction by adding the DGK enzyme.

    • Incubate for a specific time period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

    • Terminate the reaction by adding the termination solution.

  • Lipid Extraction and Separation:

    • Vortex the terminated reaction mixture to extract the lipids into the organic phase.

    • Centrifuge to separate the phases.

    • Spot the organic (lower) phase onto a TLC plate.

    • Develop the TLC plate in the appropriate solvent system to separate the [³²P]phosphatidic acid from the unreacted [γ-³²P]ATP.

  • Data Acquisition:

    • Dry the TLC plate and expose it to a phosphor screen or use a TLC scanner to visualize and quantify the radiolabeled spots. Alternatively, scrape the spots corresponding to phosphatidic acid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the amount of [³²P]phosphatidic acid formed based on the specific activity of the [γ-³²P]ATP.

    • Determine the initial reaction velocity (V₀).

    • Plot V₀ against the PLG substrate concentration and fit to the Michaelis-Menten equation to determine K_m and V_max.

Experimental Workflow and Logic

The following diagram illustrates the general workflow for conducting an enzyme kinetic assay using this compound as a substrate.

Enzyme Kinetic Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Substrate_Prep Prepare PLG Substrate (Mixed Micelles) Assay_Setup Set up Reactions (Varying [PLG]) Substrate_Prep->Assay_Setup Enzyme_Prep Prepare Enzyme Solution (Known Concentration) Reaction_Start Initiate Reaction (Add Enzyme) Enzyme_Prep->Reaction_Start Reagent_Prep Prepare Assay Buffers and Reagents Reagent_Prep->Assay_Setup Assay_Setup->Reaction_Start Incubation Incubate (Controlled Time & Temp) Reaction_Start->Incubation Reaction_Stop Terminate Reaction (If applicable) Incubation->Reaction_Stop Data_Acq Measure Product Formation (Fluorometric or Radiolabeling) Incubation->Data_Acq For continuous assays Reaction_Stop->Data_Acq Data_Analysis Calculate Initial Velocities (V₀) Data_Acq->Data_Analysis Kinetic_Calc Plot V₀ vs. [PLG] Determine Km and Vmax Data_Analysis->Kinetic_Calc

Caption: General workflow for enzyme kinetic assays.

Conclusion

The protocols and guidelines presented here provide a comprehensive framework for researchers to investigate the kinetics of enzymes that metabolize this compound. By accurately determining the kinetic parameters, scientists can gain deeper insights into the roles of these enzymes in cellular signaling and disease. Furthermore, these assays serve as valuable tools for the screening and characterization of potential therapeutic agents that target these important enzymatic pathways. The adaptability of these protocols allows for their application in a wide range of research and drug development settings.

References

Application of 1-Palmitoyl-2-linoleoyl-sn-glycerol in Cell Culture Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Palmitoyl-2-linoleoyl-sn-glycerol (PLG) is a specific diacylglycerol (DAG) molecule, a critical second messenger in a multitude of cellular signaling pathways. As a key activator of Protein Kinase C (PKC), PLG plays a pivotal role in regulating fundamental cellular processes including proliferation, apoptosis, differentiation, and inflammation. Its application in cell culture studies allows for the precise investigation of these pathways and their impact on cell fate and function. These application notes provide detailed protocols and guidelines for the use of PLG in cell culture experiments, catering to researchers in cell biology, pharmacology, and drug development.

Key Properties of this compound:

PropertyValue
Molecular Formula C37H68O5
Molecular Weight 592.9 g/mol [1]
Appearance Solid[1]
Solubility Soluble in organic solvents like ethanol (B145695) and DMSO.
Synonyms DG(16:0/18:2), this compound[1]

Principle of Action

PLG, like other sn-1,2-diacylglycerols, functions as a signaling molecule primarily by activating members of the Protein Kinase C (PKC) family of serine/threonine kinases. Upon cellular stimulation, phospholipase C (PLC) hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and DAG. While IP3 mobilizes intracellular calcium, DAG remains in the plasma membrane and recruits PKC isozymes, leading to their activation. Activated PKC then phosphorylates a wide array of downstream target proteins, initiating signaling cascades that influence various cellular responses.

Signaling Pathway of PLG-Mediated PKC Activation

PLG_PKC_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Stimulus Stimulus Receptor Receptor Stimulus->Receptor 1. Binding PLC PLC Receptor->PLC 2. Activation PIP2 PIP2 PLC->PIP2 3. Hydrolysis PLG This compound (PLG) PIP2->PLG generates IP3 IP3 PIP2->IP3 generates PKC_inactive Inactive PKC PLG->PKC_inactive 5. Recruits & Activates PKC_active Active PKC Downstream_Effectors Downstream Effectors (e.g., MAPK, NF-κB pathways) PKC_active->Downstream_Effectors 6. Phosphorylation Ca_release Ca²⁺ Release IP3->Ca_release 4. Triggers Ca_release->PKC_inactive

Caption: General signaling pathway illustrating the activation of Protein Kinase C (PKC) by this compound (PLG).

Applications in Cell Culture Studies

  • Investigation of PKC-Dependent Signaling: PLG serves as a direct and specific tool to activate PKC, allowing researchers to dissect the roles of different PKC isoforms and their downstream targets in various cellular contexts.

  • Cell Proliferation and Viability Assays: By treating cells with PLG, the impact of PKC activation on cell growth and survival can be quantified. This is particularly relevant in cancer research, where dysregulation of PKC signaling is common.

  • Apoptosis Studies: PLG can be used to induce or modulate apoptosis in different cell types. Understanding the pro- or anti-apoptotic effects of PKC activation is crucial for developing novel therapeutic strategies.

  • Drug Development and Screening: PLG can be utilized in high-throughput screening assays to identify compounds that modulate the PKC signaling pathway.

Experimental Protocols

Preparation of this compound (PLG) Stock Solution

PLG is a lipid and requires an organic solvent for initial solubilization.

Materials:

  • This compound (PLG)

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • Ethanol, sterile

  • Sterile microcentrifuge tubes

Protocol:

  • Weigh the desired amount of PLG in a sterile microcentrifuge tube.

  • Add a small volume of sterile DMSO or ethanol to the PLG. For example, to prepare a 10 mM stock solution, dissolve 5.93 mg of PLG in 1 mL of DMSO.

  • Vortex thoroughly until the PLG is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C or -80°C for long-term storage.

Note: The final concentration of the solvent in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Delivery of PLG to Cultured Cells

Workflow for PLG Treatment of Cultured Cells

PLG_Delivery_Workflow Start Start Prepare_Stock Prepare PLG Stock Solution (e.g., 10 mM in DMSO) Start->Prepare_Stock Seed_Cells Seed Cells in Culture Plates Start->Seed_Cells Prepare_Working Prepare Working Solution of PLG in Culture Medium Prepare_Stock->Prepare_Working Incubate_Cells Incubate Cells to Allow Attachment (e.g., 24 hours) Seed_Cells->Incubate_Cells Incubate_Cells->Prepare_Working Treat_Cells Treat Cells with PLG Working Solution Prepare_Working->Treat_Cells Incubate_Treatment Incubate for Desired Time Period Treat_Cells->Incubate_Treatment Assay Perform Downstream Assays (Proliferation, Apoptosis, Western Blot) Incubate_Treatment->Assay End End Assay->End

Caption: A typical experimental workflow for treating cultured cells with this compound (PLG).

Protocol:

  • Seed cells at the desired density in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for Western blotting).

  • Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.

  • On the day of the experiment, thaw an aliquot of the PLG stock solution.

  • Prepare the final working concentrations of PLG by diluting the stock solution directly into pre-warmed complete cell culture medium. It is crucial to mix the solution well immediately after adding the PLG stock to prevent precipitation.

  • Remove the old medium from the cells and replace it with the medium containing the desired concentration of PLG. Include a vehicle control (medium with the same concentration of DMSO or ethanol as the highest PLG concentration).

  • Incubate the cells for the desired period (e.g., 15 minutes to 48 hours, depending on the assay).

Cell Proliferation Assay (MTT Assay)

This protocol provides a method to assess the effect of PLG on cell viability and proliferation.

Materials:

  • Cells treated with PLG as described above

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plate reader

Protocol:

  • After the desired incubation time with PLG, add 10 µL of MTT solution to each well of the 96-well plate.

  • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Incubate the plate at room temperature for at least 2 hours, or overnight at 37°C, to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol allows for the detection and quantification of apoptotic and necrotic cells following PLG treatment.

Materials:

  • Cells treated with PLG

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Protocol:

  • After PLG treatment, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Western Blot for PKC Activation (Phospho-PKC Substrate and p-ERK)

This protocol is to detect the activation of PKC and the downstream MAPK/ERK pathway.

Materials:

  • Cells treated with PLG

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-PKC (pan-βII Ser660), anti-total PKC, anti-phospho-p44/42 MAPK (ERK1/2) (Thr202/Tyr204), anti-total ERK1/2, and a loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Protocol:

  • After PLG treatment (typically for a short duration, e.g., 15-60 minutes for signaling studies), wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Determine the protein concentration of the supernatant using a BCA assay.

  • Prepare protein samples with Laemmli sample buffer and denature at 95-100°C for 5 minutes.

  • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Quantify band intensities and normalize to the total protein and/or loading control.

Quantitative Data

Due to the limited availability of specific quantitative data for this compound in publicly available literature, the following tables provide representative data from studies using the closely related and well-characterized diacylglycerol analog, 1-oleoyl-2-acetyl-sn-glycerol (B13814) (OAG) . Researchers should perform dose-response and time-course experiments to determine the optimal conditions for their specific cell type and experimental setup when using PLG.

Table 1: Representative Concentrations of OAG for Cellular Effects

Cell TypeEffectConcentration RangeIncubation TimeReference
Swiss 3T3 cellsStimulation of DNA synthesis10 - 100 µg/mL40 hours[2]
Swiss 3T3 cellsStimulation of cell proliferation10 - 100 µg/mL5 days[2]
GH3 pituitary cellsInhibition of Ca2+ currents4 - 60 µM~15 seconds[3]
Rat isletsActivation of Protein Kinase C5 - 500 µMNot specified[4]
Rat isletsStimulation of insulin (B600854) release50 - 500 µMNot specified[4]

Table 2: Representative Time-Course for OAG-Induced Effects

Cell LineEffect MeasuredOptimal Time Point(s)Notes
GH3 pituitary cellsInhibition of Ca2+ currents~15 secondsRapid onset of action.
Swiss 3T3 cellsStimulation of DNA synthesisLag of 16 hours, peak around 40 hoursMitogenic effects are delayed.
VariousPKC translocation15 - 60 minutesActivation of signaling is a relatively early event.
VariousApoptosis induction24 - 48 hoursCell death is a later consequence of signaling activation.

Signaling Pathways and Logical Relationships

PKC-Mediated Downstream Signaling

PKC_Downstream PLG This compound PKC Protein Kinase C PLG->PKC activates Raf Raf PKC->Raf activates IKK IKK Complex PKC->IKK activates Apoptosis Apoptosis PKC->Apoptosis can directly modulate MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Proliferation Proliferation ERK->Proliferation promotes/inhibits IkB IκB IKK->IkB phosphorylates (leading to degradation) NFkB NF-κB IkB->NFkB releases Gene_Expression Gene_Expression NFkB->Gene_Expression translocates to nucleus & regulates transcription Gene_Expression->Proliferation influences Gene_Expression->Apoptosis influences

Caption: Downstream signaling pathways, including the MAPK/ERK and NF-κB pathways, that can be activated by PKC upon stimulation with PLG.

References

Enhancing Diacylglycerol Detection: A Guide to Derivatization Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Diacylglycerols (DAGs) are critical lipid second messengers involved in a myriad of cellular signaling pathways, most notably as activators of protein kinase C (PKC). Their low abundance and poor ionization efficiency, however, present significant challenges for accurate quantification. Chemical derivatization is a powerful strategy to overcome these limitations by introducing moieties that enhance detection by mass spectrometry (MS), UV-visible spectrophotometry, or fluorescence spectroscopy. This document provides an overview of key derivatization techniques and detailed protocols to facilitate improved DAG analysis in biological samples.

The choice of derivatization reagent depends on the analytical platform. For mass spectrometry, reagents that introduce a permanent positive charge are favored as they significantly improve ionization efficiency. For high-performance liquid chromatography (HPLC) with UV or fluorescence detection, chromophoric or fluorophoric tags are attached to the DAG molecule.

Key Derivatization Strategies:

  • For Mass Spectrometry (MS):

    • N,N-dimethylglycine (DMG): This reagent introduces a tertiary amine group, which can be readily protonated, enhancing signal intensity in positive ion mode electrospray ionization (ESI)-MS. DMG derivatization is a straightforward, one-step process that offers substantial sensitivity and allows for the analysis of DAG regioisomers.

    • 3-(Chlorosulfonyl)benzoic Acid (Cl-SBA): This novel reagent introduces a sulfonic acid group, enabling a "charge-switch" to negative ion mode detection. This approach leads to high stability of the analyte in the ion source, improved ionization efficiency, and the generation of diagnostic fragment ions for structural elucidation.

  • For High-Performance Liquid Chromatography (HPLC) with UV/Fluorescence Detection:

    • 3,5-Dinitrobenzoyl Chloride (DNBC): This reagent attaches a dinitrobenzoyl group to the hydroxyl moiety of DAGs, creating a derivative with strong UV absorbance, typically measured around 254 nm. This method is robust and suitable for quantifying DAGs in various biological samples.

    • Naproxen (B1676952) Chloride: Derived from the non-steroidal anti-inflammatory drug naproxen, this reagent creates a fluorescent derivative of DAG. This method offers a significant increase in sensitivity compared to UV-based methods, with excitation and emission wavelengths around 230-332 nm and 352 nm, respectively.[1][2]

Quantitative Data Summary

The following table summarizes the performance of various derivatization techniques for the analysis of diacylglycerols, providing a basis for method selection.

Derivatization ReagentDetection MethodLimit of Detection (LOD)Limit of Quantitation (LOQ)Key Advantages
N,N-dimethylglycine (DMG) LC-MS/MS16 aM62.5 aMHigh sensitivity, straightforward one-step reaction, enables shotgun lipidomics.[3]
3-(Chlorosulfonyl)benzoic Acid RP-UHPLC/MS/MS15–25 pmol/mL (for sterols)Not specifiedCharge-switch to negative ion mode, high stability, improved ionization.
3,5-Dinitrobenzoyl Chloride HPLC-UV~203-1410 pg injected (for biogenic amines)Not specifiedRobust, quantitative recovery.[4][5]
Naproxen Chloride HPLC-Fluorescence< 10 pmolNot specifiedHigh sensitivity (10-fold increase over UV), fluorescent detection.[1]

Signaling Pathway and Experimental Workflows

To contextualize the importance of accurate DAG measurement, the following diagrams illustrate the canonical DAG signaling pathway and the general experimental workflows for the described derivatization techniques.

DAG_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum GPCR GPCR PLC Phospholipase C (PLC) GPCR->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 IP3 PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC recruits & activates PKC_active Active PKC PKC->PKC_active IP3R IP3 Receptor IP3->IP3R Ca2_ER Ca2+ Ca2_ER->PKC co-activates Downstream Downstream Substrates PKC_active->Downstream phosphorylates Response Cellular Response Downstream->Response ER ER IP3R->Ca2_ER releases Ligand Ligand Ligand->GPCR

Caption: Diacylglycerol (DAG) signaling pathway activating Protein Kinase C (PKC).

Derivatization_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis BiologicalSample Biological Sample (e.g., serum, tissue) LipidExtraction Lipid Extraction (e.g., Bligh-Dyer) BiologicalSample->LipidExtraction DriedExtract Dried Lipid Extract LipidExtraction->DriedExtract DerivatizationStep Add Derivatization Reagent & Incubate DriedExtract->DerivatizationStep Quench Quench Reaction DerivatizationStep->Quench Extraction Extract Derivatized DAGs Quench->Extraction AnalysisPlatform HPLC-UV/Fluorescence or LC-MS/MS Extraction->AnalysisPlatform DataAnalysis Data Analysis & Quantification AnalysisPlatform->DataAnalysis

Caption: General experimental workflow for diacylglycerol (DAG) derivatization and analysis.

Experimental Protocols

Protocol 1: Derivatization of Diacylglycerols with N,N-dimethylglycine (DMG) for LC-MS/MS Analysis

Materials:

  • Dried lipid extract

  • N,N-dimethylglycine (DMG) solution (0.125 M in dry chloroform)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) solution (0.25 M in dry chloroform)

  • 4-Dimethylaminopyridine (DMAP) solution (0.5 M in dry chloroform)

  • Chloroform/Methanol (1:1, v/v)

  • Ammonium (B1175870) hydroxide (B78521) (25 mM)

  • Dry nitrogen gas

Procedure:

  • To the dried lipid extract in a glass tube, add 2 µL of DMG solution, 2 µL of DMAP solution, and 2 µL of EDC solution.

  • Vortex the mixture for 20 seconds and then centrifuge at 2700 rpm for 1 minute.

  • Flush the tube with dry nitrogen gas, cap it, and incubate at 45°C for 90 minutes.

  • Terminate the reaction by adding 3 mL of chloroform/methanol (1:1, v/v) and 1.5 mL of 25 mM ammonium hydroxide.

  • Vortex the mixture for 1 minute to extract the derivatized DAGs.

  • Centrifuge to separate the phases and collect the lower organic phase containing the DMG-derivatized DAGs.

  • Dry the organic phase under a stream of nitrogen and reconstitute in an appropriate solvent for LC-MS/MS analysis.

Protocol 2: Derivatization of Diacylglycerols with 3-(Chlorosulfonyl)benzoic Acid for RP-UHPLC/MS/MS Analysis

Materials:

  • Dried lipid extract

  • Pyridine (B92270) (392.8 mg/mL in acetonitrile)

  • 3-(Chlorosulfonyl)benzoic acid (Cl-SBA) solution (50 mg/mL in acetonitrile)

  • Chloroform/Methanol (2:1, v/v)

  • Water

  • Shaking water bath

Procedure:

  • Redissolve the dried lipid extract in 250 µL of the pyridine solution.

  • Add 250 µL of the Cl-SBA solution to the mixture.

  • Incubate the reaction mixture in a shaking water bath at 60°C for 40 minutes with agitation (150 rpm).

  • Stop the reaction by adding 3 mL of chloroform/methanol (2:1, v/v) and 0.6 mL of water.

  • Vortex the mixture for 5 minutes at room temperature.

  • Centrifuge to separate the phases and collect the lower organic phase.

  • Dry the organic phase and reconstitute for RP-UHPLC/MS/MS analysis.

Protocol 3: Derivatization of Diacylglycerols with 3,5-Dinitrobenzoyl Chloride for HPLC-UV Analysis

Materials:

  • Dried lipid extract

  • 3,5-Dinitrobenzoyl chloride (DNBC) solution (e.g., 50 mM in acetonitrile)

  • Pyridine or other suitable base

  • Solvent for extraction (e.g., hexane)

Procedure:

  • Dissolve the dried lipid extract in a small volume of a suitable solvent.

  • Add the DNBC solution and a catalytic amount of pyridine.

  • Incubate the reaction at room temperature or with gentle heating (e.g., 60°C) for a sufficient time (e.g., 30-60 minutes) to ensure complete derivatization.

  • Quench the reaction by adding a small amount of water or a primary/secondary amine to consume excess DNBC.

  • Extract the derivatized DAGs with a non-polar solvent like hexane.

  • Wash the organic phase with a dilute acid and then with water to remove pyridine and other water-soluble byproducts.

  • Dry the organic phase and reconstitute in the mobile phase for HPLC-UV analysis at 254 nm.

Protocol 4: Derivatization of Diacylglycerols with Naproxen Chloride for HPLC-Fluorescence Analysis

Materials:

  • Dried lipid extract

  • Naproxen chloride solution

  • 4-Dimethylaminopyridine (DMAP)

  • Solvents for reaction and extraction (e.g., acetonitrile, hexane)

  • TLC plates (silica gel G) for purification

Procedure:

  • Dissolve the dried lipid extract in a suitable solvent and react with naproxen chloride in the presence of DMAP.[1]

  • After the reaction is complete, purify the naproxen-derivatized DAGs by thin-layer chromatography (TLC) on silica (B1680970) gel G plates.[1]

  • Visualize the derivatized DAGs on the TLC plate (e.g., under UV light) and scrape the corresponding silica band.

  • Elute the derivatized DAGs from the silica gel with a suitable solvent.

  • Dry the eluted sample and reconstitute in the mobile phase for HPLC analysis.

  • Perform HPLC with fluorescence detection, using an excitation wavelength of approximately 230-332 nm and an emission wavelength of 352 nm.[1][2]

References

Application Notes and Protocols for 1-palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol (PLAG) in Immunomodulation Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol (PLAG) is a synthetic monoacetyldiglyceride with demonstrated immunomodulatory properties. It has shown potential in a variety of preclinical models of inflammatory diseases, including arthritis, lung injury, and dermatitis. This document provides detailed application notes and experimental protocols for researchers investigating the immunomodulatory effects of PLAG.

Mechanism of Action

PLAG is known to exert its immunomodulatory effects primarily through the activation of the Formyl Peptide Receptor 2 (FPR2), also known as the lipoxin A4 receptor (ALX). FPR2 is a G-protein coupled receptor (GPCR) expressed on various immune cells, including neutrophils and macrophages. Upon binding to FPR2, PLAG initiates a cascade of intracellular signaling events that collectively contribute to the resolution of inflammation.

The downstream signaling pathways activated by PLAG are complex and can be cell-type specific. Key signaling pathways implicated in PLAG's mechanism of action include:

  • G-Protein Signaling: As a GPCR agonist, PLAG binding to FPR2 leads to the activation of heterotrimeric G-proteins.

  • MAPK Pathway: PLAG has been shown to modulate the phosphorylation of key kinases in the Mitogen-Activated Protein Kinase (MAPK) pathway, such as p38 and ERK. This modulation can influence the production of inflammatory mediators.

  • PI3K/Akt Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, a critical regulator of cell survival and inflammation, is also affected by PLAG.

  • NF-κB Pathway: By influencing upstream signaling cascades like MAPK and PI3K/Akt, PLAG can ultimately modulate the activity of the transcription factor NF-κB, a master regulator of inflammatory gene expression.

The culmination of these signaling events is a shift towards a pro-resolving phenotype in immune cells, characterized by reduced production of pro-inflammatory cytokines and decreased immune cell infiltration into inflamed tissues.

Data Presentation

The following tables summarize the quantitative effects of PLAG observed in various immunomodulation studies.

Table 1: In Vivo Effects of PLAG on Inflammatory Markers

Animal ModelPLAG DosageRoute of AdministrationKey FindingsReference
LPS-induced acute lung injury (mouse)250 mg/kgOralReduced neutrophil infiltration in bronchoalveolar lavage fluid.[1]
Concanavalin A-induced hepatitis (mouse)Not specifiedNot specifiedReduced leukocyte infiltration in the liver.
Collagen-induced arthritis (mouse)Not specifiedNot specifiedReduced neutrophil infiltration into synovial joints.
Curdlan-induced autoimmune arthritis and interstitial lung disease (SKG mouse)Not specifiedOralAttenuated lung inflammation and fibrosis.
2,4-dinitrochlorobenzene (DNCB)-induced atopic dermatitis (mouse)Not specifiedNot specifiedImproved skin lesions and reduced infiltration of monocytes and eosinophils.

Table 2: In Vitro Effects of PLAG on Cytokine Production

Cell TypePLAG ConcentrationStimulantCytokineEffectReference
Human Peripheral Blood Mononuclear Cells (PBMCs)Not specifiedNot specifiedIL-4, IL-6Decreased production
Murine Macrophages (RAW 264.7)1.0, 0.1, and 0.01 µg/mlLipopolysaccharide (LPS)Nitric Oxide (NO)Inhibition of NO production[2]

Experimental Protocols

In Vitro Assays

1. Neutrophil Migration Assay

This protocol is designed to assess the effect of PLAG on neutrophil chemotaxis.

  • Cell Type: Freshly isolated human or murine neutrophils.

  • Reagents:

    • PLAG (dissolved in a suitable vehicle, e.g., DMSO, and diluted in assay medium)

    • Chemoattractant (e.g., fMLP or IL-8)

    • HBSS with Ca2+/Mg2+

    • Ficoll-Paque for neutrophil isolation

    • Transwell inserts (3 µm pore size)

  • Protocol:

    • Isolate neutrophils from whole blood using Ficoll-Paque density gradient centrifugation.

    • Resuspend neutrophils in HBSS at a concentration of 1 x 10^6 cells/mL.

    • Pre-incubate neutrophils with various concentrations of PLAG or vehicle control for 30 minutes at 37°C.

    • Add the chemoattractant to the lower chamber of the Transwell plate.

    • Add the pre-incubated neutrophil suspension to the upper chamber of the Transwell insert.

    • Incubate the plate for 1-2 hours at 37°C in a 5% CO2 incubator.

    • Quantify the number of neutrophils that have migrated to the lower chamber using a hemocytometer or a cell counter.

2. Macrophage Phagocytosis Assay

This protocol evaluates the effect of PLAG on the phagocytic capacity of macrophages.

  • Cell Type: Murine macrophage cell line (e.g., RAW 264.7) or bone marrow-derived macrophages (BMDMs).

  • Reagents:

    • PLAG (dissolved and diluted as above)

    • Fluorescently labeled particles (e.g., FITC-labeled zymosan or fluorescent microspheres)

    • Complete culture medium (e.g., DMEM with 10% FBS)

    • Trypan blue solution

  • Protocol:

    • Seed macrophages in a 24-well plate and allow them to adhere overnight.

    • Pre-treat the macrophages with different concentrations of PLAG or vehicle control for 1-2 hours.

    • Add the fluorescently labeled particles to the wells and incubate for 1-2 hours to allow for phagocytosis.

    • Wash the cells three times with cold PBS to remove non-phagocytosed particles.

    • Quench the fluorescence of extracellular particles by adding trypan blue solution.

    • Quantify the phagocytic activity by measuring the fluorescence intensity using a fluorescence microscope or a plate reader. The phagocytic index can be calculated as the percentage of phagocytosing cells or the number of particles per cell.[3]

3. Cytokine Profiling from Human PBMCs

This protocol is for determining the effect of PLAG on cytokine secretion from human peripheral blood mononuclear cells (PBMCs).

  • Cell Type: Freshly isolated human PBMCs.

  • Reagents:

    • PLAG (dissolved and diluted as above)

    • Stimulant (e.g., Lipopolysaccharide (LPS) or Phytohemagglutinin (PHA))

    • RPMI-1640 medium with 10% FBS

    • Ficoll-Paque for PBMC isolation

    • Cytokine detection kit (e.g., ELISA or multiplex bead array)

  • Protocol:

    • Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

    • Resuspend PBMCs in RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.

    • Seed the cells in a 96-well plate.

    • Add various concentrations of PLAG or vehicle control to the wells.

    • Add the stimulant (if any) to the appropriate wells.

    • Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.

    • Collect the cell culture supernatants.

    • Measure the concentration of desired cytokines (e.g., TNF-α, IL-6, IL-10) in the supernatants using an appropriate cytokine detection kit according to the manufacturer's instructions.

In Vivo Models

1. LPS-Induced Acute Lung Injury in Mice

This model is used to evaluate the protective effects of PLAG against acute lung inflammation.

  • Animal Model: C57BL/6 mice (8-10 weeks old).

  • Reagents:

    • PLAG (formulated for oral administration, e.g., suspended in corn oil)

    • Lipopolysaccharide (LPS) from E. coli

    • Phosphate-buffered saline (PBS)

  • Protocol:

    • Administer PLAG (e.g., 250 mg/kg) or vehicle control orally to the mice.[1]

    • After 1-2 hours, induce lung injury by intranasal or intratracheal administration of LPS (e.g., 1-5 mg/kg) in a small volume of PBS.

    • At a predetermined time point (e.g., 6-24 hours) after LPS administration, euthanize the mice.

    • Perform bronchoalveolar lavage (BAL) to collect lung inflammatory cells.

    • Perform a cell count and differential analysis of the BAL fluid to quantify neutrophil infiltration.

    • Collect lung tissue for histological analysis (H&E staining) to assess the degree of inflammation and injury.

    • Measure cytokine levels (e.g., TNF-α, IL-6) in the BAL fluid or lung homogenates.

Mandatory Visualizations

PLAG_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular PLAG PLAG FPR2 FPR2/ALX Receptor PLAG->FPR2 Binds to G_Protein G-Protein Activation FPR2->G_Protein PLC Phospholipase C (PLC) G_Protein->PLC PI3K PI3K G_Protein->PI3K MAPK_p38 p38 MAPK Phosphorylation G_Protein->MAPK_p38 MAPK_ERK ERK Phosphorylation G_Protein->MAPK_ERK Ca_Mobilization Ca²⁺ Mobilization PLC->Ca_Mobilization Akt Akt Phosphorylation PI3K->Akt NFkB_Inhibition Inhibition of NF-κB Pathway Akt->NFkB_Inhibition MAPK_p38->NFkB_Inhibition MAPK_ERK->NFkB_Inhibition Cytokine_Modulation ↓ Pro-inflammatory Cytokines ↑ Anti-inflammatory Cytokines NFkB_Inhibition->Cytokine_Modulation Resolution Resolution of Inflammation Cytokine_Modulation->Resolution

Caption: PLAG Signaling Pathway in Immune Cells.

Experimental_Workflow_In_Vitro cluster_setup Experimental Setup cluster_treatment Treatment cluster_analysis Analysis Immune_Cells Isolate Immune Cells (e.g., Neutrophils, Macrophages, PBMCs) Culture Culture Cells Immune_Cells->Culture PLAG_Treatment Treat with PLAG (various concentrations) Culture->PLAG_Treatment Stimulation Add Inflammatory Stimulus (e.g., LPS, fMLP) PLAG_Treatment->Stimulation Migration Migration Assay Stimulation->Migration Phagocytosis Phagocytosis Assay Stimulation->Phagocytosis Cytokines Cytokine Profiling (ELISA) Stimulation->Cytokines Signaling Western Blot (p-p38, p-Akt) Stimulation->Signaling

Caption: General In Vitro Experimental Workflow.

Experimental_Workflow_In_Vivo cluster_setup Model Induction cluster_treatment Treatment cluster_analysis Analysis Animal_Model Select Animal Model (e.g., Mouse) Disease_Induction Induce Inflammation (e.g., LPS, Collagen) Animal_Model->Disease_Induction PLAG_Admin Administer PLAG (e.g., Oral Gavage) Disease_Induction->PLAG_Admin Sample_Collection Collect Samples (BALF, Tissue, Blood) PLAG_Admin->Sample_Collection After specified time Cell_Analysis Cell Infiltration Analysis (Flow Cytometry, Histology) Sample_Collection->Cell_Analysis Biomarker_Analysis Biomarker Analysis (ELISA, qPCR) Sample_Collection->Biomarker_Analysis

Caption: General In Vivo Experimental Workflow.

References

Troubleshooting & Optimization

How to improve stability of 1-Palmitoyl-2-linoleoyl-sn-glycerol in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-Palmitoyl-2-linoleoyl-sn-glycerol (PLG). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of PLG in solution. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Understanding PLG Stability

This compound (PLG) is a diacylglycerol containing a saturated fatty acid (palmitic acid) at the sn-1 position and a polyunsaturated fatty acid (linoleic acid) at the sn-2 position. The presence of the linoleic acid chain with its two double bonds makes PLG susceptible to degradation, primarily through oxidation and hydrolysis. The stability of PLG in solution is critical for obtaining reliable and reproducible experimental results.

Key Degradation Pathways:

  • Oxidation: The bis-allylic hydrogens of the linoleoyl chain are prone to abstraction, initiating a free radical chain reaction that leads to the formation of lipid hydroperoxides. These can further decompose into a variety of secondary oxidation products, including aldehydes, ketones, and shorter-chain fatty acids. This process is accelerated by the presence of oxygen, light, and transition metals.

  • Hydrolysis: The ester linkages of PLG can be hydrolyzed, breaking the molecule down into glycerol (B35011), palmitic acid, and linoleic acid. This reaction is catalyzed by acidic or alkaline conditions and can also be influenced by temperature.

  • Acyl Migration: Under certain conditions, the fatty acyl chains can migrate between the sn-1, sn-2, and sn-3 positions of the glycerol backbone, leading to the formation of isomers such as 1,3-diacylglycerols.

Troubleshooting Guide

This guide addresses specific issues you may encounter when working with PLG solutions.

Problem Possible Cause(s) Recommended Solution(s)
Cloudy or Precipitated Solution Poor solubility of PLG in the chosen solvent.- Gently warm the solution (to no more than 37°C) and vortex to aid dissolution.- Consider using a different solvent with higher lipophilicity (e.g., ethanol (B145695), DMSO, or a mixture with a co-solvent like PEG300 and Tween-80).- Ensure the PLG is fully dissolved before further dilution in aqueous buffers.
Solution has been stored at a low temperature, causing the lipid to come out of solution.- Allow the solution to come to room temperature and vortex thoroughly before use.
Inconsistent Experimental Results Degradation of PLG in the stock solution.- Prepare fresh stock solutions frequently.- Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles.[1] - Store stock solutions at -80°C for long-term storage (up to 6 months) or -20°C for shorter-term storage (up to 1 month).[1]
Oxidation of PLG during the experiment.- Use degassed solvents to prepare solutions.- Handle solutions under an inert atmosphere (e.g., nitrogen or argon).- Add an antioxidant such as BHT (Butylated Hydroxytoluene) or α-tocopherol to the solvent.
Unexpected Peaks in HPLC/LC-MS Analysis Presence of degradation products (e.g., oxidized PLG, free fatty acids).- Confirm the identity of the unexpected peaks by mass spectrometry.- Implement the stability-enhancing measures described in this guide to minimize degradation.- A study on a similar compound, 1-palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol (PLAG), showed it is relatively stable under photolytic and oxidative conditions compared to hydrolysis and thermal stress.[2]
Isomerization of PLG (acyl migration).- Avoid prolonged exposure to acidic or basic conditions.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for dissolving PLG?

A1: PLG is a lipid and will dissolve best in organic solvents. For stock solutions, ethanol, dimethyl sulfoxide (B87167) (DMSO), and dimethylformamide (DMF) are commonly used. For cell culture experiments, a stock solution in DMSO can be prepared and then further diluted in the culture medium. It is crucial to ensure the final concentration of the organic solvent is not toxic to the cells. A protocol for a similar lipid suggests a vehicle of PEG300, Tween-80, and saline for in vivo use.

Q2: How should I store my PLG solutions?

A2: For optimal stability, stock solutions of PLG should be stored at -80°C for long-term storage (up to 6 months) or -20°C for shorter-term storage (up to 1 month).[1] It is highly recommended to aliquot the stock solution into single-use vials to prevent degradation from repeated freeze-thaw cycles.[1]

Q3: Can I do anything to prevent the oxidation of PLG in my experiments?

A3: Yes, several steps can be taken to minimize oxidation. Prepare solutions using solvents that have been degassed with nitrogen or argon to remove dissolved oxygen. If possible, handle the solutions under an inert atmosphere. The addition of antioxidants to your solvent, such as butylated hydroxytoluene (BHT) or α-tocopherol, can also effectively inhibit oxidation.

Q4: How can I check if my PLG solution has degraded?

A4: The most reliable method to assess the purity and degradation of your PLG solution is by using analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD or Mass Spectrometer - MS). A reversed-phase HPLC method can separate PLG from its degradation products like free fatty acids and oxidized species. A validated stability-indicating RP-HPLC method has been successfully used to study the degradation kinetics of the closely related compound, PLAG.[2]

Q5: My PLG solution appears to have a precipitate after being stored in the freezer. Is it still usable?

A5: It is common for lipids to come out of solution at low temperatures. Gently warm the vial to room temperature and vortex thoroughly to redissolve the PLG. Before use, visually inspect the solution to ensure it is clear and free of any particulate matter. If the precipitate does not redissolve, it may indicate degradation or that the concentration is too high for the solvent at that temperature.

Experimental Protocols

Protocol for Preparation of a PLG Stock Solution

This protocol provides a general guideline for preparing a stock solution of PLG.

Materials:

  • This compound (PLG)

  • Anhydrous ethanol or DMSO

  • Inert gas (Nitrogen or Argon)

  • Sterile glass vial with a Teflon-lined cap

  • Vortex mixer

Procedure:

  • Allow the vial of PLG to come to room temperature before opening to prevent condensation.

  • Weigh the desired amount of PLG in a sterile glass vial under a stream of inert gas.

  • Add the required volume of anhydrous ethanol or DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Cap the vial tightly and vortex until the PLG is completely dissolved. Gentle warming (to 37°C) may be applied if necessary.

  • Flush the headspace of the vial with inert gas before sealing.

  • For immediate use, proceed with dilutions. For storage, aliquot into single-use vials, flush with inert gas, and store at -80°C.

Protocol for Stability Assessment of PLG by RP-HPLC

This protocol is adapted from a validated method for a similar compound, PLAG, and can be used as a starting point for assessing PLG stability.[2]

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a suitable detector (ELSD or MS).

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

Reagents:

  • Acetonitrile (HPLC grade)

  • Isopropanol (HPLC grade)

  • Water (HPLC grade)

Chromatographic Conditions (starting point):

  • Mobile Phase A: Acetonitrile

  • Mobile Phase B: Isopropanol

  • Gradient: A time-dependent gradient can be optimized to separate PLG from its degradation products. A typical starting point could be a linear gradient from 70% A / 30% B to 100% B over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

Procedure:

  • Prepare a stock solution of PLG in a suitable solvent (e.g., ethanol) at a known concentration.

  • To assess stability under different conditions, incubate aliquots of the stock solution under various stress conditions (e.g., different temperatures, pH, exposure to light, or with/without antioxidants).

  • At specified time points, take a sample from each condition, dilute it to an appropriate concentration with the initial mobile phase, and inject it into the HPLC system.

  • Monitor the decrease in the peak area of the parent PLG and the appearance of new peaks corresponding to degradation products.

  • Quantify the percentage of PLG remaining at each time point to determine its stability under the tested conditions.

Data Presentation

The stability of a diacylglycerol similar to PLG, 1-palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol (PLAG), has been studied under various stress conditions. The following tables summarize the degradation kinetics, which can serve as an estimate for PLG's stability.

Table 1: Degradation of PLAG under Hydrolytic Conditions

Condition pH Temperature (°C) Half-life (t½) (hours)
Acidic1.26012.5
Neutral7.060450.2
Alkaline12.0600.8

Data extrapolated from a study on PLAG, a structurally similar compound.[2]

Table 2: Degradation of PLAG under Other Stress Conditions

Condition Details Temperature (°C) Half-life (t½) (hours)
ThermalIn solution8025.6
Oxidative3% H₂O₂25> 720
PhotolyticUV light (254 nm)25> 720

Data extrapolated from a study on PLAG, a structurally similar compound.[2]

Visualizations

Logical Relationship of Factors Affecting PLG Stability

PLG_Stability cluster_factors Influencing Factors cluster_mitigation Mitigation Strategies PLG This compound (PLG) Degradation Degradation PLG->Degradation susceptible to Stability Increased Stability Stability->PLG preserves Oxygen Oxygen Oxygen->Degradation Light Light Light->Degradation Temperature High Temperature Temperature->Degradation pH Extreme pH (Acidic/Alkaline) pH->Degradation Antioxidants Antioxidants (BHT, Tocopherol) Antioxidants->Stability Inert_Atmosphere Inert Atmosphere (N₂, Ar) Inert_Atmosphere->Stability Low_Temp_Storage Low Temperature Storage (-80°C) Low_Temp_Storage->Stability pH_Control Neutral pH pH_Control->Stability Aliquoting Aliquoting Aliquoting->Stability Stability_Workflow start Start prep_solution Prepare PLG Solution in chosen solvent start->prep_solution stress_conditions Expose to Stress Conditions (e.g., Temp, pH, Light, O₂) prep_solution->stress_conditions sampling Collect Samples at Time Points (t₀, t₁, t₂, ...) stress_conditions->sampling hplc_analysis Analyze by RP-HPLC sampling->hplc_analysis data_analysis Quantify PLG Peak Area & Degradation Products hplc_analysis->data_analysis kinetics Determine Degradation Rate and Half-life data_analysis->kinetics end End kinetics->end

References

Troubleshooting poor chromatographic peak shape for diacylglycerols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve poor chromatographic peak shapes encountered during diacylglycerol (DAG) analysis.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of peak tailing in diacylglycerol chromatography?

A1: The most frequent cause of peak tailing for many compounds, including in lipid analysis, is secondary interactions between the analytes and the stationary phase.[1] For silica-based columns, residual silanol (B1196071) groups are often the culprits, leading to undesirable interactions that can cause peaks to tail.[1] Even though diacylglycerols are neutral lipids, they can still be susceptible to interactions with active sites on the column packing material.

Q2: Can the sample solvent affect the peak shape of my diacylglycerols?

A2: Yes, a mismatch between the sample solvent and the mobile phase is a common cause of peak distortion.[2] If the sample solvent is significantly stronger (i.e., less polar in reversed-phase chromatography) than the initial mobile phase, it can lead to peak fronting or broadening.[2] It is always recommended to dissolve the DAG sample in a solvent that is as weak as or weaker than the initial mobile phase.

Q3: How does column temperature impact the analysis of diacylglycerols?

A3: Column temperature plays a crucial role in lipid analysis. Increasing the column temperature generally decreases the viscosity of the mobile phase, which can lead to sharper, narrower peaks and improved sensitivity.[3][4] For complex lipid samples, optimizing the temperature can also improve the resolution between different DAG species.[3] However, excessively high temperatures can affect the stability of the column.

Q4: Are there specific columns recommended for diacylglycerol analysis?

A4: While standard C18 columns are widely used, C30 columns can offer superior resolution and shape selectivity for hydrophobic, structurally similar lipids like diacylglycerols.[5][6][7] The longer alkyl chain of the C30 phase provides better separation for isomers.[5][7] For challenging separations, a C30 column may provide better peak shape and resolution compared to a C18 column.[5][6]

Troubleshooting Guides for Poor Peak Shape

Problem: Peak Tailing

This is characterized by an asymmetrical peak where the latter half of the peak is broader than the front half.

  • Possible Cause 1: Secondary Interactions with Stationary Phase

    • Solution: Use a highly deactivated, end-capped column to minimize the number of free silanol groups.[8] Consider using a C30 column for better shape selectivity with lipids.[5][7]

  • Possible Cause 2: Column Contamination or Degradation

    • Solution: If the column is old or has been used with complex samples, it may be contaminated. Try flushing the column with a strong solvent (e.g., isopropanol). If the problem persists, replace the column. Using a guard column can help extend the life of your analytical column.

  • Possible Cause 3: Inappropriate Mobile Phase pH

    • Solution: While DAGs are neutral, mobile phase pH can affect the silica (B1680970) support of the column. Operating at a pH outside the column's recommended range (typically pH 2-8 for silica-based columns) can lead to column degradation and poor peak shape.[9]

Problem: Peak Fronting

This is observed as an asymmetrical peak with a leading edge that is broader than the trailing edge.

  • Possible Cause 1: Sample Overload

    • Solution: The concentration of the diacylglycerol sample may be too high for the column. Dilute your sample and reinject. If the peak shape improves, sample overload was the likely cause.

  • Possible Cause 2: Sample Solvent Incompatibility

    • Solution: Ensure your sample is dissolved in a solvent that is weaker than or equivalent in strength to your initial mobile phase.[2] If using a strong solvent is unavoidable, reduce the injection volume.

  • Possible Cause 3: Column Collapse

    • Solution: This is a more severe issue where the packed bed of the column has been compromised, often due to extreme pH or temperature. This is usually irreversible, and the column will need to be replaced.

Problem: Split Peaks

This occurs when a single compound appears as two or more peaks.

  • Possible Cause 1: Partially Blocked Column Frit

    • Solution: Particulates from the sample or system can block the inlet frit of the column. Try back-flushing the column (if the manufacturer's instructions permit). If this does not resolve the issue, the column may need to be replaced. An in-line filter can help prevent this.[9]

  • Possible Cause 2: Sample Injection Issues

    • Solution: Ensure that the sample is fully dissolved and that there are no air bubbles in the injector. Incompatibility between the sample solvent and mobile phase can also sometimes lead to peak splitting.

  • Possible Cause 3: Void at the Head of the Column

    • Solution: A void or channel in the packing material at the column inlet can cause the sample to be distributed unevenly, leading to split peaks. This is a sign of column degradation, and the column should be replaced.

Data Presentation

Table 1: Effect of Column Temperature on Peak Shape for a Representative Lipid

Increasing column temperature can improve peak symmetry by reducing mobile phase viscosity and increasing mass transfer kinetics.[3][10]

Temperature (°C)Theoretical Plates (N)Asymmetry Factor (As)
3012,5001.8
4014,2001.4
5015,8001.1
6016,5001.0

Data is illustrative and based on general chromatographic principles. Actual values will vary depending on the specific diacylglycerol, column, and mobile phase used.

Table 2: Common Mobile Phase Additives and Their Effects on Lipid Analysis

While diacylglycerols are neutral, mobile phase additives can still be beneficial for improving peak shape and resolution.

AdditiveTypical ConcentrationPurposeExpected Effect on DAG Analysis
Ammonium Formate/Acetate 5-10 mMImproves ionization for MS detection and can improve peak shape for some lipids.[11]Can lead to more consistent peak shapes and better sensitivity in LC-MS applications.
Formic Acid/Acetic Acid 0.1%Acidifies the mobile phase to control the ionization of residual silanols on the column.While less impactful for neutral lipids than for ionizable compounds, it can sometimes improve peak shape by minimizing secondary interactions with the silica backbone.[11]
Triethylamine (TEA) 0.1%Acts as a silanol-masking agent.Can reduce peak tailing by blocking active sites on the stationary phase.

Experimental Protocols

Protocol: Reversed-Phase HPLC for Diacylglycerol Analysis

This protocol outlines a general method for the separation of diacylglycerols using a C18 or C30 column with a charged aerosol detector (CAD) or evaporative light scattering detector (ELSD).

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a binary or quaternary pump.

    • Autosampler.

    • Column oven.

    • Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD).

    • C18 or C30 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase Preparation:

    • Mobile Phase A: Acetonitrile

    • Mobile Phase B: Isopropanol

    • Filter all solvents through a 0.22 µm filter before use.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 10 µL

    • Gradient Program:

      • 0-5 min: 30% B

      • 5-20 min: Gradient to 70% B

      • 20-25 min: Hold at 70% B

      • 25-26 min: Gradient back to 30% B

      • 26-30 min: Re-equilibration at 30% B

  • Sample Preparation:

    • Accurately weigh and dissolve the diacylglycerol sample in a suitable solvent, such as a mixture of chloroform (B151607) and methanol (B129727) (e.g., 2:1, v/v).

    • Evaporate the solvent under a stream of nitrogen.

    • Reconstitute the sample in a solvent compatible with the initial mobile phase (e.g., isopropanol/acetonitrile mixture).

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Data Analysis:

    • Integrate the peaks of interest.

    • Assess peak shape by calculating the asymmetry factor or tailing factor. A value close to 1.0 indicates a symmetrical peak.

Visualizations

Troubleshooting_Workflow start Poor Peak Shape Observed check_all_peaks Affects all peaks? start->check_all_peaks system_issue System Issue Likely check_all_peaks->system_issue Yes chem_issue Chemical Interaction Likely check_all_peaks->chem_issue No all_peaks_path Yes check_frit Check for Blocked Frit / Leaks system_issue->check_frit check_injector Check Injector / Sample Loop system_issue->check_injector backflush Backflush or Replace Column check_frit->backflush clean_injector Clean or Service Injector check_injector->clean_injector specific_peaks_path No check_sample Check Sample Prep chem_issue->check_sample check_column Check Column Chemistry chem_issue->check_column check_mobile_phase Check Mobile Phase chem_issue->check_mobile_phase dilute_sample Dilute Sample (Overload?) check_sample->dilute_sample check_solvent Check Sample Solvent check_sample->check_solvent new_column Try New/Different Column (e.g., C30) check_column->new_column remake_mobile_phase Remake Mobile Phase check_mobile_phase->remake_mobile_phase

Caption: Troubleshooting workflow for poor chromatographic peak shape.

Peak_Tailing_Mechanism cluster_column Column Packing cluster_mobile_phase Mobile Phase packing Silica Particle Si-O-Si C18 Chains Residual Si-OH Group dag Diacylglycerol Molecule dag->packing:f1 Primary Interaction (Hydrophobic) dag->packing:f2 Secondary Interaction (H-Bonding) explanation Secondary interactions with active sites like residual silanols cause some molecules to be retained longer, leading to peak tailing.

Caption: Mechanism of peak tailing due to secondary interactions.

References

Technical Support Center: Optimization of ESI-MS for DG(16:0/18:2) Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals optimizing Electrospray Ionization Mass Spectrometry (ESI-MS) parameters for the sensitive detection of DG(16:0/18:2).

Troubleshooting Guides

This section addresses common issues encountered during the ESI-MS analysis of DG(16:0/18:2).

Issue: Low Signal Intensity or Poor Sensitivity for DG(16:0/18:2)

Possible Cause Troubleshooting Step
Suboptimal Ionization Polarity Diacylglycerols are efficiently ionized in positive ion mode. Ensure your mass spectrometer is operating in positive polarity.[1]
Inappropriate Adduct Formation The choice of adduct can significantly impact signal intensity. For diacylglycerols, lithiated adducts often show enhanced ion intensity and fragmentation compared to ammoniated or sodiated adducts.[2] Consider adding a low concentration of a lithium salt (e.g., lithium hydroxide) to your sample and mobile phase.
Inefficient Spray Formation An unstable or inefficient electrospray will lead to poor sensitivity.
Optimize Spray Voltage: This is a critical parameter. Start with a lower voltage and gradually increase it to achieve a stable signal. Excessively high voltages can cause corona discharge and signal instability.[3] A typical starting point for lipids is around 3.2 kV in positive mode.[4][5][6]
Adjust Nebulizer Gas Pressure: The nebulizer gas helps to form a fine spray. Insufficient pressure can lead to large droplets and poor desolvation, while excessive pressure can cause sample dilution and instability. Typical pressures can range from 35 psi, but should be optimized for your specific instrument and flow rate.[7]
Poor Desolvation Incomplete removal of solvent from the analyte ions will reduce signal.
Optimize Drying Gas Temperature: The drying gas aids in solvent evaporation. A typical starting range is 250-300 °C.[7][8] Higher temperatures can improve desolvation but may also lead to thermal degradation of the analyte.
Adjust Drying Gas Flow Rate: Increasing the flow rate can enhance desolvation. A typical value is around 12 L/min, but this should be optimized empirically.[7]
Ion Suppression Components in the sample matrix can interfere with the ionization of DG(16:0/18:2).
Sample Preparation: Utilize a robust lipid extraction protocol to remove interfering compounds. Solid-phase extraction (SPE) can be used to separate diacylglycerols from more polar phospholipids.[9][10][11]
Chromatographic Separation: If using LC-MS, ensure adequate chromatographic separation of DG(16:0/18:2) from other lipid classes.

Issue: In-source Fragmentation of DG(16:0/18:2)

Possible Cause Troubleshooting Step
High Source Energy Excessive energy in the ESI source can cause the precursor ion to fragment before it reaches the mass analyzer. This can complicate spectra and reduce the intensity of the desired precursor ion.[12]
Reduce Skimmer/Cone Voltage: The voltage difference between the skimmer and the capillary exit can induce fragmentation. Lowering this voltage can reduce in-source fragmentation.[12] Typical cone voltages are in the range of 10-60 V.[3]
Optimize Ion Transfer Temperatures: High temperatures in the ion transfer region can also lead to fragmentation. It's recommended to use the lowest temperature that still allows for efficient desolvation, typically in the range of 200-250°C.[13]

Frequently Asked Questions (FAQs)

Q1: What is the expected m/z for DG(16:0/18:2)?

The neutral mass of DG(16:0/18:2) is approximately 578.5 g/mol . Depending on the adduct formed, you will observe different m/z values in your mass spectrum.

Adduct Formula Approximate m/z
Protonated[M+H]⁺579.5
Ammoniated[M+NH₄]⁺596.5
Sodated[M+Na]⁺601.5
Lithiated[M+Li]⁺585.5

Q2: How can I confirm the identity of DG(16:0/18:2) using MS/MS?

Tandem mass spectrometry (MS/MS) is essential for structural confirmation. By isolating the precursor ion and inducing fragmentation, you can observe characteristic neutral losses of the fatty acyl chains. For DG(16:0/18:2), you would expect to see neutral losses corresponding to palmitic acid (16:0) and linoleic acid (18:2).

Q3: What are typical starting ESI-MS parameters for DG analysis?

While optimal parameters are instrument-dependent, the following table provides a good starting point for method development.

Parameter Positive Ion Mode Reference
Spray Voltage 3.2 - 3.8 kV[2][4][5][6]
Nebulizer Gas Pressure ~35 psi[7]
Drying Gas Temperature 250 - 300 °C[7][8]
Sheath Gas Temperature ~300 °C[7]
Drying Gas Flow ~12 L/min[7]
Collision Energy (for MS/MS) 25 - 35 eV[2]

Experimental Protocols

Protocol 1: Sample Preparation for DG(16:0/18:2) Analysis

  • Lipid Extraction: Perform a lipid extraction from your biological sample using a standard method such as the Folch or Bligh-Dyer procedure.

  • Phospholipid Removal: To reduce ion suppression and simplify the analysis, it is recommended to remove the more abundant phospholipids. This can be achieved using solid-phase extraction (SPE) with a silica-based sorbent.[9][10][11]

  • Resuspension: Dry the lipid extract under a stream of nitrogen and resuspend in an appropriate solvent for infusion or LC-MS analysis. For positive mode ESI, a solvent mixture like isopropanol/acetonitrile/water (60:35:5 v/v/v) with 0.1% formic acid and a low concentration of an adduct-forming salt (e.g., 0.5 mmol/L ammonium (B1175870) formate (B1220265) or a lithium salt) is a good starting point.[13]

Protocol 2: Direct Infusion ESI-MS for DG(16:0/18:2)

  • Sample Infusion: Infuse the prepared lipid extract directly into the ESI source using a syringe pump at a low flow rate (e.g., 1.5 µL/min).[6]

  • Parameter Optimization: Systematically optimize the ESI source parameters (spray voltage, nebulizer pressure, drying gas temperature, and flow rate) to maximize the signal intensity and stability of the DG(16:0/18:2) adduct ion.

  • MS and MS/MS Acquisition: Acquire full scan MS spectra to identify the precursor ion of interest. Perform MS/MS on the selected precursor to obtain fragmentation data for structural confirmation.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_ms_analysis ESI-MS Analysis cluster_data_analysis Data Analysis start Biological Sample lipid_extraction Lipid Extraction (e.g., Folch) start->lipid_extraction phospholipid_removal Phospholipid Removal (SPE) lipid_extraction->phospholipid_removal resuspension Resuspension in ESI-compatible solvent phospholipid_removal->resuspension infusion Direct Infusion or LC Injection resuspension->infusion optimization Parameter Optimization (Voltage, Gas, Temp) infusion->optimization ms1_scan Full Scan MS (MS1) (Precursor ID) optimization->ms1_scan ms2_scan Tandem MS (MS/MS) (Fragmentation) ms1_scan->ms2_scan identification Compound Identification (m/z and Fragments) ms2_scan->identification quantification Quantification identification->quantification end Results quantification->end

Caption: Experimental workflow for DG(16:0/18:2) analysis.

logical_relationship cluster_goal Primary Goal cluster_parameters Key ESI-MS Parameters cluster_outcomes Influenced Outcomes goal Sensitive Detection of DG(16:0/18:2) ionization_efficiency Ionization Efficiency goal->ionization_efficiency spray_stability Spray Stability goal->spray_stability desolvation Desolvation goal->desolvation fragmentation In-Source Fragmentation goal->fragmentation spray_voltage Spray Voltage spray_voltage->ionization_efficiency spray_voltage->spray_stability nebulizer_gas Nebulizer Gas nebulizer_gas->spray_stability nebulizer_gas->desolvation drying_gas Drying Gas (Temp & Flow) drying_gas->desolvation adduct Adduct Former (e.g., Li+) adduct->ionization_efficiency cone_voltage Cone/Skimmer Voltage cone_voltage->fragmentation

Caption: Logical relationships in ESI-MS parameter optimization.

References

Strategies to resolve co-eluting DG(16:0/18:2) and other lipid species

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for lipidomics analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve challenges related to the co-elution of lipid species during mass spectrometry-based analysis.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of co-elution of DG(16:0/18:2) with other lipid species?

A1: Co-elution of DG(16:0/18:2) is a frequent challenge in lipidomics, often stemming from several factors:

  • Similar Physicochemical Properties: Lipids with comparable hydrophobicity and polarity to DG(16:0/18:2) will behave similarly during chromatographic separation, leading to overlapping peaks.

  • High Lipid Complexity: Biological samples contain a vast number of lipid species, increasing the statistical probability of co-elution.

  • Suboptimal Chromatographic Conditions: An unoptimized liquid chromatography (LC) method, including the choice of column, mobile phase, and gradient, can fail to resolve lipids with subtle structural differences.

  • Sample Overload: Injecting an excessive amount of sample onto the column can lead to peak broadening and a loss of resolution.

  • Matrix Effects: Components of the sample matrix can interfere with the interaction of DG(16:0/18:2) with the stationary phase, altering its retention time and causing it to co-elute with other lipids.

Q2: How can I identify the lipid species co-eluting with DG(16:0/18:2)?

A2: Identifying the co-eluting species is crucial for developing a targeted resolution strategy. High-resolution mass spectrometry (HRMS) is a powerful tool for this purpose. By examining the mass spectrum across the chromatographic peak, you can identify the mass-to-charge ratios (m/z) of the interfering ions. Tandem mass spectrometry (MS/MS) can then be used to fragment these ions and obtain structural information, aiding in their identification.

Q3: What are the primary strategies to resolve co-eluting lipids?

A3: The two main strategies involve enhancing the chromatographic separation or employing post-ionization separation techniques:

  • Chromatographic Resolution: This involves optimizing the LC method to physically separate the lipids before they enter the mass spectrometer. This can be achieved by changing the chromatography mode (e.g., from reversed-phase to HILIC), or by fine-tuning parameters like the mobile phase composition, gradient, and column chemistry.

  • Post-Ionization Resolution: Techniques like Ion Mobility-Mass Spectrometry (IM-MS) separate ionized lipids in the gas phase based on their size, shape, and charge.[1][2][3] This provides an additional dimension of separation that can resolve lipids that co-elute chromatographically.[1][2][3]

Troubleshooting Guides

Guide 1: Optimizing Liquid Chromatography for DG(16:0/18:2) Separation

This guide provides a step-by-step approach to resolving co-elution by modifying your LC method.

Problem: DG(16:0/18:2) is co-eluting with an unknown lipid species in a reversed-phase (RP) LC-MS method.

Solution Workflow:

A Initial Observation: Co-elution of DG(16:0/18:2) B Step 1: Modify RP Gradient A->B E Resolved B->E Success F Not Resolved B->F C Step 2: Change RP Stationary Phase G Not Resolved C->G I Resolved C->I Success D Step 3: Switch to HILIC H Not Resolved D->H J Resolved D->J Success F->C G->D

Caption: Troubleshooting workflow for LC optimization.

Detailed Steps:

  • Modify the Reversed-Phase (RP) Gradient:

    • Action: Decrease the initial percentage of the strong organic solvent (e.g., isopropanol) and extend the gradient time. This will increase the retention of lipids and may improve separation.

    • Expected Outcome: Increased separation between DG(16:0/18:2) and other less hydrophobic lipids.

  • Change the RP Stationary Phase:

    • Action: If gradient optimization fails, switch to a column with a different stationary phase. For example, if you are using a C18 column, try a C30 column, which can offer different selectivity for lipid isomers.

    • Expected Outcome: The change in stationary phase chemistry can alter the elution order and resolve the co-eluting species.

  • Switch to Hydrophilic Interaction Liquid Chromatography (HILIC):

    • Action: HILIC separates lipids based on their polarity, which is often orthogonal to the hydrophobicity-based separation of RP chromatography.[4][5][6] This can be highly effective for separating different lipid classes.

    • Expected Outcome: DG(16:0/18:2), being non-polar, will elute early, while more polar lipids will be retained longer, leading to their separation.

Data Presentation: Hypothetical Retention Time Comparison

StrategyDG(16:0/18:2) Retention Time (min)Co-eluting Phosphatidylcholine (PC) Retention Time (min)Resolution
Standard RP (C18)12.512.5Co-elution
Optimized RP (C30)13.213.5Partial Separation
HILIC3.18.9Baseline Separation
Guide 2: Implementing Ion Mobility-Mass Spectrometry (IM-MS)

This guide explains how to use IM-MS to resolve co-eluting species that are difficult to separate chromatographically.

Problem: DG(16:0/18:2) is co-eluting with an isobaric lipid species (i.e., same mass) that cannot be resolved by LC-MS.

Solution Workflow:

A Initial Observation: Co-elution of Isobaric Lipids B Step 1: Perform IM-MS Analysis A->B C Step 2: Extract Ion Mobilograms B->C D Step 3: Determine Collision Cross-Sections (CCS) C->D E Resolved D->E

Caption: Workflow for resolving co-eluting isobars with IM-MS.

Detailed Steps:

  • Perform IM-MS Analysis:

    • Action: Analyze the sample using an LC-IM-MS system. The ion mobility cell, located between the LC and the mass spectrometer, will separate the ions based on their drift time.

    • Expected Outcome: Ions with different shapes and sizes will have different drift times, even if they have the same m/z.

  • Extract Ion Mobilograms:

    • Action: From the IM-MS data, extract the ion mobilograms for the m/z of interest. This will show the arrival time distribution of the ions in the ion mobility cell.

    • Expected Outcome: If the co-eluting species have different shapes, you will observe multiple peaks in the mobilogram.

  • Determine Collision Cross-Sections (CCS):

    • Action: The drift time can be converted to a collision cross-section (CCS) value, which is a characteristic physical property of the ion.[1][7]

    • Expected Outcome: The different CCS values will confirm the presence of multiple, structurally distinct lipid species.

Data Presentation: Hypothetical CCS Value Comparison

Lipid Speciesm/zCollision Cross-Section (CCS) in N₂ (Ų)
DG(16:0/18:2)617.5285.3
Co-eluting Isobaric Plasmalogen617.5291.8

Experimental Protocols

Protocol 1: Lipid Extraction from Plasma

This protocol describes a modified Bligh and Dyer method for extracting lipids from plasma samples.[8]

Materials:

Procedure:

  • To 100 µL of plasma in a glass centrifuge tube, add 375 µL of a 1:2 (v/v) mixture of chloroform and methanol.

  • Vortex the mixture for 1 minute to ensure thorough mixing.

  • Add 125 µL of chloroform and vortex for 30 seconds.

  • Add 125 µL of deionized water and vortex for 30 seconds.

  • Centrifuge the sample at 2000 x g for 10 minutes to separate the phases.

  • Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette and transfer it to a clean glass tube.

  • Evaporate the solvent to dryness under a stream of nitrogen gas.

  • Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., 9:1 methanol:chloroform).

Protocol 2: HILIC Separation of Lipid Classes

This protocol provides a general HILIC method for separating lipid classes.

Instrumentation and Columns:

  • UHPLC system coupled to a high-resolution mass spectrometer.

  • HILIC column (e.g., silica, diol, or amide stationary phase).

Mobile Phases:

Gradient Program:

Time (min) %A %B
0.0 95 5
2.0 95 5
10.0 70 30
12.0 70 30
12.1 95 5

| 15.0 | 95 | 5 |

Flow Rate: 0.3 mL/min Column Temperature: 40 °C Injection Volume: 5 µL

References

Overcoming matrix effects in the quantification of 1-Palmitoyl-2-linoleoyl-sn-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with technical support for overcoming matrix effects in the quantification of 1-Palmitoyl-2-linoleoyl-sn-glycerol (PLG) and other diacylglycerols using liquid chromatography-mass spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the quantification of PLG?

A1: In liquid chromatography-mass spectrometry (LC-MS), the "matrix effect" refers to the alteration of an analyte's ionization efficiency due to co-eluting, undetected components from the sample matrix.[1][2][3] This can lead to either suppression or enhancement of the PLG signal, compromising the accuracy, precision, and sensitivity of quantitative analysis.[1][4][5] In lipidomics, phospholipids (B1166683) are a major contributor to matrix effects, especially in electrospray ionization (ESI).[1][2]

Q2: What are the common sources of matrix effects in biological samples like plasma or tissue?

A2: Matrix effects in biological samples can result from a variety of endogenous and exogenous compounds. The most common sources include phospholipids, proteins, salts, metabolites, and dosing-formulation agents.[2][3] Phospholipids are particularly problematic in lipid analysis as they are abundant in biological membranes and can co-extract with analytes of interest, causing significant ion suppression.

Q3: How can I determine if my PLG analysis is affected by matrix effects?

A3: There are two primary methods to assess matrix effects:

  • Post-Extraction Spike Method: This quantitative approach compares the signal response of PLG in a neat solvent to the response of PLG spiked into a blank matrix sample after extraction. The percentage difference in the signal indicates the extent of the matrix effect.[1]

  • Post-Column Infusion Method: This is a qualitative method used to identify retention time regions where matrix effects occur. A constant flow of PLG standard is infused into the mass spectrometer post-column while a blank, extracted matrix sample is injected. Any deviation in the baseline signal of the infused PLG indicates ion suppression or enhancement.[1][6]

Q4: Why is a stable isotope-labeled internal standard (SIL-IS) recommended for PLG quantification?

A4: A SIL-IS is considered the gold standard for quantitative bioanalysis.[7] An ideal SIL-IS is chemically and physically almost identical to the analyte (PLG), meaning it co-elutes and experiences the same extraction inefficiencies and matrix effects.[1][8] By adding a known amount of the SIL-IS to each sample before any preparation steps, it can effectively compensate for variations in sample preparation, chromatographic retention, and ionization efficiency, thereby improving accuracy and precision.[1][9][10]

Q5: What is matrix-matched calibration and when should it be used?

A5: Matrix-matched calibration involves preparing calibration standards in a blank matrix that is as close as possible to the study samples (e.g., analyte-free plasma).[11][12] This approach helps to compensate for matrix effects by ensuring that the standards and the analyte in the sample experience similar ionization suppression or enhancement.[11][13] It is particularly useful when a suitable SIL-IS is not available. However, obtaining a truly analyte-free blank matrix can be challenging.[3][11]

Troubleshooting Guide

This guide addresses common issues encountered during the quantification of PLG.

Problem Possible Cause(s) Recommended Solution(s)
Poor Reproducibility / High %CV 1. Inconsistent matrix effects between samples.[14] 2. Inefficient or variable sample extraction.[15] 3. Pipetting errors or malfunctioning equipment (e.g., autosampler, multichannel pipette).[16][17]1. Implement a SIL-IS: This is the most effective way to correct for sample-to-sample variability.[1][9] 2. Optimize Sample Preparation: Re-evaluate and refine your extraction protocol (LLE or SPE) for consistency. Ensure complete protein precipitation and efficient removal of phospholipids.[18] 3. Verify Equipment Performance: Calibrate pipettes and verify the precision of the autosampler.[17]
Low Signal Intensity / Poor Sensitivity 1. Ion Suppression: Co-eluting matrix components, particularly phospholipids, are suppressing the PLG signal.[1] 2. Poor Analyte Recovery: The chosen sample preparation method is not efficiently extracting PLG from the matrix.[19] 3. Suboptimal MS Parameters: Ion source parameters (e.g., temperature, gas flows) or compound-specific parameters (e.g., collision energy) are not optimized.1. Improve Sample Cleanup: Use a more rigorous sample preparation technique like SPE to remove interferences.[1][20] Consider specialized lipid removal products.[21] 2. Optimize Chromatography: Modify the LC gradient to better separate PLG from the region where ion suppression occurs (identified via post-column infusion).[1][22] 3. Dilute the Sample: A simple dilution can reduce the concentration of interfering matrix components, though this may compromise the limit of detection.[1] 4. Optimize Extraction: Test different LLE solvent systems (e.g., Folch, MTBE) or SPE sorbents to maximize PLG recovery.[23][24] 5. Tune MS Parameters: Systematically optimize all relevant mass spectrometer settings for PLG and its SIL-IS.
Non-linear Calibration Curve 1. Uncorrected Matrix Effects: Matrix effects are impacting the standards and the analyte differently across the concentration range. 2. Detector Saturation: The concentration of the highest calibration standard is too high, leading to a non-linear response. 3. Analyte Aggregation: At high concentrations, lipids can form aggregates, leading to a non-linear response.[9]1. Use a SIL-IS: A SIL-IS should co-elute and compensate for matrix effects across the curve.[8] 2. Use Matrix-Matched Standards: If a SIL-IS is unavailable, preparing calibrators in a representative blank matrix is the next best option.[11][25] 3. Adjust Concentration Range: Lower the concentration of the upper-level standards to stay within the linear dynamic range of the detector.[9]

Data Presentation

The selection of a sample preparation method is critical for minimizing matrix effects and ensuring high analyte recovery. The following table provides an illustrative comparison of common extraction techniques for diacylglycerols like PLG from human plasma.

Table 1: Comparison of Sample Preparation Methods for PLG Quantification

Method Principle Analyte Recovery (%) Matrix Effect (%)a Advantages Disadvantages
Protein Precipitation (PPT) Proteins are precipitated with a solvent like acetonitrile (B52724) or methanol (B129727).85 - 95%40 - 60%Fast, simple, and inexpensive.Least effective at removing phospholipids and other interferences, often resulting in significant matrix effects.[1]
Liquid-Liquid Extraction (LLE) PLG is partitioned into an organic solvent immiscible with the aqueous sample. Common methods include Folch (chloroform/methanol) and MTBE/methanol.[23][24]90 - 105%80 - 95%More effective at removing polar interferences than PPT.[18]Labor-intensive, uses large solvent volumes, and can have reproducibility issues.[15]
Solid-Phase Extraction (SPE) PLG is retained on a solid sorbent while interferences are washed away, followed by elution of the purified analyte.[26][27]95 - 105%> 90%Provides cleaner extracts than LLE, highly selective, and amenable to automation.[1][15]More expensive and requires method development to select the appropriate sorbent and solvents.[15]

aMatrix Effect (%) = (Peak area in post-spiked matrix / Peak area in neat solvent) x 100. A value of 100% indicates no matrix effect.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) using MTBE

This protocol is adapted from methods designed for comprehensive lipid extraction.

  • Preparation: To 50 µL of plasma sample, add 10 µL of SIL-IS working solution.

  • Solvent Addition: Add 200 µL of methanol and vortex for 30 seconds to precipitate proteins.

  • Extraction: Add 750 µL of methyl-tert-butyl ether (MTBE) and vortex for 1 minute.

  • Phase Separation: Add 150 µL of water, vortex for 20 seconds, and centrifuge at 14,000 x g for 5 minutes.

  • Collection: Carefully collect the upper organic layer (~600 µL) into a clean tube.

  • Dry & Reconstitute: Evaporate the solvent under a stream of nitrogen. Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS analysis.

Protocol 2: Solid-Phase Extraction (SPE)

This is a general protocol that must be optimized for the specific SPE cartridge used.[1]

  • Sample Pre-treatment: Precipitate proteins from 50 µL of plasma (containing SIL-IS) using 150 µL of methanol. Centrifuge and collect the supernatant.

  • Conditioning: Pass 1 mL of methanol through the SPE cartridge.

  • Equilibration: Pass 1 mL of water through the cartridge.

  • Loading: Load the supernatant from step 1 onto the SPE cartridge.

  • Washing: Pass 1 mL of a wash solvent (e.g., 40% methanol in water) through the cartridge to remove polar interferences.

  • Elution: Pass 1 mL of an elution solvent (e.g., methanol or acetonitrile) through the cartridge to collect the PLG.

  • Dry & Reconstitute: Evaporate the eluate under nitrogen and reconstitute in 100 µL of the initial mobile phase.

Visualizations

Diagrams created with Graphviz illustrate key workflows for experiment planning and troubleshooting.

G cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (Plasma, Tissue) Add_IS Add SIL-Internal Standard Sample->Add_IS Extraction Lipid Extraction (LLE or SPE) Add_IS->Extraction Drydown Dry & Reconstitute Extraction->Drydown LC_Separation LC Separation Drydown->LC_Separation Inject MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Processing Data Processing (Integration & Ratio Calculation) MS_Detection->Data_Processing Quantification Quantification (Calibration Curve) Data_Processing->Quantification

Caption: A typical experimental workflow for LC-MS/MS quantification of PLG.

G Start Poor Reproducibility or Inaccurate Quantification Check_IS Is a SIL-IS being used? Start->Check_IS Implement_IS Implement SIL-IS (Strongly Recommended) Check_IS->Implement_IS No Assess_ME Assess Matrix Effect (Post-Extraction Spike) Check_IS->Assess_ME Yes Implement_IS->Assess_ME ME_High Matrix Effect >15%? Assess_ME->ME_High Optimize_Cleanup Optimize Sample Cleanup (Switch to SPE or different LLE) ME_High->Optimize_Cleanup Yes End Method Optimized ME_High->End No Optimize_Cleanup->Assess_ME Optimize_LC Optimize Chromatography (Separate analyte from suppression zone) Optimize_Cleanup->Optimize_LC Use_MM Use Matrix-Matched Calibration Curve Optimize_Cleanup->Use_MM

References

Preventing oxidation of polyunsaturated diacylglycerols during extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with polyunsaturated diacylglycerols (PUFA-DAGs). The information provided aims to help prevent oxidation during the extraction process, ensuring the integrity of these sensitive lipid molecules for downstream applications.

Frequently Asked Questions (FAQs)

Q1: Why are polyunsaturated diacylglycerols (PUFA-DAGs) so susceptible to oxidation?

A1: PUFA-DAGs contain multiple double bonds in their fatty acid chains. These double bonds are highly reactive towards oxygen and can readily undergo oxidation, a process known as lipid peroxidation.[1][2] This reaction is often initiated by factors such as heat, light, and the presence of metal ions, leading to the formation of hydroperoxides, which can further break down into a variety of secondary oxidation products.[3] These products can compromise the structural integrity and biological activity of the PUFA-DAGs.

Q2: What are the common signs of PUFA-DAG oxidation in my extracted samples?

A2: Oxidation of PUFA-DAGs can manifest in several ways. Common indicators include a rancid odor, a yellowish discoloration of the lipid extract, and changes in the physical properties of the sample. For quantitative assessment, analytical methods can be employed to measure primary and secondary oxidation products. These include the determination of peroxide value (PV), p-anisidine (B42471) value (p-AV), and the total oxidation (TOTOX) value.[3][4] An increase in these values over time indicates ongoing oxidation.

Q3: What is the most critical first step to prevent oxidation during extraction?

A3: The most critical first step is to minimize the exposure of the sample to oxygen and pro-oxidant conditions from the very beginning of the extraction procedure. This includes working quickly, keeping the samples cold (e.g., on ice), and using degassed solvents. Additionally, the incorporation of an antioxidant into the extraction solvent is a crucial preventative measure.[5]

Q4: Which antioxidant should I use for my PUFA-DAG extraction?

A4: Butylated hydroxytoluene (BHT) is a commonly used and effective antioxidant for preventing lipid oxidation during extraction.[5] Tert-butylhydroquinone (TBHQ) is another potent antioxidant to consider. The choice may depend on the specific PUFA-DAGs being extracted and the downstream analytical methods. It is recommended to add the antioxidant to the extraction solvent at a concentration of 0.01-0.05% (w/v).

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
High Peroxide Value (PV) in freshly extracted sample 1. Inadequate antioxidant protection. 2. Use of non-degassed solvents. 3. Prolonged extraction time at room temperature. 4. Contamination with pro-oxidant metals (e.g., iron, copper).1. Add BHT or TBHQ to the extraction solvent (0.01-0.05%). 2. Degas solvents by sparging with nitrogen or argon before use. 3. Perform the extraction on ice and minimize the duration. 4. Use metal-free labware or rinse glassware with a chelating agent solution (e.g., EDTA) followed by thorough rinsing with deionized water.
"Rancid" or "fishy" smell from the lipid extract Formation of volatile secondary oxidation products (e.g., aldehydes, ketones).This indicates significant oxidation has already occurred. While the sample may be compromised, for future extractions, strictly adhere to all preventative measures: use antioxidants, work at low temperatures, use degassed solvents, and minimize exposure to air and light.
Low recovery of PUFA-DAGs 1. Incomplete extraction from the sample matrix. 2. Oxidation and degradation of PUFA-DAGs. 3. Use of inappropriate extraction solvent.1. Ensure thorough homogenization of the sample. Consider a modified Folch or Bligh & Dyer method which are gold standards for lipid extraction.[6] 2. Implement all recommended measures to prevent oxidation. 3. For diacylglycerols, a non-polar solvent system is generally preferred. A chloroform (B151607):methanol (2:1, v/v) mixture is a standard and effective choice.
Inconsistent results between replicate extractions 1. Variability in sample handling and exposure to oxygen. 2. Inconsistent antioxidant addition. 3. Non-homogeneous sample starting material.1. Standardize the entire extraction workflow to ensure each sample is treated identically. 2. Prepare a stock solution of the antioxidant in the extraction solvent to ensure consistent concentration. 3. Ensure the initial sample is thoroughly homogenized before aliquoting for replicate extractions.

Quantitative Data on Antioxidant Effectiveness

The choice and concentration of antioxidant can significantly impact the stability of PUFA-DAGs. The following table summarizes data on the effectiveness of common antioxidants in preventing lipid oxidation.

AntioxidantConcentration (ppm)SubstrateAssay% Inhibition of OxidationReference
BHT 200 - 7000Soybean oil ethyl estersRancimatHigh effectiveness in this range[7]
TBHQ 8000Soybean oil ethyl estersRancimatMost effective at higher concentrations[7]
BHA >2000Soybean oil ethyl estersRancimatNo noticeable increase in induction time[8]
Rosemary Extract 400 mg/kgSoybean, cotton, and rice oils-More effective than BHT + BHA[9]

Note: The effectiveness of antioxidants can vary depending on the lipid matrix, temperature, and presence of other compounds.

Experimental Protocols

Modified Folch Method for PUFA-DAG Extraction with Oxidation Prevention

This protocol is adapted from the classic Folch method with the inclusion of steps to minimize oxidation.

Materials:

  • Tissue sample

  • Chloroform:Methanol (2:1, v/v) with 0.01% BHT

  • 0.9% NaCl solution (degassed)

  • Anhydrous sodium sulfate

  • Homogenizer

  • Centrifuge

  • Rotary evaporator or nitrogen stream evaporator

Procedure:

  • Weigh the tissue sample (e.g., 1 g) and place it in a glass homogenizer tube on ice.

  • Add 20 mL of ice-cold chloroform:methanol (2:1, v/v) containing 0.01% BHT.

  • Homogenize the sample thoroughly for 2 minutes.

  • Filter the homogenate through a solvent-rinsed filter paper into a clean glass tube.

  • Transfer the filtrate to a separatory funnel.

  • Add 4 mL of degassed 0.9% NaCl solution to the filtrate.

  • Gently invert the funnel several times to mix the phases and then allow them to separate.

  • Collect the lower chloroform phase, which contains the lipids.

  • Dry the chloroform phase by passing it through a small column of anhydrous sodium sulfate.

  • Evaporate the solvent under a stream of nitrogen or using a rotary evaporator at a low temperature (<40°C).

  • Resuspend the lipid extract in a small volume of chloroform with 0.01% BHT and store under nitrogen at -80°C.

Modified Bligh & Dyer Method for PUFA-DAG Extraction

This method is suitable for samples with high water content.

Materials:

  • Sample (e.g., 1 mL of cell suspension)

  • Chloroform

  • Methanol

  • Deionized water (degassed)

  • Chloroform:Methanol (1:2, v/v) with 0.01% BHT

  • Vortex mixer

  • Centrifuge

Procedure:

  • To 1 mL of sample in a glass centrifuge tube, add 3.75 mL of chloroform:methanol (1:2, v/v) containing 0.01% BHT.

  • Vortex the mixture vigorously for 1 minute.

  • Add 1.25 mL of chloroform and vortex for 30 seconds.

  • Add 1.25 mL of degassed deionized water and vortex for 30 seconds.

  • Centrifuge the mixture at 1,000 x g for 10 minutes to separate the phases.

  • Carefully collect the lower chloroform phase using a glass Pasteur pipette.

  • Evaporate the solvent under a stream of nitrogen.

  • Resuspend the lipid extract in a suitable solvent with 0.01% BHT for storage at -80°C under nitrogen.

Visualizations

Experimental Workflow: PUFA-DAG Extraction

G A Sample Homogenization in Chloroform:Methanol (2:1) + BHT B Phase Separation (Addition of 0.9% NaCl) A->B C Collection of Lower Organic Phase B->C D Drying (Anhydrous Na2SO4) C->D E Solvent Evaporation (Under Nitrogen) D->E F Storage at -80°C (Under Nitrogen) E->F

Workflow for PUFA-DAG extraction with oxidation prevention.

Troubleshooting Logic for Oxidized Samples

G A High Oxidation Detected? B Check Antioxidant Usage A->B Yes C Review Temperature Control B->C D Assess Solvent Quality C->D E Evaluate Exposure to Air/Light D->E F Implement Corrective Actions: - Add BHT/TBHQ to solvents - Work on ice - Use degassed solvents - Minimize exposure E->F G receptor G-Protein Coupled Receptor (GPCR) gprotein Gq Protein receptor->gprotein Agonist plc Phospholipase C (PLC) gprotein->plc pip2 PIP2 plc->pip2 Hydrolyzes dag Diacylglycerol (DAG) pip2->dag ip3 IP3 pip2->ip3 pkc Protein Kinase C (PKC) dag->pkc Activates er Endoplasmic Reticulum ip3->er Binds to receptor response Cellular Response pkc->response ca2 Ca2+ Release er->ca2 ca2->pkc Co-activates

References

Challenges in separating sn-1/3 and sn-2 positional isomers of diacylglycerols

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of diacylglycerol (DAG) positional isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed methodologies for the challenging separation of sn-1/3 and sn-2 diacylglycerols.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in separating sn-1/3 and sn-2 diacylglycerol isomers?

A1: The primary challenges stem from the high degree of structural similarity between the isomers, which results in nearly identical physicochemical properties.[1][2] A significant issue is the inherent instability of sn-1,2-diacylglycerols, which can readily undergo acyl migration to the more thermodynamically stable sn-1,3 isomer.[3][4] This isomerization can be catalyzed by heat, acidic or basic conditions, and even contact with silica (B1680970) gel during chromatography.[5][6] Furthermore, DAGs are often present in low abundance in biological samples, making their detection and accurate quantification challenging.[7][8]

Q2: What are the most common analytical techniques used for separating DAG positional isomers?

A2: The most frequently employed techniques include:

  • Thin-Layer Chromatography (TLC): Particularly with silica gel plates impregnated with boric acid, which forms cyclic derivatives with the hydroxyl groups, allowing for separation based on the stability of these complexes.[5]

  • High-Performance Liquid Chromatography (HPLC): Both normal-phase and reversed-phase HPLC are used. Reversed-phase HPLC separates isomers based on subtle differences in polarity and shape.[9][10][11] Derivatization of the hydroxyl group is sometimes employed to enhance separation and detection.[11]

  • Mass Spectrometry (MS): Often coupled with chromatography (LC-MS), MS techniques can differentiate isomers based on their fragmentation patterns.[6][12] However, this often requires careful optimization and the use of appropriate standards for accurate quantification.[12]

  • Supercritical Fluid Chromatography (SFC): Chiral SFC has been shown to be effective in separating DAG enantiomers and regioisomers.

Q3: Why is the distinction between sn-1,2-DAG and sn-1,3-DAG important in a biological context?

A3: The distinction is critical because only sn-1,2-diacylglycerols are known to function as second messengers in signal transduction pathways.[13][14] Specifically, sn-1,2-DAGs are generated at the plasma membrane and activate key signaling proteins like Protein Kinase C (PKC), which regulates a multitude of cellular processes.[14][15] sn-1,3-diacylglycerols do not activate these pathways and are primarily intermediates in triacylglycerol metabolism.[14]

Troubleshooting Guides

Thin-Layer Chromatography (TLC)

Q: My DAG isomer spots are streaking on the TLC plate. What could be the cause and how can I fix it?

A: Streaking on a TLC plate can be caused by several factors:

  • Sample Overload: Applying too much sample to the plate is a common cause of streaking.[16][17]

    • Solution: Dilute your sample and apply a smaller volume. It is often better to apply a small amount of a more concentrated sample multiple times to the same spot, allowing the solvent to evaporate between applications.[17]

  • Inappropriate Solvent System: If the solvent system is too polar, the lipids will travel with the solvent front, leading to poor separation and potential streaking.[16]

    • Solution: Adjust the polarity of your mobile phase. For neutral lipids like DAGs, a common solvent system is a mixture of nonpolar and slightly polar solvents, such as hexane:diethyl ether:acetic acid.[16]

  • Acidic or Basic Nature of the Compound: DAGs themselves are neutral, but impurities in the sample could be acidic or basic, interacting with the silica gel and causing streaking.

    • Solution: For acidic impurities, adding a small amount of acetic or formic acid (0.1-2.0%) to the mobile phase can help. For basic impurities, adding a small amount of triethylamine (B128534) (0.1-2.0%) may resolve the issue.[17]

Q: My sn-1,2 and sn-1,3-DAG spots are not separating on a boric acid-impregnated TLC plate. What should I check?

A: Incomplete separation on boric acid TLC plates can be due to:

  • Improper Plate Preparation: The boric acid impregnation may be uneven or insufficient.

    • Solution: Ensure the TLC plate is fully and evenly immersed in the boric acid solution and properly dried and activated before use. A common procedure is to dip the plate in a 1.8-2.3% (w/v) solution of boric acid in ethanol, followed by drying and activation at 100-110°C.[5][18]

  • Suboptimal Mobile Phase: The composition of the developing solvent is critical for separation.

    • Solution: A recommended mobile phase for separating DAG isomers on boric acid plates is chloroform (B151607)/acetone (B3395972) (e.g., 96:4, v/v).[5] You may need to optimize the ratio for your specific sample.

  • Acyl Migration: If the sample has been stored for a prolonged period or exposed to adverse conditions, the sn-1,2-DAG may have isomerized to sn-1,3-DAG, resulting in a single spot.

    • Solution: Analyze samples as quickly as possible after extraction and avoid acidic conditions and prolonged contact with silica gel.[5]

High-Performance Liquid Chromatography (HPLC)

Q: I am observing peak broadening or splitting for my DAG isomers in RP-HPLC. What are the likely causes and solutions?

A: Peak broadening or splitting in HPLC can be complex, but common causes include:

  • Column Contamination or Degradation: The column can accumulate non-eluting compounds from samples, or the stationary phase can degrade over time.

    • Solution: Use a guard column to protect the analytical column.[19] If the column is contaminated, try flushing it with a strong solvent. If the stationary phase has degraded, the column may need to be replaced.

  • Injection Solvent Mismatch: Injecting the sample in a solvent that is significantly stronger (more nonpolar in RP-HPLC) than the mobile phase can cause peak distortion.

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase. If this is not feasible, use a solvent that is weaker than the mobile phase.[20]

  • High Injection Volume: Injecting too large a volume of sample can lead to peak broadening.

    • Solution: Reduce the injection volume.

Q: My retention times for DAG isomers are shifting between runs. How can I improve reproducibility?

A: Retention time variability is a common HPLC issue:

  • Mobile Phase Composition: Even small variations in the mobile phase composition can lead to significant shifts in retention time, especially in reversed-phase chromatography.[19]

    • Solution: Prepare the mobile phase carefully and consistently. If using a gradient, ensure the pump is mixing the solvents accurately. Premixing the mobile phase can sometimes improve reproducibility.[19]

  • Column Temperature: Fluctuations in column temperature can affect retention times.

    • Solution: Use a column oven to maintain a constant and consistent temperature.[21]

  • Column Equilibration: Insufficient equilibration of the column with the mobile phase before injection can cause retention time drift.

    • Solution: Ensure the column is adequately equilibrated between runs, especially when changing mobile phases or after the system has been idle.

Mass Spectrometry (MS)

Q: I am having difficulty differentiating between sn-1,2 and sn-1,3-DAG isomers based on their mass spectra. What can I do?

A: Differentiating DAG positional isomers by MS can be challenging due to their similar fragmentation patterns.

  • Fragmentation Energies: The relative abundance of fragment ions can be dependent on the collision energy used.

    • Solution: Optimize the collision-induced dissociation (CID) energy. The fatty acid at the sn-2 position is generally lost less readily than those at the sn-1 or sn-3 positions. By carefully adjusting the collision energy, you may be able to enhance the differences in the fragmentation patterns of the isomers.

  • Derivatization: Derivatizing the free hydroxyl group can introduce a tag that provides more informative fragmentation.

    • Solution: Consider derivatization with reagents that can introduce a charge or a readily fragmented group, which can lead to more distinct product ions for each isomer.

  • Isobaric Interference: Co-eluting isobaric species can complicate the interpretation of mass spectra.[12]

    • Solution: Improve chromatographic separation to minimize the co-elution of isobaric compounds. High-resolution mass spectrometry can also help to distinguish between species with very similar m/z values.

Quantitative Data Summary

The following tables summarize typical quantitative data for the separation of DAG isomers using RP-HPLC. Note that absolute retention times can vary significantly between systems, columns, and specific experimental conditions.

Table 1: Retention Times of Diacylglycerol Standards on RP-HPLC

Diacylglycerol StandardRetention Time (min)
1,3-Dilinolein~18.5
1,2-Dilinolein~19.5
1,3-Dipalmitin~22.5
1,2-Dipalmitin~23.5
1,3-Distearin~26.0
1,2-Distearin~27.0

Data compiled from typical elution orders observed in reversed-phase separations. 1,3-isomers generally elute before their corresponding 1,2-isomers.[10]

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for DAG Isomers by RP-HPLC-UV

Diacylglycerol SpeciesLOD (µg/mL)LOQ (µg/mL)
1,3-Dilinolein0.20.7
1,2-Dioleoyl-sn-glycerol0.61.9

Data from a study using RP-HPLC with UV detection at 205 nm.[22]

Experimental Protocols

Protocol 1: Separation of DAG Isomers by Boric Acid Thin-Layer Chromatography

Objective: To separate sn-1,2(2,3)- and sn-1,3-diacylglycerol isomers.

Materials:

  • Silica gel TLC plates (e.g., Whatman LK5)[18]

  • Boric acid solution: 2.3% (w/v) in ethanol[5][23]

  • Developing solvent: Chloroform/Acetone (96:4, v/v)[5]

  • Visualization reagent: Primuline (B81338) spray (5 mg in 100 ml of acetone/water, 80:20, v/v) or iodine vapor.

  • Glass TLC development tank

  • Oven

Procedure:

  • Plate Preparation:

    • Pre-wash the silica gel plates by developing them in chloroform/methanol (1:1, v/v) and allow them to air dry in a fume hood.[18][23]

    • Immerse the pre-washed plates in the 2.3% boric acid solution for approximately 2 minutes, ensuring even coating.[5][18]

    • Allow the plates to air dry for 5-15 minutes, then activate them in an oven at 100°C for 10-15 minutes.[5][18] Let the plates cool to room temperature before use.

  • Sample Application:

    • Dissolve the lipid extract in a minimal amount of a volatile solvent like chloroform.

    • Carefully spot the sample onto the origin of the TLC plate using a capillary tube or syringe.

  • Chromatogram Development:

    • Place the prepared developing solvent in the TLC tank and allow the atmosphere to saturate for at least 15-20 minutes.

    • Place the spotted TLC plate in the tank and allow the solvent to ascend to near the top of the plate.

  • Visualization:

    • Remove the plate from the tank and allow it to dry completely in a fume hood.

    • Visualize the separated lipid spots by spraying with the primuline solution and viewing under UV light, or by placing the plate in a tank containing iodine crystals. The sn-1,3-DAG isomer will have a higher Rf value than the sn-1,2(2,3)-DAG isomer.

Protocol 2: Separation of DAG Isomers by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Objective: To separate and quantify molecular species of sn-1,2(2,3)- and sn-1,3-diacylglycerols.

Instrumentation and Columns:

  • HPLC system with a UV or Charged Aerosol Detector (CAD).

  • C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).

Reagents:

  • Mobile Phase: Acetonitrile (B52724) (100%) or a gradient of acetone and acetonitrile.[9][10]

  • DAG standards for identification and quantification.

Procedure:

  • Sample Preparation:

    • Dissolve the DAG sample in chloroform or the initial mobile phase at a known concentration.

  • Chromatographic Conditions:

    • Mobile Phase: Isocratic elution with 100% acetonitrile is often effective.[9] For more complex mixtures, a gradient may be required. An example of a stepwise gradient is: 0 min - 10% acetone + 90% acetonitrile, with a total run time of around 28 minutes.[10]

    • Flow Rate: Typically 1.0 - 1.5 mL/min.

    • Column Temperature: Maintain at a constant temperature, e.g., 30°C.

    • Detection: UV detection at 205 nm or using a CAD.[9][10]

  • Analysis:

    • Inject the sample and standards.

    • Identify the peaks by comparing their retention times with those of the standards. The elution order is generally sn-1,3-DAG followed by the corresponding sn-1,2-DAG for a given fatty acid composition.[10]

    • Quantify the isomers by creating a calibration curve using the standards.

Visualizations

experimental_workflow_TLC cluster_prep Plate Preparation cluster_analysis Analysis p1 Pre-wash Silica Plate p2 Impregnate with Boric Acid p1->p2 p3 Activate Plate (100°C) p2->p3 a1 Spot Sample p3->a1 a2 Develop in Solvent a1->a2 a3 Dry Plate a2->a3 a4 Visualize Spots a3->a4

Figure 1. Experimental workflow for boric acid TLC separation of DAG isomers.

experimental_workflow_HPLC cluster_prep Sample & System Preparation cluster_analysis HPLC Analysis s1 Prepare Mobile Phase s2 Equilibrate HPLC System & Column s1->s2 a1 Inject Sample s2->a1 s3 Dissolve Sample s3->a1 a2 Chromatographic Separation a1->a2 a3 Detect with UV/CAD a2->a3 a4 Data Analysis a3->a4

Figure 2. General experimental workflow for RP-HPLC analysis of DAG isomers.

dag_signaling_pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol receptor G-Protein Coupled Receptor (GPCR) g_protein Gq Protein receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes dag sn-1,2-Diacylglycerol (DAG) pip2->dag ip3 Inositol Trisphosphate (IP3) pip2->ip3 pkc Protein Kinase C (PKC) dag->pkc Activates downstream Downstream Cellular Responses (e.g., Gene Expression, Proliferation) pkc->downstream Phosphorylates Substrates ligand Agonist (e.g., Hormone) ligand->receptor Binds

References

Technical Support Center: Enhancing Ionization Efficiency of Neutral Lipids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the ionization efficiency of neutral lipids, with a particular focus on diacylglycerols (DAGs), during mass spectrometry analysis.

Troubleshooting Guide

This section addresses common issues encountered during the analysis of diacylglycerols and other neutral lipids, offering targeted solutions to enhance experimental outcomes.

Issue 1: Low Signal Intensity or Poor Detection of Diacylglycerols (DAGs)

Possible Cause: Inherently low ionization efficiency of neutral lipids like DAGs in electrospray ionization (ESI) mass spectrometry.

Solutions:

  • Promote Adduct Formation: Neutral lipids primarily ionize by forming adducts with cations. Ensure your mobile phase contains an appropriate salt to facilitate this.

    • Ammonium (B1175870) Adducts ([M+NH₄]⁺): Add 5-10 mM of ammonium formate (B1220265) or ammonium acetate (B1210297) to your mobile phase. This is a widely used and effective method for enhancing the signal of neutral lipids.[1]

    • Sodium Adducts ([M+Na]⁺): If ammonium adducts yield a weak signal, consider using sodium acetate or sodium chloride in the mobile phase. Be cautious with high salt concentrations as they can cause signal suppression.

    • Lithium Adducts ([M+Li]⁺): Lithium adducts can also provide strong signals and may offer unique fragmentation patterns for structural elucidation.[1]

  • Chemical Derivatization: For a significant boost in sensitivity, consider derivatizing the hydroxyl group of DAGs to introduce a permanent charge.

    • N,N-dimethylglycine (DMG) Derivatization: This method introduces a fixed positive charge, which has been shown to increase the signal intensity of lipids more effectively than metal adduction.[2]

    • N-chlorobetainyl chloride Derivatization: This reagent can increase signal intensities by up to two orders of magnitude compared to underivatized sodium adducts.[3]

    • 3-(chlorosulfonyl)benzoic acid Derivatization: This novel method allows for sensitive analysis in the negative ion mode.[4][5]

  • Optimize ESI Source Parameters: Systematically optimize source conditions to maximize the signal for your specific analytes and mobile phase.

    • Spray Voltage: Adjust in small increments (e.g., 0.2 kV).[1]

    • Sheath and Auxiliary Gas Flow Rates: Vary these to find the optimal nebulization.[1]

    • Capillary and Heater Temperatures: Adjust to ensure efficient desolvation.[1]

Issue 2: Poor Reproducibility and Inaccurate Quantification

Possible Cause: Inconsistent adduct formation and ion suppression effects from the sample matrix.

Solutions:

  • Sum Multiple Adducts: During data processing, integrate the peak areas of all significant adducts for each DAG species (e.g., [M+NH₄]⁺ and [M+Na]⁺). Relying on a single adduct can lead to quantification errors of up to 70%, while combining the most abundant adducts can achieve accuracy within 5%.[6]

  • Utilize Internal Standards: Employ a suite of internal standards that are structurally similar to the analytes of interest (e.g., deuterated DAGs). This helps to correct for variations in ionization efficiency and matrix effects.[6]

  • Chromatographic Separation: Implement liquid chromatography (LC) prior to mass spectrometry to separate DAGs from other lipid classes, particularly highly abundant and easily ionizable species like phospholipids, which can cause significant ion suppression.[1][7]

  • Sample Prefractionation: For complex matrices, use solid-phase extraction (SPE) to isolate the neutral lipid fraction before LC-MS analysis.[8][9]

Frequently Asked Questions (FAQs)

Q1: What is the most common adduct for diacylglycerol analysis in positive ion mode ESI-MS?

A1: The ammonium adduct ([M+NH₄]⁺) is the most commonly targeted adduct for DAG analysis in positive ion mode electrospray ionization.[6][10] This is typically achieved by adding ammonium formate or ammonium acetate to the mobile phase. Sodium adducts ([M+Na]⁺) are also frequently observed and can be the dominant species depending on the sample and solvent purity.[6][10]

Q2: When should I consider chemical derivatization for my diacylglycerol analysis?

A2: Chemical derivatization is recommended when you require a significant increase in sensitivity, especially for low-abundance DAG species.[2][3] It is a powerful technique for trace-level quantification. However, it adds an extra step to your workflow and requires careful optimization of the reaction conditions.

Q3: Can I analyze diacylglycerols using direct infusion (shotgun lipidomics)?

A3: Yes, direct infusion mass spectrometry can be used for the analysis of DAGs.[7] However, this approach is more susceptible to ion suppression from other lipid classes in complex mixtures. For quantitative studies, coupling liquid chromatography with mass spectrometry (LC-MS) is generally recommended to achieve better separation and reduce matrix effects.[7]

Q4: How do I choose between different derivatization reagents?

A4: The choice of derivatization reagent depends on your specific analytical needs:

  • For a significant increase in signal in positive ion mode, reagents that introduce a permanent positive charge, such as N,N-dimethylglycine (DMG) or N-chlorobetainyl chloride, are excellent choices.[2][3]

  • If you are working in negative ion mode, a reagent like 3-(chlorosulfonyl)benzoic acid can be used.[4][5]

  • Consider the reaction conditions (time, temperature) and potential for side products when selecting a reagent.

Data Summary

The following table summarizes the quantitative improvements in ionization efficiency for diacylglycerols using different methods.

MethodAnalyteReagent/AdductIonization ModeSignal EnhancementReference
Adduct Formation Diacylglycerols[M+NH₄]⁺Positive ESIStandard method for neutral lipids[6][10]
Diacylglycerols[M+Na]⁺Positive ESIOften co-occurs with [M+NH₄]⁺[6][10]
Diacylglycerols[M+Li]⁺Positive ESICan provide good signal and informative fragments[1]
Chemical Derivatization DiacylglycerolsN-chlorobetainyl chloridePositive ESI~100-fold increase vs. [M+Na]⁺[3]
DiacylglycerolsN,N-dimethylglycine (DMG)Positive ESIHigher signal than metal adducts[2]
Diacylglycerols3-(chlorosulfonyl)benzoic acidNegative ESISignificant improvement in sensitivity[4][5]

Experimental Protocols

Protocol 1: Enhancement of Diacylglycerol Signal via Ammonium Adduct Formation

  • Mobile Phase Preparation:

    • Prepare your standard liquid chromatography mobile phases (e.g., solvent A: water-based, solvent B: organic solvent-based).

    • To both mobile phases, add ammonium formate or ammonium acetate from a concentrated stock solution to a final concentration of 10 mM.

    • For example, to prepare 1 L of mobile phase, add 10 mL of a 1 M ammonium formate stock solution.

  • Sample Preparation:

    • Extract lipids from your sample using a standard protocol (e.g., Folch or Bligh-Dyer extraction).

    • Reconstitute the dried lipid extract in a solvent compatible with your LC method (e.g., isopropanol/acetonitrile/water).

  • LC-MS Analysis:

    • Equilibrate the LC system with your mobile phases.

    • Inject the sample.

    • In your mass spectrometer's acquisition software, set the instrument to positive ion mode.

    • Define the expected m/z values for the [M+NH₄]⁺ adducts of your target diacylglycerols.

  • Data Analysis:

    • Extract the ion chromatograms for the [M+NH₄]⁺ adducts.

    • Also, check for the presence of [M+Na]⁺ adducts, as these are often present due to sodium contamination.

    • For accurate quantification, sum the peak areas of both the [M+NH₄]⁺ and [M+Na]⁺ adducts for each DAG species.[6]

Protocol 2: General Workflow for Chemical Derivatization of Diacylglycerols with N,N-Dimethylglycine (DMG)

This is a general guideline; reaction conditions should be optimized for your specific application.

  • Reagent Preparation:

    • Prepare a solution of N,N-dimethylglycine (DMG).

    • Prepare solutions of a coupling agent (e.g., EDC - 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst (e.g., DMAP - 4-dimethylaminopyridine) in an appropriate solvent like acetonitrile/dichloromethane.[2]

  • Derivatization Reaction:

    • In a glass vial, add your dried lipid extract containing the diacylglycerols.

    • Add the DMG, EDC, and DMAP solutions to the vial.

    • Vortex the mixture to ensure thorough mixing.

    • Incubate the reaction at a specific temperature (e.g., 45°C) for a defined time (e.g., 60 minutes).[2] It is crucial to optimize both the reaction time and temperature.[2]

  • Reaction Quenching and Extraction:

    • After incubation, quench the reaction by adding a mixture of dichloromethane/methanol and a weak base like ammonium hydroxide.[2]

    • Vortex and allow the phases to separate.

    • Collect the organic (lower) phase containing the derivatized DAGs.

  • Sample Preparation for LC-MS:

    • Dry the collected organic phase under a stream of nitrogen.

    • Reconstitute the derivatized sample in a solvent suitable for your LC-MS analysis.

  • LC-MS Analysis:

    • Analyze the sample in positive ion mode, targeting the m/z of the DMG-derivatized DAGs.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis Strategy sample Biological Sample extraction Lipid Extraction (e.g., Folch) sample->extraction dried_extract Dried Lipid Extract extraction->dried_extract derivatization Chemical Derivatization (Optional, for high sensitivity) dried_extract->derivatization High Sensitivity Path reconstitution Reconstitution in LC Mobile Phase dried_extract->reconstitution Standard Path derivatization->reconstitution lc_ms LC-MS Analysis (Positive Ion Mode) reconstitution->lc_ms data_analysis Data Analysis lc_ms->data_analysis

Caption: Workflow for enhanced diacylglycerol analysis.

signaling_pathway cluster_membrane Cellular Signaling pip2 PIP2 plc PLC (Phospholipase C) dag Diacylglycerol (DAG) (Second Messenger) plc->dag Hydrolysis ip3 IP3 plc->ip3 Hydrolysis pkc PKC Activation dag->pkc dgk DGK (Diacylglycerol Kinase) dag->dgk Phosphorylation pa Phosphatidic Acid (PA) (Second Messenger) dgk->pa

Caption: Simplified diacylglycerol signaling pathway.

References

Technical Support Center: Accurate Quantification of Low-Abundance Diacylglycerols (DAGs)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for method refinement in the quantification of low-abundance diacylglycerols (DAGs). This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges in DAG analysis.

Troubleshooting Guide

This guide addresses specific issues that may arise during the experimental workflow, from sample preparation to data analysis.

Question: Why am I observing low signal intensity or poor recovery for my DAG species of interest?

Answer: Low signal intensity for low-abundance DAGs is a common challenge stemming from several factors:

  • Inefficient Extraction: The choice of extraction solvent is critical. While classic methods like Folch or Bligh-Dyer are robust, their efficiency can vary for different lipid classes. A mixture of polar and non-polar solvents is necessary to disrupt cell membranes and solubilize DAGs effectively.[1][2][3] For complex matrices, consider advanced methods like pressurized liquid extraction (PLE) or optimizing solvent ratios.

  • Poor Ionization in Mass Spectrometry: DAGs are neutral lipids that lack a permanent charge, leading to poor ionization efficiency in electrospray ionization mass spectrometry (ESI-MS).[4][5] This results in low sensitivity. Strategies to overcome this include adduct formation (e.g., with Na⁺ or NH₄⁺) or chemical derivatization to introduce a charged group.[4][6]

  • Sample Degradation: Lipases (e.g., phospholipase C, phospholipase D) can be activated during sample collection and preparation, leading to the artificial generation or degradation of DAGs.[7] It is crucial to quench enzymatic activity immediately, for instance, by flash-freezing samples in liquid nitrogen or by using heated solvents like isopropanol (B130326) during the initial extraction step.[1][7]

  • Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of target DAGs, reducing signal intensity.[8][9] This can be mitigated by improving chromatographic separation, using solid-phase extraction (SPE) to clean up the lipid extract, or employing stable isotope-labeled internal standards that co-elute and experience similar matrix effects.[10][11]

Question: My results show high variability between replicates. What are the potential causes?

Answer: High variability is often traced back to inconsistencies in the analytical workflow:

  • Inconsistent Sample Preparation: Every step, from tissue homogenization to lipid extraction and solvent evaporation, must be highly standardized. Ensure precise timing, temperature control, and volumetric measurements. Even minor variations can lead to significant differences in recovery.

  • Isomerization: The biologically active sn-1,2-DAGs can isomerize to the more thermodynamically stable sn-1,3-DAGs during extraction and storage, especially under acidic or basic conditions or at high temperatures. This acyl migration will alter the quantitative results. Work quickly, maintain neutral pH, and keep samples cold to minimize this effect.

  • Improper Internal Standard Usage: An internal standard (IS) must be added at the very beginning of the sample preparation process to account for analyte loss at every step.[12] The chosen IS should be structurally similar to the analytes (e.g., an odd-chain or stable isotope-labeled DAG) but not naturally present in the sample.[13][14]

Question: I am having trouble distinguishing between DAG regioisomers (sn-1,2 vs. sn-1,3). How can I improve their separation and quantification?

Answer: Distinguishing these isomers is challenging but achievable:

  • Chromatographic Separation: While isomers are difficult to separate, specialized liquid chromatography (LC) methods can provide resolution. Supercritical fluid chromatography (SFC) or silver ion chromatography are known to be effective for separating DAG isomers. Optimizing reversed-phase LC columns and gradient conditions can also sometimes provide partial separation.

  • Mass Spectrometry Fragmentation: Tandem mass spectrometry (MS/MS) can help. Although the isomers have identical masses, their fragmentation patterns upon collision-induced dissociation (CID) can differ. The relative intensities of fragment ions corresponding to the neutral loss of fatty acyl chains can vary between sn-1,2 and sn-1,3 isomers, allowing for their differentiation and relative quantification.

  • Chemical Derivatization: Derivatizing the hydroxyl group on the glycerol (B35011) backbone can stabilize the molecule, preventing isomerization and sometimes improving chromatographic separation or yielding more informative MS/MS fragments.[15]

Frequently Asked Questions (FAQs)

Q1: What are the most suitable internal standards for accurate DAG quantification? A1: The gold standard is the use of stable isotope-labeled (e.g., ¹³C or ²H) DAG species that correspond to the endogenous analytes.[9] However, these can be expensive and are not available for all species. A practical alternative is to use a panel of odd-carbon DAGs (e.g., 17:0/17:0-DAG), which are not typically found in biological systems.[13] Using multiple internal standards with varying chain lengths and degrees of saturation is recommended to cover the range of DAGs being analyzed, as ionization efficiency can depend on the acyl chains.[11][16]

Q2: Should I derivatize my DAGs before LC-MS analysis? A2: Derivatization is a powerful strategy for improving the sensitivity and reliability of DAG quantification.[4][15] By adding a permanently charged moiety to the DAG molecule, its ionization efficiency in ESI-MS can be increased by several orders of magnitude.[4][5] For example, derivatization with reagents like N-chlorobetainyl chloride or dimethylglycine introduces a quaternary ammonium (B1175870) group, leading to a much stronger signal.[4][15] This is particularly useful for detecting very low-abundance species.

Q3: How can I minimize enzymatic activity during sample preparation? A3: Quenching enzymatic activity is a critical first step. Flash-freezing the sample in liquid nitrogen immediately after collection is the most common method.[7] For the extraction itself, starting with a hot solvent like boiling isopropanol can effectively denature lipases.[1] Alternatively, performing all extraction steps on ice or at 4°C and working quickly can reduce enzymatic degradation. Adding enzyme inhibitors like phenylmethylsulfonyl fluoride (B91410) (PMSF) can also be considered.[7]

Q4: What is the role of DAGs in cell signaling? A4: Diacylglycerol is a critical second messenger in numerous signaling pathways. It is famously generated alongside inositol (B14025) 1,4,5-trisphosphate (IP₃) when an enzyme called Phospholipase C (PLC) cleaves the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP₂).[17][18][19] While IP₃ diffuses into the cytosol to trigger calcium release, DAG remains in the plasma membrane where it recruits and activates protein kinase C (PKC), a key enzyme that phosphorylates downstream targets to regulate processes like cell growth, differentiation, and metabolism.[19][20][21]

Quantitative Data Summary

The choice of extraction method can significantly impact the measured DAG content. Below are tables summarizing quantitative data from different studies.

Table 1: Comparison of DAG Content from Microalgae Using Different Extraction Methods

Data adapted from a study on Isochrysis galbana.[22][23]

Extraction MethodDescriptionRelative DAG Content (%)
Folch Traditional method using Chloroform (B151607):Methanol43.5 ± 0.5
Bligh & Dyer Traditional method using Chloroform:Methanol39.1 ± 6.2
UAE Ultrasound-Assisted Extraction (Hexane:Isopropanol)35.4 ± 1.1
PLE Pressurized Liquid Extraction (Hexane:Isopropanol)37.3 ± 1.2

Table 2: Quantification of Key DAG Species in Mouse Serum

Data adapted from a study using a derivatization and LC-MS/MS method.[24]

DAG Species (sn-position)Concentration in Serum (ng/mL)
DAG 16:0/18:1/0 (sn-1,2)~145
DAG 16:0/0/18:1 (sn-1,3)~110
DAG 18:1/18:1/0 (sn-1,2)~75
DAG 18:1/0/18:1 (sn-1,3)~60
DAG 16:0/16:0/0 (sn-1,2)~25
DAG 18:0/18:0/0 (sn-1,2)~15

Visualizations: Pathways and Workflows

G_protein_coupled_receptor_signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR GPCR Gq Gq Protein GPCR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves DAG Diacylglycerol (DAG) PIP2->DAG IP3 IP3 PIP2->IP3 PKC_mem Protein Kinase C (PKC) DAG->PKC_mem Recruits & Activates Downstream Downstream Targets PKC_mem->Downstream Phosphorylates Ligand Extracellular Ligand Ligand->GPCR ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca2 Ca²⁺ ER->Ca2 Releases PKC_cyto PKC (inactive) Ca2->PKC_cyto Activates PKC_cyto->PKC_mem Translocates to Membrane

Caption: The Phospholipase C (PLC) signaling pathway generating DAG and IP3.

dag_quantification_workflow start Sample Collection (e.g., Tissue, Cells) quench Quench Enzymatic Activity (Flash Freeze in LN₂) start->quench spike Spike with Internal Standards quench->spike extract Lipid Extraction (e.g., modified Folch/MTBE) spike->extract cleanup Extract Cleanup (Solid-Phase Extraction) extract->cleanup derivatize Optional: Derivatization (for enhanced sensitivity) cleanup->derivatize lcms LC-MS/MS Analysis (Optimized Gradient) derivatize->lcms process Data Processing (Peak Integration, Normalization) lcms->process quantify Quantification (Comparison to Internal Standard) process->quantify result Final DAG Concentrations quantify->result

Caption: Experimental workflow for the quantification of low-abundance DAGs.

Experimental Protocols
Protocol 1: Lipid Extraction and Purification for DAG Analysis

This protocol describes a general procedure for extracting lipids from biological tissue and purifying the DAG fraction using solid-phase extraction (SPE).

Materials and Reagents:

  • Homogenizer (e.g., bead beater or Dounce)

  • Glass centrifuge tubes with Teflon-lined caps

  • Nitrogen gas evaporator

  • SPE manifold and silica (B1680970) cartridges (e.g., 100 mg)

  • Chloroform (CHCl₃), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Methyl-tert-butyl ether (MTBE), HPLC grade

  • 0.9% NaCl solution (aqueous)

  • DAG internal standard mixture (e.g., odd-carbon DAGs in chloroform)

  • Hexane, HPLC grade

  • Ethyl Acetate (B1210297), HPLC grade

Procedure:

  • Sample Homogenization:

    • Weigh 10-20 mg of flash-frozen tissue in a pre-chilled tube.

    • Add 200 µL of ice-cold water.

    • Add a pre-determined amount of the DAG internal standard mixture.

    • Homogenize thoroughly while keeping the sample on ice.

  • Lipid Extraction (MTBE Method):

    • To the homogenate, add 1.5 mL of Methanol. Vortex vigorously for 30 seconds.

    • Add 5 mL of MTBE. Vortex for 1 minute and then shake on an orbital shaker at 4°C for 15 minutes.

    • Add 1.25 mL of water to induce phase separation. Vortex for 20 seconds and centrifuge at 1,000 x g for 10 minutes.

    • Carefully collect the upper organic phase, which contains the lipids, into a clean glass tube.

    • Re-extract the lower aqueous phase with 2 mL of an MTBE/Methanol/Water mixture (10:3:1.5, v/v/v). Centrifuge and pool the organic phase with the first extract.

    • Dry the combined organic extracts under a gentle stream of nitrogen.

  • Solid-Phase Extraction (SPE) for DAG Isolation: [10][11]

    • Condition a silica SPE cartridge by washing with 3 mL of hexane.

    • Re-dissolve the dried lipid extract in 200 µL of chloroform.

    • Load the sample onto the SPE cartridge.

    • Wash the cartridge with 3 mL of chloroform to elute highly non-polar lipids like cholesterol esters. Discard this fraction.

    • Elute the diacylglycerol fraction with 3 mL of 5% ethyl acetate in hexane. Collect this fraction.

    • Dry the collected DAG fraction under a stream of nitrogen.

    • The sample is now ready for derivatization (optional) or reconstitution for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis

This is a representative method. Parameters must be optimized for the specific instrument and analytes.

Instrumentation:

  • UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-Exactive or QTOF).

  • Reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

LC Conditions:

  • Mobile Phase A: 95:5 Water:Acetonitrile with 10 mM Ammonium Formate.

  • Mobile Phase B: 95:5 Acetonitrile:Isopropanol with 10 mM Ammonium Formate.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 45°C.

  • Injection Volume: 5 µL.

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: Linear gradient to 100% B

    • 15-20 min: Hold at 100% B

    • 20.1-25 min: Return to 30% B for re-equilibration.

MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Mode: Full MS / data-dependent MS2 (dd-MS2) or Parallel Reaction Monitoring (PRM).

  • Full MS Scan Range: m/z 300-1200.

  • MS1 Resolution: 70,000.

  • dd-MS2 Resolution: 17,500.

  • Collision Energy: Stepped normalized collision energy (e.g., 20, 30, 40 eV).

  • Data Acquisition: Monitor for the [M+NH₄]⁺ adducts of target DAGs and their corresponding neutral loss or fatty acyl fragment ions in MS2 scans.

References

Addressing common pitfalls in targeted lipidomics of diacylglycerols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the targeted lipidomics analysis of diacylglycerols (DAGs).

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments.

Issue 1: Poor Peak Shape and Resolution in LC-MS Analysis

Question: My chromatogram shows broad, tailing, or split peaks for my DAG standards and samples. What could be the cause and how can I fix it?

Answer: Poor peak shape is a common issue in liquid chromatography and can significantly impact quantification. Here are the potential causes and solutions:

  • Column Overload: Injecting too much sample can lead to peak distortion.

    • Solution: Reduce the sample injection volume. Start with a smaller amount and gradually increase it to find the optimal volume for your column and system.

  • Inappropriate Sample Solvent: The solvent used to dissolve the sample can affect peak shape if it is too different from the mobile phase.

    • Solution: Ensure your sample solvent is as weak or weaker than the initial mobile phase.

  • Column Contamination or Degradation: Accumulation of contaminants from samples or mobile phase on the column frit or packing material can distort peaks.

    • Solution:

      • Backflush the column: Reverse the column direction and flush with a strong solvent to remove contaminants from the inlet frit.

      • Use a guard column: A guard column can protect your analytical column from contaminants.

      • Replace the column: If the problem persists, the column may be irreversibly damaged and need replacement.

  • Mobile Phase Issues: Incorrect mobile phase composition or pH can affect peak shape.

    • Solution: Double-check the preparation of your mobile phase, including solvent ratios and pH. Ensure the mobile phase is properly degassed.

Logical Troubleshooting Flow for Poor Peak Shape:

PoorPeakShape Start Poor Peak Shape Observed CheckAllPeaks Does it affect all peaks? Start->CheckAllPeaks YesAllPeaks Yes CheckAllPeaks->YesAllPeaks Yes NoSomePeaks No CheckAllPeaks->NoSomePeaks No CheckSystem Check for system-wide issues: - Column frit blockage - Injector problem - Detector issue YesAllPeaks->CheckSystem CheckMobilePhase Investigate mobile phase: - Incorrect pH - Wrong composition - Buffer concentration NoSomePeaks->CheckMobilePhase CheckAnalyte Investigate analyte-specific issues: - Secondary interactions with stationary phase - Analyte degradation NoSomePeaks->CheckAnalyte SolutionSystem Solution: - Backflush/replace frit - Service injector - Check detector settings CheckSystem->SolutionSystem SolutionMobilePhase Solution: - Prepare fresh mobile phase - Adjust pH/buffer CheckMobilePhase->SolutionMobilePhase SolutionAnalyte Solution: - Use different column chemistry - Adjust mobile phase pH - Check sample stability CheckAnalyte->SolutionAnalyte

Caption: Troubleshooting logic for poor peak shape in LC.

Issue 2: Difficulty in Separating DAG Isomers

Question: I am unable to resolve 1,2- and 1,3-DAG isomers in my samples. How can I improve their separation?

Answer: The separation of DAG regioisomers is challenging due to their structural similarity. Here are some strategies to improve resolution:

  • Chromatographic Method Optimization:

    • Reverse-Phase HPLC (RP-HPLC): While challenging, optimization of the mobile phase composition (e.g., using acetonitrile/acetone gradients) and temperature can improve separation.[1]

    • Chiral Chromatography: For enantiomeric separation (e.g., sn-1,2- vs. sn-2,3-DAGs), a chiral stationary phase is necessary.[2] Derivatization of the DAGs may be required to enhance interaction with the chiral stationary phase.[2]

    • Tandem Column Approach: Combining different column chemistries, such as a C18 column followed by a silver-ion (Ag+) or chiral column, can enhance the separation of both regioisomers and enantiomers in a single run.[3]

  • Derivatization: Derivatizing the free hydroxyl group of DAGs can improve chromatographic separation and prevent acyl migration between the sn-2 and sn-3 positions.[4]

Frequently Asked Questions (FAQs)

Sample Preparation

Q1: What are the critical steps in sample preparation to avoid artifactual generation of DAGs?

A1: To minimize artifactual DAG generation, it is crucial to:

  • Rapidly quench enzymatic activity: Immediately after sample collection, quench enzymatic activity by flash-freezing in liquid nitrogen or using a cold solvent extraction method.

  • Use appropriate extraction methods: The Bligh-Dyer or Folch extraction methods are commonly used for lipid extraction.[5] A recently developed fluorous biphasic liquid-liquid extraction method can effectively remove phospholipids (B1166683), which are a major source of matrix effects.[2][6][7]

  • Prevent isomerization: Acyl migration from sn-2 to sn-1 and sn-3 positions can occur, converting 1,2-DAGs to 1,3-DAGs. This can be minimized by keeping samples cold and avoiding acidic or basic conditions during extraction and storage. Derivatization of the free hydroxyl group can also prevent this.[4]

Q2: How can I overcome the low abundance of DAGs in my biological samples?

A2:

  • Derivatization: Derivatizing DAGs with a charged tag can significantly enhance their ionization efficiency in the mass spectrometer, leading to improved sensitivity.[5][8] For example, derivatization with N,N-dimethylglycine (DMG) can increase signal intensity.[8]

  • Enrichment: Solid-phase extraction (SPE) can be used to enrich DAGs from the total lipid extract.[9]

Mass Spectrometry

Q3: Which type of adduct should I monitor for DAG analysis by LC-MS?

A3: DAGs are neutral lipids and require the formation of adducts for efficient ionization.

  • Ammonium (B1175870) adducts ([M+NH₄]⁺): These are commonly used and provide good sensitivity.[10]

  • Lithium adducts ([M+Li]⁺): The use of lithium adducts can be advantageous for structural elucidation, as their fragmentation patterns can help identify the fatty acid composition and their positions on the glycerol (B35011) backbone.[11][12]

Q4: How can I confirm the identity of my DAG species?

A4: Tandem mass spectrometry (MS/MS) is essential for structural confirmation. The fragmentation of the precursor ion will yield product ions corresponding to the neutral loss of the fatty acyl chains, allowing for their identification. The relative abundance of these fragment ions can sometimes provide information on their position.[11]

Quantification

Q5: What type of internal standards should I use for accurate quantification of DAGs?

A5: Due to variations in ionization efficiency and matrix effects among different DAG species, it is crucial to use appropriate internal standards.

  • Stable Isotope-Labeled Internal Standards: The ideal internal standard is a stable isotope-labeled version of the analyte. However, these can be expensive and are not available for all DAG species.

  • Structural Analogs: A common practice is to use a set of non-endogenous DAG species with varying chain lengths and degrees of unsaturation as internal standards.[9] For example, 1,3-di15:0 DAG can be used as it is typically absent or present at very low levels in biological samples.[13]

Experimental Protocols

Protocol 1: Diacylglycerol Extraction from Human Plasma

This protocol is adapted from a fluorous biphasic liquid-liquid extraction method to eliminate matrix effects from phospholipids.[2][6][7]

  • Initial Lipid Extraction (Bligh-Dyer Method):

    • To 100 µL of plasma, add 375 µL of a chloroform (B151607):methanol (1:2, v/v) solution.

    • Vortex for 1 minute.

    • Add 125 µL of chloroform and vortex for 1 minute.

    • Add 125 µL of water and vortex for 1 minute.

    • Centrifuge at 2000 x g for 10 minutes to separate the phases.

    • Collect the lower organic phase (chloroform layer) containing the lipids.

  • Fluorous Biphasic Extraction:

    • Prepare a perfluoropolyethercarboxylic acid-lanthanum(III) salt complex to selectively extract phospholipids.

    • Mix the lipid extract (from step 1) with tetradecafluorohexane (the fluorous solvent).

    • The phospholipids will be selectively extracted into the fluorous phase.

    • The remaining non-fluorous (chloroform) phase containing the DAGs can be collected for LC-MS/MS analysis. This method has been shown to remove over 99.9% of phospholipids.[6]

Protocol 2: Derivatization of Diacylglycerols with N,N-Dimethylglycine (DMG)

This protocol enhances the sensitivity of DAG detection by mass spectrometry.[7]

  • Dry the lipid extract under a stream of nitrogen.

  • Add 50 µL of 100 mg/mL N,N-dimethylglycine, 50 µL of 100 mg/mL 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), and 10 µL of pyridine (B92270) in 1 mL of dichloromethane.

  • Incubate the reaction mixture at 45°C for 2 hours.

  • Stop the reaction by adding 3 mL of chloroform:methanol (1:1, v/v) and 1.5 mL of 25 mM ammonium hydroxide.

  • Vortex for 1 minute and perform a modified Bligh-Dyer extraction to recover the derivatized DAGs in the chloroform layer.

  • Dry the chloroform layer and resuspend in an appropriate solvent for LC-MS analysis.

Data Presentation

Table 1: Comparison of LC-MS Conditions for DAG Isomer Separation

ParameterMethod A (RP-HPLC)Method B (Chiral HPLC)Method C (Tandem Columns)
Column C18 (e.g., 2.1 x 150 mm, 1.7 µm)Chiral stationary phase (e.g., N-(R)-1-(α-naphthyl)ethylaminocarbonyl-(S)-valine)[2]C18 followed by Ag+ or Chiral column[3]
Mobile Phase Acetonitrile/Isopropanol/Water gradient with ammonium formateHexane/Ethylene dichloride/Ethanol (isocratic)[2]Gradient elution tailored to the specific column combination
Detection ESI-MS/MS (Positive ion mode)UV or ESI-MS/MSESI-MS/MS
Separation Regioisomers (1,2- vs 1,3-DAGs)Enantiomers (sn-1,2- vs sn-2,3-DAGs)Both regioisomers and enantiomers

Visualization

DAG Signaling Pathway: Activation of Protein Kinase C (PKC)

Diacylglycerol is a critical second messenger that activates Protein Kinase C (PKC), a family of enzymes involved in various cellular processes. This activation is a key step in many signal transduction pathways.[11][13][14]

DAG_PKC_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Receptor G-Protein Coupled Receptor or Receptor Tyrosine Kinase PLC Phospholipase C (PLC) Receptor->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 IP3 PIP2->IP3 PKC_inactive PKC (inactive) DAG->PKC_inactive binds & activates IP3_Receptor IP3 Receptor (on ER) IP3->IP3_Receptor PKC_active PKC (active) PKC_inactive->PKC_active Downstream Downstream Targets PKC_active->Downstream phosphorylates Ca_release Ca²⁺ Release IP3_Receptor->Ca_release Ca_release->PKC_inactive co-activates (for conventional PKCs) DAG_Workflow SampleCollection 1. Sample Collection (e.g., Plasma, Tissue) + Quenching LipidExtraction 2. Lipid Extraction (e.g., Bligh-Dyer) + Internal Standards SampleCollection->LipidExtraction Derivatization 3. Derivatization (Optional) (e.g., DMG) LipidExtraction->Derivatization LC_Separation 4. LC Separation (e.g., RP-HPLC) LipidExtraction->LC_Separation Direct Analysis Derivatization->LC_Separation MS_Detection 5. MS/MS Detection (e.g., QqQ, QTOF) LC_Separation->MS_Detection DataProcessing 6. Data Processing - Peak Integration - Normalization MS_Detection->DataProcessing Quantification 7. Quantification - Calibration Curves DataProcessing->Quantification DataAnalysis 8. Statistical Analysis & Biological Interpretation Quantification->DataAnalysis

References

Technical Support Center: High-Yield Synthesis of 1-Palmitoyl-2-linoleoyl-sn-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the high-yield synthesis of 1-Palmitoyl-2-linoleoyl-sn-glycerol (PLG). It includes frequently asked questions, troubleshooting guides, detailed experimental protocols, and visualizations of key pathways and workflows.

Frequently Asked Questions (FAQs)

Q1: What are the critical factors for achieving a high yield in the synthesis of 1,2-diacyl-sn-glycerols like PLG?

A1: Key factors include the use of an efficient asymmetric synthesis method, careful control of reaction conditions to prevent acyl migration, and effective purification techniques. A four-step synthesis starting from allyl bromide has been shown to produce chiral 1,2-diacylglycerols in a 78% overall yield with high enantiomeric excess[1].

Q2: How can I minimize the formation of the unwanted 1,3-diacylglycerol isomer?

A2: Acyl migration is a common issue that leads to the formation of 1,3-diacylglycerol. Using mild reaction conditions and appropriate protecting groups is crucial. For instance, employing ceric ammonium (B1175870) nitrate (B79036) for deprotection under mild conditions can help avoid acyl migration[1]. Additionally, low-temperature crystallization during purification can prevent the formation of 1,3-DAGs[2].

Q3: What is the most effective method for purifying this compound?

A3: A two-step crystallization process is a highly effective method for purifying 1,2-diacylglycerols. This involves an initial crystallization in a nonpolar solvent to remove nonpolar impurities, followed by crystallization in a polar solvent to eliminate polar impurities. This method can achieve a purity of nearly 100% with a yield of 77.3%[2].

Q4: Can enzymatic methods be used for the synthesis of PLG?

A4: Yes, enzymatic synthesis is a viable option and offers advantages such as milder reaction conditions and higher yields[3]. Lipases can be used for the esterification of glycerol (B35011) with the corresponding fatty acids. The choice of lipase (B570770) and reaction conditions, such as temperature and vacuum, are critical for maximizing the yield of diacylglycerol[3].

Q5: What is the role of this compound in biological systems?

A5: this compound is a diacylglycerol (DAG)-type lipid signaling molecule. It can act as a hormogonium-inducing factor (HIF) in certain biological interactions, such as the symbiosis between cycads and cyanobacteria[4].

Troubleshooting Guides

This guide addresses common issues encountered during the synthesis of this compound.

Problem Potential Cause Recommended Solution
Low overall yield Inefficient acylation or deprotection steps.Optimize reaction conditions for acylation, such as temperature and catalyst. Use mild deprotection methods, like ceric ammonium nitrate, to avoid product loss[1].
Loss of product during purification.Employ a two-step crystallization method for purification to maximize recovery. Optimize solvent ratios and crystallization temperatures[2].
Presence of 1,3-diacylglycerol isomer Acyl migration during synthesis or purification.Maintain low temperatures during the reaction and purification steps. Use protecting groups that can be removed under mild conditions[1][2].
Incomplete removal of starting materials or byproducts Ineffective purification strategy.Utilize a multi-step purification approach. A two-step crystallization in nonpolar and polar solvents can effectively remove a wide range of impurities[2]. Column chromatography can also be employed for high-purity isolation[5].
Formation of triacylglycerols (TAGs) Over-acylation or unfavorable reaction equilibrium.Control the stoichiometry of the acylating agent. In enzymatic synthesis, higher temperatures can favor TAG formation, so optimizing the reaction temperature is crucial[3].

Experimental Protocols

Asymmetric Synthesis of 1,2-diacyl-sn-glycerol (General Protocol)

This protocol is a general method that can be adapted for the synthesis of this compound, with an expected overall yield of around 78%[1].

Step 1: Synthesis of Allyl 4-methoxyphenyl (B3050149) ether

  • Start with allyl bromide and convert it to allyl 4-methoxyphenyl ether.

Step 2: Dihydroxylation

  • Use AD-mix as a catalyst for the dihydroxylation of allyl 4-methoxyphenyl ether to yield 3-O-(4'-methoxyphenyl)-sn-glycerol. This step should result in a high yield and high optical purity.

Step 3: Diacylation

  • Perform diacylation of the glycerol derivative with palmitic acid and linoleic acid.

Step 4: Deprotection

  • Remove the 4-methoxyphenyl group using ceric ammonium nitrate under mild conditions to prevent acyl migration.

Purification of 1,2-Diacylglycerols by Two-Step Crystallization

This protocol describes a method to achieve high purity of the final product[2].

Step 1: First Crystallization (Nonpolar Solvent)

  • Dissolve the crude product in hexane (B92381) at a 1:10 ratio (substrate to solvent).

  • Crystallize at -40 °C for 18 hours.

  • This step removes fatty acid ethyl esters and triacylglycerols.

  • Expected purity after this step is approximately 85.5% with a yield of 90.3%.

Step 2: Second Crystallization (Polar Solvent)

  • Take the solid fraction from the first step and dissolve it in a polar solvent.

  • Crystallize to remove polar impurities.

  • This step should yield a final product with a purity of nearly 100% and an overall yield of 77.3%.

Visualizations

De Novo Synthesis of Diacylglycerol (Kennedy Pathway)

The de novo synthesis of diacylglycerol, also known as the Kennedy pathway, is a fundamental route for the production of triacylglycerols and phospholipids[6][7].

Kennedy_Pathway G3P Glycerol-3-phosphate LPA Lysophosphatidic acid G3P->LPA GPAT PA Phosphatidic acid LPA->PA LPAAT DAG sn-1,2-Diacylglycerol PA->DAG PAP Pi Pi TAG Triacylglycerol DAG->TAG DGAT PC Phosphatidylcholine DAG->PC CPT Acyl_CoA1 Acyl-CoA Acyl_CoA1->LPA Acyl_CoA2 Acyl-CoA Acyl_CoA2->PA Acyl_CoA3 Acyl-CoA Acyl_CoA3->TAG

Caption: De Novo synthesis of diacylglycerol (Kennedy Pathway).

Experimental Workflow for PLG Synthesis and Purification

This workflow outlines the key stages in the synthesis and purification of this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Start Starting Materials (e.g., Allyl Bromide) Intermediate1 Protected sn-Glycerol Start->Intermediate1 Protection & Dihydroxylation Intermediate2 Diacylated Intermediate Intermediate1->Intermediate2 Diacylation Crude_PLG Crude PLG Intermediate2->Crude_PLG Deprotection Step1_Cryst First Crystallization (Nonpolar Solvent) Crude_PLG->Step1_Cryst Purification Start Step2_Cryst Second Crystallization (Polar Solvent) Step1_Cryst->Step2_Cryst Pure_PLG Pure PLG (>99%) Step2_Cryst->Pure_PLG

Caption: Workflow for PLG synthesis and purification.

References

Validation & Comparative

A Comparative Guide to the Validation of a Targeted Assay for 1-Palmitoyl-2-linoleoyl-sn-glycerol (PLG) Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of a targeted Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assay for the quantification of 1-Palmitoyl-2-linoleoyl-sn-glycerol (PLG) with an alternative quantification method. It includes supporting experimental data, detailed methodologies, and visual representations of the underlying signaling pathway and experimental workflow to aid researchers in selecting the most appropriate analytical technique for their needs.

Introduction to this compound (PLG)

This compound, also known as DG(16:0/18:2), is a specific diacylglycerol (DAG) molecule that plays a crucial role as a secondary messenger in various cellular signaling pathways.[1][2] The activation of protein kinase C (PKC) by DAGs is a key event in processes such as insulin (B600854) signaling and the inflammatory response.[1][3][4][5][6] Given its biological significance, accurate and precise quantification of PLG in biological matrices is essential for understanding disease mechanisms and for the development of novel therapeutics.

Comparison of Quantification Methods

The quantification of specific lipid species like PLG presents analytical challenges due to their low abundance and the presence of structurally similar isomers.[7] This guide compares a highly specific and sensitive targeted LC-MS/MS assay with a representative alternative method for PLG quantification.

Method 1: Targeted LC-MS/MS Assay

This method utilizes the high selectivity of liquid chromatography to separate PLG from other lipids, followed by the high sensitivity of tandem mass spectrometry for detection and quantification. This approach allows for the precise measurement of the target analyte even in complex biological samples.

Method 2: Alternative Quantification Method (e.g., Derivatization followed by LC-UV/MS)

Alternative methods may involve derivatization of the diacylglycerol to enhance its detection by UV or mass spectrometry. While these methods can be effective, they may have different performance characteristics compared to a direct targeted LC-MS/MS approach.

Quantitative Data Comparison

The following table summarizes the validation parameters for the targeted LC-MS/MS assay and a representative alternative method for the quantification of PLG in human plasma.

Validation ParameterTargeted LC-MS/MS AssayAlternative Method (LC-UV/MS with Derivatization)
Linearity (Range) 0.5 - 500 ng/mL10 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995> 0.990
Accuracy (% Bias) Within ± 15%Within ± 20%
Precision (% CV) < 15%< 20%
Lower Limit of Quantification (LLOQ) 0.5 ng/mL10 ng/mL
Recovery 85 - 95%75 - 90%
Matrix Effect MinimalPotential for interference
Run Time ~5 minutes~15 minutes

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility.

Targeted LC-MS/MS Assay Protocol

1. Sample Preparation:

  • To 100 µL of plasma, add an internal standard solution (e.g., deuterated PLG).

  • Perform a liquid-liquid extraction with a mixture of methyl tert-butyl ether (MTBE) and methanol.[8]

  • Vortex and centrifuge the sample to separate the organic and aqueous layers.

  • Collect the upper organic layer containing the lipids.

  • Evaporate the solvent under a stream of nitrogen.

  • Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.[7]

2. LC-MS/MS Analysis:

  • Liquid Chromatography: Utilize a C18 reversed-phase column with a gradient elution of acetonitrile (B52724) and water containing 0.1% formic acid.[7]

  • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode.[9] Monitor the specific precursor-to-product ion transitions for PLG and the internal standard using Multiple Reaction Monitoring (MRM).

3. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

  • Determine the concentration of PLG in the samples by interpolating their peak area ratios from the calibration curve.

Alternative Method: LC-UV/MS with Derivatization Protocol

1. Derivatization and Sample Preparation:

  • To 100 µL of plasma, add an internal standard.

  • Extract the lipids using a suitable solvent system.

  • Derivatize the hydroxyl group of the diacylglycerols with a UV-active or fluorescent tag.[9]

  • Purify the derivatized sample using solid-phase extraction (SPE) to remove excess derivatization reagent and other interfering substances.

  • Evaporate the solvent and reconstitute the sample in the mobile phase.

2. LC-UV/MS Analysis:

  • Liquid Chromatography: Employ a normal-phase or reversed-phase column depending on the derivatization agent used.

  • UV and Mass Spectrometry Detection: Monitor the eluent using a UV detector at the maximum absorbance wavelength of the derivative, followed by mass spectrometric detection for confirmation.

3. Data Analysis:

  • Quantify PLG based on the peak area from the UV chromatogram, using a calibration curve prepared with derivatized standards.

Mandatory Visualizations

Signaling Pathway of Diacylglycerol (DAG)

DAG_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR GPCR PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG This compound (PLG/DAG) PIP2->DAG IP3 IP3 PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Cellular Responses PKC->Downstream Phosphorylates Targets Ca_release Ca²⁺ Release from ER IP3->Ca_release Triggers Ca_release->PKC

Caption: Diacylglycerol (DAG) signaling pathway via Protein Kinase C (PKC) activation.

Experimental Workflow for Targeted PLG Assay Validation

Assay_Validation_Workflow cluster_prep Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_validation Validation Std_Prep Prepare Calibration Standards & Quality Controls (QCs) Spike_IS Spike Internal Standard Std_Prep->Spike_IS Sample_Coll Collect Biological Samples (e.g., Plasma) Sample_Coll->Spike_IS LLE Liquid-Liquid Extraction Spike_IS->LLE Dry_Recon Dry Down & Reconstitute LLE->Dry_Recon LC_MSMS LC-MS/MS Analysis Dry_Recon->LC_MSMS Data_Proc Data Processing & Calibration Curve Generation LC_MSMS->Data_Proc Val_Params Assess Validation Parameters: - Linearity - Accuracy - Precision - LLOQ Data_Proc->Val_Params Report Generate Validation Report Val_Params->Report

Caption: Experimental workflow for the validation of a targeted PLG quantification assay.

References

A Comparative Guide to the Biological Activity of 1-Palmitoyl-2-linoleoyl-sn-glycerol and Other Diacylglycerols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activity of 1-Palmitoyl-2-linoleoyl-sn-glycerol (PLG) with other common diacylglycerols (DAGs). Diacylglycerols are critical second messengers in cellular signaling, primarily through their role in activating Protein Kinase C (PKC). The specific structure of a DAG molecule, including the fatty acid chains at the sn-1 and sn-2 positions, significantly influences its biological activity and potency in activating various PKC isoforms.

Principles of Diacylglycerol Activity

Diacylglycerols are produced endogenously from the hydrolysis of phospholipids (B1166683) and activate conventional (cPKC) and novel (nPKC) isoforms of Protein Kinase C. The sn-1,2-diacylglycerol stereoisomer is the biologically active form. The nature of the fatty acyl chains, particularly their length and degree of saturation, dictates the potency and isoform selectivity of PKC activation. Generally, DAGs containing at least one unsaturated fatty acid are more potent activators of PKC than fully saturated DAGs.[1] This is attributed to the kinked structure introduced by the double bond, which is thought to facilitate the insertion of the DAG molecule into the cell membrane and promote the conformational changes required for PKC activation.

Comparative Biological Activity of Diacylglycerols

While direct quantitative comparisons of this compound (PLG) against other diacylglycerols in single studies are limited, we can infer its relative activity based on the established principles of DAG biology and data from various sources. The table below summarizes the known or inferred biological activities of PLG and other commonly studied DAGs.

Diacylglycerol (DAG)StructureKey Biological ActivitiesQuantitative Data (PKC Activation)
This compound (PLG) sn-1: Palmitic Acid (16:0)sn-2: Linoleic Acid (18:2)Expected to be a potent activator of conventional and novel PKC isoforms due to the presence of the unsaturated linoleic acid. May exhibit some isoform selectivity.Specific EC50 values are not readily available in the reviewed literature. Its potency is likely comparable to or greater than DOG.
1,2-Dioleoyl-sn-glycerol (DOG) sn-1: Oleic Acid (18:1)sn-2: Oleic Acid (18:1)A widely used, potent activator of PKC. The two unsaturated oleic acid chains contribute to its high activity.EC50 values vary depending on the PKC isoform and assay conditions, but it is a benchmark for potent PKC activation.
1-Stearoyl-2-arachidonoyl-sn-glycerol (SAG) sn-1: Stearic Acid (18:0)sn-2: Arachidonic Acid (20:4)A physiologically important DAG, particularly in the brain. The polyunsaturated arachidonic acid makes it a highly potent PKC activator, with some studies suggesting isoform-specific effects.[2]Shows significantly higher stimulatory effects on PKCα and PKCδ compared to DAGs with less unsaturated fatty acids.[2]
1,2-Dipalmitoyl-sn-glycerol (DPG) sn-1: Palmitic Acid (16:0)sn-2: Palmitic Acid (16:0)A saturated DAG that is generally a weaker activator of PKC compared to unsaturated DAGs.Considered a weak PKC activator.[3]
1-Oleoyl-2-acetyl-sn-glycerol (OAG) sn-1: Oleic Acid (18:1)sn-2: Acetic Acid (2:0)A synthetic, cell-permeable DAG analog commonly used in research to activate PKC. The short acetyl chain at the sn-2 position allows for easier delivery into cells.Effective in activating PKC in cellular and in vitro assays.[4]

Signaling Pathways and Experimental Workflow

The primary signaling pathway initiated by DAGs involves the activation of Protein Kinase C. Upon generation at the plasma membrane, DAG recruits PKC from the cytosol and, in conjunction with phosphatidylserine (B164497) (and calcium for conventional PKC isoforms), allosterically activates the kinase. Activated PKC then phosphorylates a multitude of downstream target proteins, leading to a wide range of cellular responses.

DAG-PKC Signaling Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG Diacylglycerol (e.g., PLG) PIP2->DAG PKC_inactive Inactive PKC DAG->PKC_inactive Recruits & Activates PKC_active Active PKC Substrate Substrate Protein PKC_active->Substrate Phosphorylates PKC_inactive->PKC_active Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Cellular_Response Cellular Response Phospho_Substrate->Cellular_Response Leads to Receptor Receptor Activation Receptor->PLC Activates Experimental Workflow cluster_prep Preparation cluster_assay In Vitro Kinase Assay cluster_analysis Analysis DAGs Prepare stock solutions of different DAGs (PLG, DOG, SAG, etc.) Reaction_mix Set up reaction mixtures: PKC, DAG, Phosphatidylserine, Substrate, [γ-32P]ATP, Ca2+ DAGs->Reaction_mix PKC_prep Purify Protein Kinase C (specific isoform) PKC_prep->Reaction_mix Substrate_prep Prepare substrate (e.g., histone H1) Substrate_prep->Reaction_mix Incubation Incubate at 30°C Reaction_mix->Incubation Stop_reaction Stop reaction Incubation->Stop_reaction Separation Separate phosphorylated substrate (e.g., SDS-PAGE) Stop_reaction->Separation Quantification Quantify radioactivity (e.g., autoradiography or scintillation counting) Separation->Quantification Data_analysis Calculate specific activity and determine EC50 values Quantification->Data_analysis

References

A Researcher's Guide to the Quantitative Analysis of DG(16:0/18:2): A Comparison of Internal Standard Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of diacylglycerol (DG) species is critical for understanding cellular signaling, lipid metabolism, and the pathology of various diseases. This guide provides a comparative overview of analytical methodologies for a specific and biologically significant diacylglycerol, DG(16:0/18:2), with a focus on the use of stable isotope-labeled internal standards and alternative quantification strategies.

The use of a stable isotope-labeled internal standard that is structurally identical to the analyte is widely considered the gold standard for quantitative mass spectrometry. This approach effectively compensates for variations in sample preparation, chromatographic separation, and ionization efficiency, thereby providing the highest accuracy and precision. For DG(16:0/18:2), a deuterated standard, such as DG(16:0/18:2)-d5, where the deuterium (B1214612) atoms are on the glycerol (B35011) backbone, is the ideal choice. This ensures that the internal standard co-elutes with the endogenous analyte and exhibits similar ionization behavior, leading to reliable quantification.

However, the availability and cost of specific stable isotope-labeled internal standards can be a limiting factor. Consequently, researchers have explored alternative quantification methods. These include the use of a non-identical internal standard from the same lipid class, external calibration, and innovative chemical derivatization techniques designed to enhance ionization efficiency and simplify quantification.

This guide will delve into the experimental protocols and performance characteristics of these different approaches, providing a clear comparison to aid researchers in selecting the most appropriate method for their specific analytical needs.

Comparison of Quantitative Performance

The choice of quantification strategy significantly impacts the performance of the analytical method. The following table summarizes key performance metrics for the analysis of diacylglycerols using different internal standard approaches. While data for DG(16:0/18:2) is specifically highlighted where available, general performance data for diacylglycerol analysis provides a valuable benchmark.

Performance MetricStable Isotope-Labeled Internal Standard (e.g., DG-d5)Non-Isotopic Internal Standard (e.g., odd-chain DG)External CalibrationNon-Isotopically Paired Charge Derivatization
Linearity (R²) >0.99Typically >0.99Typically >0.99>0.99
Accuracy (% Recovery) 87.0 - 111.0% for various DAGs[1]Method dependent, prone to bias due to ionization differencesProne to significant matrix effects, can be lower than certified values[2]High accuracy due to 1-to-1 internal standard correction
Precision (%RSD) <15%Can be higher due to differential matrix effectsCan be higher due to uncorrected sample prep and matrix variabilityLow variability due to paired internal standard
Limit of Detection (LOD) 1.5 - 2.9 fmol on column for various DAGs[1]Analyte and matrix dependentAnalyte and matrix dependentAs low as 16 aM for derivatized DAGs[3]
Limit of Quantification (LOQ) Typically 3-5 times LODAnalyte and matrix dependentAnalyte and matrix dependentAs low as 62.5 aM for derivatized DAGs[3]

Experimental Protocols and Methodologies

Accurate and reproducible quantification of DG(16:0/18:2) is underpinned by a robust and well-characterized experimental workflow. Below are detailed protocols for the primary methods of quantification.

Method 1: Stable Isotope Dilution LC-MS/MS

This method utilizes a stable isotope-labeled internal standard, such as DG(16:0/18:2)-d5, for the most accurate quantification.

1. Sample Preparation (Human Plasma)

  • To 25 µL of human plasma, add a known amount of the stable isotope-labeled internal standard (e.g., DG(16:0/18:2)-d5).

  • Add 250 µL of a butanol-methanol mixture (1:1, v/v) for protein precipitation.[4]

  • Sonicate the mixture in an ultrasonic bath at 25°C for 15 minutes.

  • Centrifuge at 3,000 rpm for 10 minutes at room temperature.

  • Purify the supernatant using a 0.25 µm cellulose (B213188) filter before transferring to an autosampler vial for LC-MS/MS analysis.[4]

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • LC Column: A reverse-phase C18 column (e.g., 150 mm × 2.1 mm, 1.7 µm) is commonly used for the separation of diacylglycerol species.[4]

  • Mobile Phases: A binary gradient system is typically employed.

    • Mobile Phase A: Water/acetonitrile/2-propanol mixture with 5 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.[4]

    • Mobile Phase B: Acetonitrile/2-propanol mixture with 5 mM ammonium formate and 0.1% formic acid.[4]

  • Gradient Elution: A gradient from a lower to a higher percentage of Mobile Phase B is used to elute the diacylglycerols.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode is used for detection.

  • Detection: Multiple Reaction Monitoring (MRM) is used to monitor the specific precursor-to-product ion transitions for both the endogenous DG(16:0/18:2) and its stable isotope-labeled internal standard. Diacylglycerols are typically detected as their ammonium adducts ([M+NH₄]⁺).[5]

experimental_workflow_stable_isotope cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add DG(16:0/18:2)-d5 plasma->add_is precip Protein Precipitation (Butanol/Methanol) add_is->precip sonicate Sonication precip->sonicate centrifuge Centrifugation sonicate->centrifuge filter Filtration centrifuge->filter lc Reverse-Phase LC filter->lc ms Tandem MS (MRM) lc->ms quant Quantification ms->quant

Fig. 1: Workflow for DG(16:0/18:2) analysis using a stable isotope-labeled internal standard.
Method 2: Non-Isotopically Paired Charge Derivatization

This innovative approach enhances the ionization efficiency of diacylglycerols and provides a one-to-one internal standard for each analyte without the need for stable isotopes.

1. Derivatization and Sample Preparation

  • To the lipid extract, add a derivatizing agent such as N,N-dimethylglycine (DMG) to tag the free hydroxyl group of the diacylglycerols.

  • For the internal standard, a structural analog of the derivatizing agent, such as N,N-dimethylalanine (DMA), is used to derivatize a separate aliquot of a pooled sample or a standard mixture.

  • The DMG-derivatized sample and the DMA-derivatized internal standard are then mixed prior to analysis.

2. LC-MS/MS Analysis

  • LC Separation: A reverse-phase column is used to separate the derivatized diacylglycerol isomers.[3]

  • Mass Spectrometry: A triple quadrupole mass spectrometer in positive ESI mode is used.

  • Detection: Paired Multiple Reaction Monitoring (MRM) is employed, targeting the specific neutral loss of the DMG (103 Da) and DMA (117 Da) tags from the derivatized diacylglycerols.[3] This allows for highly specific and sensitive detection.

experimental_workflow_derivatization cluster_prep Sample Preparation & Derivatization cluster_analysis LC-MS/MS Analysis sample Sample Extract der_sample Derivatize with DMG sample->der_sample is_pool Internal Standard Pool der_is Derivatize with DMA is_pool->der_is mix Mix Sample and IS der_sample->mix der_is->mix lc Reverse-Phase LC mix->lc ms Paired MRM (Neutral Loss) lc->ms quant Quantification ms->quant

Fig. 2: Workflow for DG analysis using non-isotopically paired charge derivatization.

The Role of DG(16:0/18:2) in Cellular Signaling

DG(16:0/18:2) is a key second messenger in various signaling pathways. Its production, primarily through the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂), leads to the activation of Protein Kinase C (PKC). The accurate measurement of this specific diacylglycerol is therefore crucial for dissecting these intricate cellular communication networks.

signaling_pathway PLC Phospholipase C (PLC) PIP2 PIP₂ PLC->PIP2 IP3 IP₃ PIP2->IP3 DG DG(16:0/18:2) PIP2->DG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) DG->PKC Downstream Downstream Signaling PKC->Downstream Ca->Downstream

Fig. 3: Simplified signaling pathway involving DG(16:0/18:2).

Conclusion

The quantification of DG(16:0/18:2) is a challenging yet essential task in lipidomics research. The use of a stable isotope-labeled internal standard, such as DG(16:0/18:2)-d5, coupled with LC-MS/MS, remains the most robust and accurate method. However, for high-throughput screening or when specific standards are unavailable, alternative methods like non-isotopically paired charge derivatization offer a powerful and highly sensitive option. The choice of method will ultimately depend on the specific research question, required level of accuracy, and available resources. This guide provides the foundational information and comparative data to enable researchers to make an informed decision for their analytical studies.

References

Confirming the Identity of 1-Palmitoyl-2-linoleoyl-sn-glycerol: A Comparative Guide to High-Resolution MS and Alternative Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The unambiguous identification of lipid species is paramount in various fields of research, from fundamental cell biology to drug discovery and development. 1-Palmitoyl-2-linoleoyl-sn-glycerol (PLG), a specific diacylglycerol (DAG), plays a significant role in cellular signaling and metabolism. Accurate confirmation of its identity is crucial for understanding its biological function and for the development of targeted therapeutics. This guide provides an objective comparison of high-resolution mass spectrometry (HR-MS) with alternative analytical techniques for the structural confirmation of PLG, supported by experimental data and detailed protocols.

High-Resolution Mass Spectrometry: The Gold Standard for Lipid Identification

High-resolution mass spectrometry has emerged as a powerful tool in lipidomics due to its exceptional mass accuracy and resolving power.[1] This enables the differentiation of isobaric lipid species, which have the same nominal mass but different elemental compositions. For this compound (C₃₇H₆₈O₅), the theoretical exact mass of its protonated molecule ([M+H]⁺) is 593.5145. HR-MS instruments, such as Orbitrap or FT-ICR mass spectrometers, can measure this mass with sub-ppm accuracy, providing a high degree of confidence in the elemental composition of the detected ion.

Tandem mass spectrometry (MS/MS) coupled with high-resolution analysis provides further structural information by inducing fragmentation of the precursor ion and analyzing the resulting fragment ions. In the positive ion mode, the fragmentation of the [M+H]⁺ or [M+NH₄]⁺ adduct of PLG is expected to yield characteristic neutral losses of the palmitic acid (C₁₆H₃₂O₂) and linoleic acid (C₁₈H₃₂O₂) moieties. The observation of these specific losses allows for the confident identification of the fatty acyl chains.

Comparison of Analytical Techniques for PLG Identification

While HR-MS is a leading technique, other methods like Nuclear Magnetic Resonance (NMR) spectroscopy and other forms of mass spectrometry offer complementary information. The following table summarizes a comparison of these techniques for the identification of PLG.

FeatureHigh-Resolution MS (HR-MS)Tandem MS (Low Resolution)Nuclear Magnetic Resonance (NMR)
Primary Information Accurate mass, elemental compositionFragmentation pattern, fatty acid identificationDetailed molecular structure, stereochemistry
Mass Accuracy < 5 ppm> 100 ppmNot applicable
Resolution > 60,000< 5,000Atomic level
Sensitivity Picomole to femtomolePicomole to femtomoleNanomole to micromole
Specificity High (distinguishes isobars)Moderate (isobaric interference possible)Very high (unambiguous structure)
Sample Throughput HighHighLow
Quantitative Capability Good with internal standardsGood with internal standardsExcellent (inherently quantitative)[1][2]
Key Advantage High confidence in elemental compositionCost-effective structural informationDefinitive structural elucidation
Key Limitation Does not directly provide stereochemistryLower confidence in elemental compositionLower sensitivity, complex data analysis

Experimental Protocols

I. High-Resolution LC-MS/MS for PLG Identification

This protocol outlines a general procedure for the analysis of PLG using liquid chromatography coupled to a high-resolution mass spectrometer.

1. Sample Preparation (Lipid Extraction):

  • Homogenize the biological sample (e.g., cell pellet, tissue) in a suitable solvent system, such as chloroform (B151607):methanol (2:1, v/v).

  • Add an internal standard, such as a deuterated or ¹³C-labeled DAG analog, for quantification.

  • Perform a liquid-liquid extraction to separate the lipid-containing organic phase.

  • Evaporate the organic solvent under a stream of nitrogen.

  • Reconstitute the lipid extract in a solvent compatible with the LC mobile phase (e.g., isopropanol:acetonitrile:water).

2. Liquid Chromatography (LC) Separation:

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).

  • Mobile Phase A: Acetonitrile:Water (60:40) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.

  • Mobile Phase B: Isopropanol:Acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.

  • Gradient: A linear gradient from 40% to 100% B over 20 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

3. High-Resolution Mass Spectrometry (HR-MS) Analysis:

  • Ionization Mode: Electrospray Ionization (ESI), Positive and Negative.

  • Mass Analyzer: Orbitrap or FT-ICR.

  • Full Scan (MS1) Parameters:

    • Mass Range: m/z 150-1000.

    • Resolution: 120,000.

    • AGC Target: 1e6.

    • Maximum Injection Time: 100 ms.

  • Tandem MS (MS/MS) Parameters (Data-Dependent Acquisition):

    • Top N most intense ions from the full scan are selected for fragmentation.

    • Collision Energy: Normalized collision energy (NCE) of 20-40 (optimized for DAGs).

    • Resolution: 30,000.

    • Isolation Window: m/z 1.2.

    • Dynamic Exclusion: 15 seconds.

4. Data Analysis:

  • Identify the [M+H]⁺ or [M+NH₄]⁺ ion of PLG based on its accurate mass.

  • Analyze the MS/MS spectrum for the characteristic neutral losses of palmitic acid (256.24 Da) and linoleic acid (280.24 Da).

  • Utilize lipidomics software for automated identification and quantification against a lipid database.

II. NMR Spectroscopy for PLG Structural Elucidation

This protocol provides a general workflow for the analysis of a purified DAG sample using NMR.[1][2]

1. Sample Preparation:

  • Purify the PLG sample using chromatographic techniques (e.g., HPLC) to remove interfering compounds.

  • Dissolve 5-10 mg of the purified PLG in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Data Acquisition:

  • Spectrometer: 600 MHz or higher field NMR spectrometer equipped with a cryoprobe.

  • Experiments:

    • 1D ¹H NMR: To observe the proton signals of the glycerol (B35011) backbone and fatty acyl chains.

    • 1D ¹³C NMR: To identify the carbon skeleton.

    • 2D COSY (Correlation Spectroscopy): To establish proton-proton correlations within the same spin system.

    • 2D HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

    • 2D HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations, which are crucial for assigning the position of the fatty acyl chains on the glycerol backbone.

3. Data Processing and Analysis:

  • Process the NMR data using appropriate software (e.g., TopSpin, Mnova).

  • Assign the signals in the ¹H and ¹³C NMR spectra with the aid of 2D NMR data.

  • The chemical shifts of the glycerol backbone protons and carbons will confirm the sn-1 and sn-2 positions of the acyl chains.

  • The integration of specific proton signals can be used for quantification.[2]

Visualizing the Workflow and Logic

To better illustrate the experimental processes and the logic of identification, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data_analysis Data Analysis & Identification sample Biological Sample extraction Lipid Extraction sample->extraction extract Lipid Extract extraction->extract lc_ms LC-HR-MS/MS extract->lc_ms nmr NMR Spectroscopy extract->nmr ms_data Accurate Mass & Fragmentation lc_ms->ms_data nmr_data Chemical Shifts & Couplings nmr->nmr_data identification PLG Identification ms_data->identification nmr_data->identification

Caption: Experimental workflow for the identification of this compound.

logical_relationship cluster_hr_ms High-Resolution MS Data cluster_nmr NMR Spectroscopy Data accurate_mass Accurate Mass of [M+H]⁺ (m/z 593.5145) confirmation Confirmed Identity: This compound accurate_mass->confirmation Elemental Composition fragment_ions Characteristic Fragment Ions (Neutral Loss of Fatty Acids) fragment_ions->confirmation Fatty Acyl Identity proton_signals ¹H Chemical Shifts (Glycerol Backbone) proton_signals->confirmation sn-Position Confirmation carbon_signals ¹³C Chemical Shifts (Acyl Chain Position) carbon_signals->confirmation Structural Backbone

Caption: Logical relationship of data for the structural confirmation of PLG.

Conclusion

High-resolution mass spectrometry is an indispensable technique for the confident identification of this compound, offering high sensitivity, specificity, and throughput. The accurate mass measurement provides strong evidence for the elemental composition, while tandem MS confirms the identity of the fatty acyl chains. For unambiguous structural elucidation, including the stereospecificity of the glycerol backbone, NMR spectroscopy remains the definitive method, albeit with lower sensitivity and throughput. The choice of technique will ultimately depend on the specific research question, sample availability, and the level of structural detail required. For comprehensive lipidomics studies, a combination of both HR-MS and NMR provides the most complete picture of the lipidome.

References

Comparative Analysis of Diacylglycerol (16:0/18:2) Levels in Healthy vs. Diseased States

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Diacylglycerol (16:0/18:2) levels in various physiological and pathological conditions, supported by experimental data and detailed methodologies. Diacylglycerols (DAGs) are critical lipid molecules that serve as metabolic intermediates and key second messengers in cellular signaling. The specific species DG(16:0/18:2), containing palmitic acid (16:0) and linoleic acid (18:2), has been implicated in the pathophysiology of several diseases, most notably metabolic and cardiovascular disorders.

Quantitative Data Summary

The following table summarizes the observed changes in DG(16:0/18:2) levels across different studies comparing diseased states to healthy controls. It is important to note that direct quantitative comparisons between studies are challenging due to variations in analytical methods, sample types, and patient cohorts.

Disease StateTissue/SampleObservation in Diseased State vs. Healthy ControlsReference
Insulin (B600854) Resistance / Type 2 Diabetes Skeletal Muscle (Membrane & Cytosolic fractions)Increased [1]
Non-alcoholic fatty liver disease (NAFLD) model Liver (Membrane fraction)Decreased [2]
Coronary Artery Disease (CAD) Epicardial Adipose TissueGeneral increase in diglycerides observed[3][4]
Acute Coronary Syndrome (ACS) Plasma (ApoA1/HDL fraction)DG(18:0/18:2) identified as a differentiating lipid[5]
Soybean Susceptibility to P. sojae RootSignificantly Higher in susceptible cultivar post-infection[6]

Note: The data presented are trends observed in the cited literature. Absolute concentrations can be found in the respective publications.

Signaling Pathways and Experimental Workflows

Visual representations of key biological pathways and experimental procedures are provided below to facilitate understanding.

Diacylglycerol-PKC Signaling Pathway in Insulin Resistance

Diacylglycerol (DAG) is a potent activator of Protein Kinase C (PKC). In skeletal muscle, an accumulation of specific DAG species, including DG(16:0/18:2), is linked to the development of insulin resistance.[1] The diagram below illustrates this signaling cascade.

cluster_inhibition Inhibition Pathway in Insulin Resistance Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Binds IRS1_active IRS1 (Active) IR->IRS1_active Activates PI3K PI3K IRS1_active->PI3K Activates AKT AKT PI3K->AKT Activates GLUT4 GLUT4 Translocation AKT->GLUT4 Promotes Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake FFA Excess Free Fatty Acids (FFAs) DAG DG(16:0/18:2) Accumulation FFA->DAG Leads to PKC PKCθ Activation DAG->PKC Activates IRS1_inactive IRS1 (Inactive) (Serine Phosphorylation) PKC->IRS1_inactive Inhibits IRS1_inactive->PI3K

Caption: DAG-mediated activation of PKCθ leading to impaired insulin signaling.

Experimental Workflow for DG(16:0/18:2) Quantification

The quantification of specific diacylglycerol species from complex biological matrices requires a multi-step process, typically centered around mass spectrometry.

Sample Biological Sample (e.g., Tissue, Serum) Spike Spike with Internal Standards Sample->Spike Extraction Lipid Extraction (e.g., Folch/Bligh-Dyer) Spike->Extraction Purification Optional: DAG Purification (Solid-Phase Extraction) Extraction->Purification Derivatization Optional: Derivatization (e.g., with DMG) Purification->Derivatization LC Liquid Chromatography (LC) (Separation of Isomers) Derivatization->LC MS Tandem Mass Spectrometry (MS/MS) (Detection & Fragmentation) LC->MS Data Data Analysis (Peak Integration, Normalization) MS->Data Quant Quantification (Comparison to Standards) Data->Quant

Caption: General workflow for quantification of DG(16:0/18:2) via LC-MS/MS.

Experimental Protocols

The accurate quantification of DG(16:0/18:2) is predominantly achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Below is a synthesized protocol based on common methodologies.[2][7][8][9][10]

1. Sample Preparation and Lipid Extraction:

  • Homogenization: Tissue samples are homogenized in a suitable buffer, often on ice to prevent lipid degradation.

  • Internal Standard Spiking: A known amount of a non-endogenous diacylglycerol internal standard (e.g., a species with odd-chain fatty acids or a stable isotope-labeled version) is added to the sample homogenate. This is crucial for correcting for sample loss during extraction and for variations in ionization efficiency.[7]

  • Extraction: Lipids are extracted using established methods such as the Folch or Bligh-Dyer procedures, which use a chloroform/methanol/water solvent system to partition lipids into an organic phase.

  • Drying and Reconstitution: The organic phase containing the lipids is collected, dried under a stream of nitrogen, and reconstituted in a solvent compatible with the LC mobile phase (e.g., methanol/isopropanol).

2. Chromatographic Separation (LC):

  • Column: A reverse-phase column (e.g., C8 or C18) is typically used to separate the different lipid species. This step is critical for resolving isomeric forms of DAGs (e.g., sn-1,2 vs. sn-1,3).[10]

  • Mobile Phase: A gradient elution is employed, commonly using a mixture of aqueous and organic solvents. For example, mobile phase A might be acetonitrile/water with ammonium (B1175870) formate, and mobile phase B could be isopropanol/acetonitrile with ammonium formate.[4]

  • Flow Rate: A typical flow rate is around 0.4-0.5 mL/min.[4][9]

3. Mass Spectrometric Analysis (MS/MS):

  • Ionization: Electrospray ionization (ESI) in positive ion mode is most common for DAG analysis. Analytes are often detected as ammonium or lithiated adducts.[2]

  • Detection Mode: Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer is a highly sensitive and specific method for targeted quantification.[2]

  • MRM Transitions: For DG(16:0/18:2), a specific precursor-to-product ion transition is monitored. The precursor ion corresponds to the mass of the chosen adduct of DG(16:0/18:2). The product ions are generated by collision-induced dissociation (CID) and typically correspond to the neutral loss of one of the fatty acyl chains.

  • Derivatization (Optional Enhancement): To improve sensitivity, DAGs can be derivatized. For instance, a one-step derivatization with N,N-dimethylglycine (DMG) adds a permanent positive charge, enhancing ionization efficiency and providing a specific neutral loss fragment (103 Da) for sensitive detection.[8][10]

4. Data Analysis and Quantification:

  • The peak areas of the endogenous DG(16:0/18:2) and the internal standard are integrated using the instrument's software.

  • A ratio of the analyte peak area to the internal standard peak area is calculated.

  • Quantification is achieved by comparing this ratio to a calibration curve constructed using known concentrations of authentic DG(16:0/18:2) standard spiked with the same amount of internal standard.[7] The final concentration is typically normalized to the initial sample weight or protein content.[9]

References

A Comparative Guide to the Functional Differences of 1-Palmitoyl-2-linoleoyl-sn-glycerol and its sn-1/sn-3 Isomer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the functional differences between 1-Palmitoyl-2-linoleoyl-sn-glycerol (1,2-PLG) and its structural isomer, 1-Palmitoyl-3-linoleoyl-sn-glycerol (1,3-PLG). The positioning of the fatty acid chains on the glycerol (B35011) backbone dictates significant variations in their biological activity, particularly in cellular signaling and metabolism. This document summarizes key experimental findings, presents quantitative data for comparison, and provides detailed experimental protocols for further investigation.

Core Functional Differences: An Overview

The primary distinction between 1,2- and 1,3-diacylglycerol (DAG) isomers lies in their ability to act as second messengers. The sn-1,2 configuration is the biologically active form that allosterically activates Protein Kinase C (PKC), a crucial family of enzymes in signal transduction. In contrast, the sn-1,3 isomer is generally considered inactive in this regard. This fundamental difference leads to divergent roles in various cellular processes, most notably in insulin (B600854) signaling and metabolic regulation.

Data Presentation: Quantitative Comparison of Isomer Activity

The following tables summarize the quantitative differences in the biological activities of sn-1,2- and sn-1,3-diacylglycerols. While direct comparative data for this compound specifically is limited, the provided data from studies on structurally similar DAGs illustrate the well-established functional disparity.

Table 1: Comparative Activation of Protein Kinase Cα (PKCα)

Diacylglycerol IsomerVmax (nmol/min/mg)Ka (mM)
sn-1,2-Diacylglycerols
1,2-Dioleoylglycerol (DOG)34.90.9
1,2-Dipalmitoylglycerol (DPG)32.54.8
sn-1,3-Diacylglycerols
1,3-Dioleoylglycerol (DOG)9.540.0
1,3-Dipalmitoylglycerol (DPG)4.210.0

Data recalculated from a study on the activation of PKCα using various diacylglycerol species. Vmax represents the maximum rate of reaction, and Ka is the activation constant.

Table 2: Metabolic Effects of Diacylglycerol Isomers

Parameter1,2-Diacylglycerols (Endogenously produced)1,3-Diacylglycerols (Dietary)
Insulin Signaling
IRS-1 Serine PhosphorylationIncreasedNo significant effect reported
Insulin-stimulated Glucose UptakeDecreasedMay improve glucose metabolism
Lipid Metabolism
Triacylglycerol (TAG) SynthesisDirect precursor for TAG synthesisLess efficiently re-esterified to TAG
Body Fat AccumulationAssociated with increased intracellular lipid accumulationMay prevent weight gain and fat deposition

Mandatory Visualizations

The following diagrams illustrate the differential signaling pathways and a typical experimental workflow for comparing the functional effects of 1,2-PLG and 1,3-PLG.

G Differential Impact of DAG Isomers on Insulin Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Insulin Insulin IR Insulin Receptor Insulin->IR Binds IRS1 IRS-1 IR->IRS1 Tyr Phosphorylation PI3K PI3K IRS1->PI3K Activates AKT AKT PI3K->AKT Activates GLUT4_vesicle GLUT4 Vesicle AKT->GLUT4_vesicle Promotes Translocation GLUT4 GLUT4 GLUT4_vesicle->GLUT4 Glucose_uptake Glucose Uptake GLUT4->Glucose_uptake Facilitates DAG_1_2 1,2-PLG PKC PKC DAG_1_2->PKC Activates DAG_1_3 1,3-PLG PKC->IRS1 Ser Phosphorylation (Inhibitory) Glucose Glucose Glucose->Glucose_uptake G Experimental Workflow for Comparing DAG Isomer Effects cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture 1. Cell Culture (e.g., HepG2, L6 myotubes) Control Control (Vehicle) Cell_Culture->Control Treat_1_2 Treat with 1,2-PLG Cell_Culture->Treat_1_2 Treat_1_3 Treat with 1,3-PLG Cell_Culture->Treat_1_3 DAG_prep 2. Prepare 1,2-PLG and 1,3-PLG Solutions DAG_prep->Treat_1_2 DAG_prep->Treat_1_3 PKC_Assay PKC Activity Assay Control->PKC_Assay Western_Blot Western Blot (p-IRS-1, p-AKT) Control->Western_Blot Glucose_Uptake Glucose Uptake Assay Control->Glucose_Uptake Gene_Expression RT-qPCR (Lipogenic & Inflammatory Genes) Control->Gene_Expression Treat_1_2->PKC_Assay Treat_1_2->Western_Blot Treat_1_2->Glucose_Uptake Treat_1_2->Gene_Expression Treat_1_3->PKC_Assay Treat_1_3->Western_Blot Treat_1_3->Glucose_Uptake Treat_1_3->Gene_Expression

A Comparative Guide to 1-Palmitoyl-2-linoleoyl-sn-glycerol (PLG) and 1-Palmitoyl-2-oleoyl-sn-glycerol (POG)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two structurally similar diacylglycerol (DAG) molecules: 1-Palmitoyl-2-linoleoyl-sn-glycerol (PLG) and 1-palmitoyl-2-oleoyl-sn-glycerol (B1237986) (POG). The focus is on their structural, physicochemical, and biochemical differences, supported by established scientific principles and experimental data.

Introduction

Diacylglycerols are critical lipids that serve as intermediates in the metabolism of glycerolipids and as essential second messengers in cellular signaling. Their biological function is intimately tied to their specific chemical structure, particularly the fatty acid chains esterified to the glycerol (B35011) backbone. This guide examines two such DAGs, PLG and POG. Both share a saturated palmitic acid at the sn-1 position but differ at the sn-2 position. PLG contains the polyunsaturated linoleic acid, while POG contains the monounsaturated oleic acid. This single difference in the degree of unsaturation at the sn-2 position leads to significant variations in their physical properties, their role in cell membrane dynamics, and their downstream metabolic and signaling functions.

Structural and Physicochemical Properties

The primary structural difference between PLG and POG is the presence of an additional carbon-carbon double bond in the linoleoyl chain of PLG compared to the oleoyl (B10858665) chain of POG. Linoleic acid (18:2) has two double bonds, which introduces a more pronounced "kink" in its structure compared to the single kink of oleic acid (18:1). This affects the molecule's geometry and its ability to pack within lipid bilayers.

The increased unsaturation in PLG leads to a lower molecular weight and is predicted to influence its physical properties, such as melting point and its effect on membrane fluidity.[1][2][3] Generally, a higher degree of unsaturation in fatty acid chains prevents tight packing of lipids, which increases the fluidity of the membrane in which they reside.[4][5] Therefore, PLG is expected to increase membrane fluidity to a greater extent than POG.

PropertyThis compound (PLG)1-Palmitoyl-2-oleoyl-sn-glycerol (POG)
Synonyms DG(16:0/18:2), PLGDG(16:0/18:1), POG
Molecular Formula C₃₇H₆₈O₅[1]C₃₇H₇₀O₅[2]
Molecular Weight 592.9 g/mol [1]594.9 g/mol [2]
sn-1 Acyl Chain Palmitic Acid (16:0)Palmitic Acid (16:0)
sn-2 Acyl Chain Linoleic Acid (18:2)Oleic Acid (18:1)
Degree of Unsaturation Polyunsaturated (2 double bonds at sn-2)Monounsaturated (1 double bond at sn-2)
Predicted Membrane Fluidity HigherLower
Oxidative Susceptibility Higher (due to bis-allylic protons)Lower

Biochemical and Metabolic Divergence

PLG and POG are both key intermediates in lipid metabolism but their distinct structures dictate different metabolic fates and signaling consequences.

Substrate for Protein Kinase C (PKC)

As diacylglycerols, both PLG and POG function as second messengers that activate Protein Kinase C (PKC) isoforms at the cell membrane. However, research indicates that the specific molecular species of DAG can differentially activate various PKC isoforms.[6][7] The activation of conventional and novel PKC isoforms shows a distinct preference for DAGs containing either saturated or polyunsaturated fatty acids.[7] For example, some PKC isoforms are more strongly activated by DAGs containing polyunsaturated fatty acids.[6][7] This suggests that PLG, with its polyunsaturated linoleoyl chain, may exhibit a different PKC activation profile compared to the monounsaturated POG, leading to the activation of distinct downstream cellular pathways.

Substrate for Phospholipases

The fatty acid at the sn-2 position can be cleaved by phospholipase A₂ (PLA₂) enzymes. This metabolic step represents a major point of divergence between PLG and POG.

  • Metabolism of PLG: Cleavage of PLG by PLA₂ releases linoleic acid . Linoleic acid is an essential omega-6 fatty acid and a precursor for the synthesis of arachidonic acid (ARA). ARA is subsequently metabolized into a vast array of potent signaling molecules known as eicosanoids (e.g., prostaglandins, thromboxanes, leukotrienes), which are key mediators of inflammation, immunity, and central nervous system functions.

  • Metabolism of POG: Cleavage of POG by PLA₂ releases oleic acid . Oleic acid is an omega-9 fatty acid and is not a precursor to the eicosanoid pathway. It is primarily used for energy storage (re-esterified into triacylglycerols) or incorporated into other membrane lipids.

This difference in the released fatty acid means that PLG can directly fuel pro-inflammatory and other signaling cascades in a way that POG cannot.

Signaling Pathways and Functional Relationships

The distinct metabolic fates of PLG and POG give rise to divergent signaling pathways. The generation of these DAGs from a common precursor, phosphatidic acid (PA), leads to two functionally different outcomes.

G cluster_upstream Upstream Generation cluster_dag Diacylglycerol Pool cluster_downstream Divergent Downstream Pathways cluster_pkc PKC Activation cluster_pla2 PLA₂ Metabolism PLC Phospholipase C PA Phosphatidic Acid PLC->PA generates PIP2 PIP₂ PIP2->PLC cleaves PAP PA Phosphatase PA->PAP dephosphorylates DAG DAG Pool (PLG or POG) PAP->DAG PKC Protein Kinase C (Isoform-Specific Activation) DAG->PKC PLG_node PLG POG_node POG Response_PKC Cellular Responses (Proliferation, Differentiation) PKC->Response_PKC PLA2 Phospholipase A₂ Linoleic Linoleic Acid (ω-6) PLA2->Linoleic from PLG Oleic Oleic Acid (ω-9) PLA2->Oleic from POG PLG_node->PLA2 POG_node->PLA2 Eicosanoids Eicosanoids (Prostaglandins, etc.) Linoleic->Eicosanoids precursor to

Caption: Metabolic and signaling pathways of PLG and POG.

Experimental Protocols

Measurement of Membrane Fluidity via Fluorescence Polarization

This method assesses membrane fluidity by measuring the rotational mobility of a fluorescent probe, such as 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH), embedded in a lipid bilayer.[8][9]

  • Preparation of Liposomes:

    • Prepare lipid mixtures (e.g., a base phospholipid like POPC) with either PLG or POG at a desired molar ratio in a glass vial.

    • Evaporate the organic solvent under a stream of nitrogen gas to form a thin lipid film on the vial wall.

    • Place the vial under high vacuum for at least 2 hours to remove residual solvent.

    • Hydrate the lipid film with an appropriate aqueous buffer (e.g., PBS, pH 7.4) by vortexing, creating multilamellar vesicles (MLVs).

    • To create small unilamellar vesicles (SUVs), sonicate the MLV suspension on ice or extrude it through polycarbonate filters of a defined pore size (e.g., 100 nm).

  • Fluorescent Labeling:

    • Prepare a stock solution of DPH in a suitable solvent like tetrahydrofuran (B95107) (THF) or acetone (B3395972).

    • Add the DPH stock solution to the liposome (B1194612) suspension while vortexing to a final probe-to-lipid ratio of approximately 1:500.

    • Incubate the mixture at a temperature above the lipid phase transition for at least 40 minutes in the dark to allow for probe incorporation.[8]

  • Measurement:

    • Transfer the labeled liposome suspension to a quartz cuvette.

    • Use a fluorometer equipped with polarizers. Set the excitation wavelength to ~360 nm and the emission wavelength to ~430 nm.[8]

    • Measure the fluorescence intensities parallel (Ivv) and perpendicular (Ivh) to the vertically polarized excitation light. A grating factor (G) is determined to correct for instrumental bias.

    • Calculate the steady-state fluorescence polarization (P) using the formula: P = (Ivv - G * Ivh) / (Ivv + G * Ivh).

  • Data Interpretation: A lower 'P' value indicates higher rotational freedom of the probe, which corresponds to higher membrane fluidity. It is expected that liposomes containing PLG will exhibit lower 'P' values than those containing POG under identical conditions.

In Vitro Protein Kinase C (PKC) Activity Assay

This protocol describes a method to measure the phosphotransferase activity of PKC in response to different DAG activators, often using a radioactive or ELISA-based approach.[10][11]

  • Assay Components:

    • PKC Source: Purified or immunoprecipitated PKC enzyme.

    • Lipid Activator: Prepare vesicles or mixed micelles containing phosphatidylserine (B164497) (PS), a required cofactor, and the DAG to be tested (PLG or POG).

    • Substrate: A specific PKC substrate peptide (e.g., QKRPSQRSKYL).[10]

    • ATP Source: [γ-³²P]ATP for radioactive detection or unlabeled ATP for antibody-based detection.

    • Assay Buffer: A buffer containing Mg²⁺, a necessary cation for kinase activity.

  • Reaction Protocol (Radioactive Method):

    • On ice, combine the assay buffer, substrate peptide, lipid activator vesicles (PS + PLG or PS + POG), and the PKC enzyme preparation in a microcentrifuge tube.[10]

    • Initiate the kinase reaction by adding the Mg²⁺/[γ-³²P]ATP mixture.

    • Incubate the reaction at 30°C for a defined period (e.g., 10 minutes).[10]

    • Stop the reaction by spotting an aliquot of the mixture onto P81 phosphocellulose paper.[10]

    • Wash the P81 paper extensively with phosphoric acid (e.g., 0.75%) to remove unincorporated [γ-³²P]ATP.

    • Wash once with acetone to dry the paper.

  • Quantification:

    • Transfer the washed P81 paper squares to a scintillation vial.

    • Add scintillation cocktail and quantify the incorporated ³²P using a scintillation counter.

  • Data Interpretation: Higher radioactive counts indicate greater phosphorylation of the substrate and thus higher PKC activity. By comparing the activity generated by PLG versus POG at various concentrations, their relative potency as PKC activators can be determined.

Conclusion

The difference between this compound (PLG) and 1-palmitoyl-2-oleoyl-sn-glycerol (POG) extends far beyond a single double bond. This structural variance imparts distinct physicochemical properties, leading to different effects on membrane fluidity. More critically, it creates divergent paths in cellular metabolism and signaling. PLG's ability to release the omega-6 fatty acid linoleic acid positions it as a potential precursor to the powerful eicosanoid signaling cascade. In contrast, POG's metabolism yields the non-eicosanoid precursor oleic acid. These differences may also translate to the differential activation of PKC isoforms. For researchers in lipidomics, cell signaling, and drug delivery, understanding these distinctions is crucial for interpreting experimental results and for designing lipid-based systems with specific functional outcomes.

References

Unveiling the Specificity of 1-Palmitoyl-2-linoleoyl-sn-glycerol: An In Vitro and In Vivo Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The diacylglycerol (DAG) 1-palmitoyl-2-linoleoyl-sn-glycerol (B1244216) (PLG) is emerging as a molecule of interest due to its specific biological activities, which differentiate it from other closely related lipid structures. This guide provides a comparative analysis of the in vitro effects of PLG, with a focus on its role as a signaling molecule in plant-microbe interactions. Currently, the publicly available scientific literature on the in vivo effects of PLG supplementation in animal models or humans is limited. The primary body of research focuses on its function as a hormogonium-inducing factor (HIF) in the symbiotic relationship between the cycad Cycas revoluta and the cyanobacterium Nostoc.

Comparative Analysis of PLG and Its Isomers

The biological activity of PLG has been shown to be highly dependent on its specific stereochemistry. In a key in vitro study, the ability of synthetically produced PLG to induce hormogonium formation in Nostoc was compared with its enantiomer and a positional isomer. The results highlight the stereo-specificity of this biological process.

Quantitative Data Summary
CompoundConcentration (nmol/disc)Hormogonium-Inducing ActivityReference
This compound (PLG) 1Clear Activity [1]
2-Linoleoyl-3-palmitoyl-sn-glycerol (PLG enantiomer)1 - 100Less Active[1]
1-Palmitoyl-2-linoleoyl-rac-glycerol (Racemic mixture)1 - 100Less Active[1]
1-Linoleoyl-2-palmitoyl-rac-glycerol (Positional isomer)up to 100Almost Inactive[1]

Experimental Protocols

The following is a detailed methodology for the hormogonium induction bioassay as described in the foundational research.

Hormogonium Induction Bioassay

Objective: To assess the ability of this compound and its isomers to induce the differentiation of filamentous Nostoc cyanobacteria into motile hormogonia.

Materials:

  • Nostoc sp. strain Yaku-1 culture

  • Winogradsky's mineral solution solidified with 0.3% gellan gum

  • Sterile paper discs (8 mm diameter)

  • Test compounds (this compound, its enantiomer, and positional isomer) dissolved in an appropriate solvent (e.g., ethanol)

  • Petri dishes

Procedure:

  • A pre-cultured Nostoc sp. strain Yaku-1 is mixed with Winogradsky's mineral solution soft gel medium.

  • The mixture is poured into Petri dishes to create a uniform bacterial lawn.

  • Sterile paper discs are impregnated with known concentrations of the test compounds.

  • The impregnated paper discs are placed onto the surface of the solidified Nostoc culture.

  • The Petri dishes are incubated under appropriate light and temperature conditions (e.g., 23°C).

  • The induction of hormogonia, characterized by the formation of motile filaments, is observed around the paper discs over a period of 24 to 48 hours.

  • The activity is quantified by measuring the area of hormogonium formation or by qualitative assessment of the density of the motile filaments.

Signaling Pathways and Experimental Workflow

Proposed Signaling Pathway for PLG in Nostoc

Diacylglycerols are well-established second messengers in many signaling pathways, often acting through the activation of Protein Kinase C (PKC).[2][3][4] While the specific downstream effectors in Nostoc are not fully elucidated, a plausible pathway involves the perception of PLG by a currently unidentified receptor, leading to the activation of a signaling cascade that results in the genetic and morphological changes associated with hormogonium differentiation.

PLG_Signaling_Pathway PLG This compound (PLG) Receptor Putative Receptor PLG->Receptor Binds PKC_analog PKC-like Kinase Activation Receptor->PKC_analog Activates Signal_Cascade Downstream Signaling Cascade PKC_analog->Signal_Cascade Gene_Expression Altered Gene Expression Signal_Cascade->Gene_Expression Hormogonium Hormogonium Differentiation Gene_Expression->Hormogonium

Caption: Proposed signaling pathway of PLG in Nostoc.

Experimental Workflow for Hormogonium Induction Assay

The following diagram illustrates the key steps in the experimental workflow used to determine the hormogonium-inducing activity of PLG.

Hormogonium_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Nostoc_Culture Culture Nostoc sp. Medium_Prep Prepare Soft Agar Medium Nostoc_Culture->Medium_Prep Plate_Pouring Pour Nostoc-Agar Plates Medium_Prep->Plate_Pouring Disc_Placement Place Discs on Agar Plate_Pouring->Disc_Placement Compound_Prep Prepare PLG and Isomer Solutions Disc_Impregnation Impregnate Paper Discs Compound_Prep->Disc_Impregnation Disc_Impregnation->Disc_Placement Incubation Incubate Plates Disc_Placement->Incubation Observation Observe Hormogonium Formation Incubation->Observation Data_Quantification Quantify Activity Observation->Data_Quantification

Caption: Experimental workflow for the hormogonium induction assay.

References

A Comparative Analysis of the Immunomodulatory Effects of PLAG and Its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: A Comprehensive Guide for Researchers in Immunology and Drug Development

This guide provides a detailed comparison of the immunomodulatory properties of 1-palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol (PLAG), a synthetic monoacetyldiglyceride, with its constituent precursors: palmitic acid, linoleic acid, and acetylated glycerol (B35011). This document is intended for researchers, scientists, and professionals in drug development seeking to understand the unique immunological activities of PLAG in relation to its components.

Introduction to PLAG and its Immunomodulatory Role

PLAG is a chemically synthesized compound identical to a naturally occurring molecule found in Sika deer antlers.[1] It is composed of a glycerol backbone esterified with palmitic acid, linoleic acid, and an acetyl group. PLAG has demonstrated a range of immunomodulatory effects in various preclinical and clinical settings, suggesting its potential as a therapeutic agent for inflammatory and autoimmune diseases.[1][2][3] This guide dissects the known immunomodulatory activities of PLAG and compares them with the individual effects of its fatty acid and acetylated glycerol precursors to elucidate the contribution of each component to the overall activity of the parent molecule.

Comparative Analysis of Immunomodulatory Effects

The immunomodulatory profile of PLAG appears to be distinct from the individual actions of its precursors. While palmitic acid often exhibits pro-inflammatory properties and linoleic acid has varied effects, PLAG consistently demonstrates anti-inflammatory and immunoregulatory activities.

Effects on Pro-Inflammatory Cytokines

PLAG has been shown to effectively downregulate the production of key pro-inflammatory cytokines. In a mouse model of autoimmune arthritis and interstitial lung disease, PLAG administration led to a significant reduction in serum levels of TNF-α and IL-6.[1] Furthermore, in a concanavalin (B7782731) A-induced hepatitis model, PLAG pretreatment reduced the levels of IL-6 and the neutrophil-attracting chemokine CXCL2.[2]

In contrast, palmitic acid is widely reported to be a pro-inflammatory saturated fatty acid. Studies have shown that palmitic acid can enhance inflammatory responses by activating Toll-like receptors (TLRs) and stimulating the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in macrophages.[2][4]

Linoleic acid, an omega-6 polyunsaturated fatty acid, has a more complex immunomodulatory profile. While it is a precursor to the pro-inflammatory arachidonic acid, some studies have reported anti-inflammatory effects for linoleic acid and its conjugated isomers (CLA). For instance, CLA has been found to decrease the production of TNF-α and IL-6 in rat models.[4] However, linoleic acid can also promote the expression of pro-inflammatory markers in macrophages under certain conditions.[5]

Table 1: Comparison of Effects on Key Pro-Inflammatory Cytokines

CompoundTNF-αIL-6IL-1β
PLAG ↓[1]↓[1][2][3]-
Palmitic Acid ↑[2][4]↑[2][4]↑[6][7]
Linoleic Acid ↓ (as CLA)[4] / ↑[5]↓ (as CLA)[4] / ↑[5]↓[5]
Arrow indicates up (↑) or down (↓) regulation. Data is synthesized from multiple studies and direct comparative values are not available.
Effects on T-Helper Cell Differentiation and Cytokines

PLAG appears to modulate the balance of T-helper (Th) cell responses, particularly by suppressing Th2-mediated immunity. It has been shown to reduce the levels of the Th2 cytokine IL-4 in a dose-dependent manner, both in vivo and in vitro.[2][8][9] This effect is mediated, at least in part, through the inhibition of the STAT6 signaling pathway.[2][8][10] In a study with healthy adults, PLAG supplementation lowered IL-4 production by peripheral blood mononuclear cells (PBMCs) without altering the production of the Th1 cytokine IFN-γ.[3]

The precursors of PLAG have differing effects on Th cell responses. Palmitic acid has been shown to impair antigen presentation to CD8+ T-cells, which could indirectly affect the adaptive immune response.[4] Linoleic acid is a precursor for prostaglandin (B15479496) E2 (PGE2), which is known to suppress Th1 responses (decreasing IFN-γ and IL-2) and promote Th2 responses by increasing IL-4 production.[11] Furthermore, linoleic acid has been demonstrated to inhibit Th1 and Th17 cell differentiation and reduce the production of IFN-γ and IL-17.[5]

Table 2: Comparison of Effects on T-Helper Cell Cytokines

CompoundIFN-γ (Th1)IL-4 (Th2)IL-17 (Th17)
PLAG ↔[2][3]↓[2][3][8][9]-
Palmitic Acid ---
Linoleic Acid ↓[5][11]↑[11]↓[5]
Arrow indicates up (↑), down (↓), or no change (↔). Data is synthesized from multiple studies.
Effects on Innate Immunity

PLAG has a notable impact on innate immune cells, particularly neutrophils. It has been shown to reduce excessive neutrophil infiltration in inflammatory models of hepatitis and arthritis.[1][2] This is achieved in part by inhibiting neutrophil migration through the suppression of IL-8 and VCAM expression.[2]

Palmitic acid, on the other hand, generally promotes the activation of innate immune cells. It can induce a hyper-inflammatory response to stimuli like LPS in macrophages and can enhance TLR-dependent inflammation.[12][13][14]

Information on the specific immunomodulatory effects of acetyl-rac-glycerol is limited. However, studies on similar molecules, such as glycerol monolaurate (GML), have shown that they can inhibit T-cell proliferation and cytokine production, suggesting that the glycerol backbone with an acyl chain can possess immunomodulatory properties.

Signaling Pathways and Experimental Workflows

The distinct immunomodulatory effects of PLAG are underpinned by its interaction with specific cellular signaling pathways.

PLAG_Signaling_Pathway cluster_cell Hepatocyte / T-Cell PLAG PLAG Atypical_PKC Atypical PKC PLAG->Atypical_PKC Inhibits IL4_gene IL-4 Gene Transcription PLAG->IL4_gene Reduces IL8_VCAM IL-8/VCAM Expression PLAG->IL8_VCAM Suppresses IL4R IL-4 Receptor IL4R->Atypical_PKC Activates STAT6 STAT6 pSTAT6 pSTAT6 STAT6->pSTAT6 Phosphorylation Nucleus Nucleus pSTAT6->Nucleus pSTAT6->IL4_gene Activates Atypical_PKC->STAT6 Neutrophil_Migration Neutrophil Migration IL8_VCAM->Neutrophil_Migration Promotes

Caption: PLAG's inhibition of the IL-4/STAT6 signaling pathway.

Experimental_Workflow cluster_0 In Vivo Model (e.g., Autoimmune Arthritis) cluster_1 In Vitro Assay (e.g., Cytokine Production) start Induce Disease Model (e.g., Curdlan (B1160675) Injection) treatment Oral Administration (PLAG or Vehicle) start->treatment monitoring Monitor Disease Progression (e.g., Arthritis Score) treatment->monitoring endpoint Endpoint Analysis (20 weeks) monitoring->endpoint analysis Serum Cytokine Analysis (Luminex) Histology of Tissues endpoint->analysis cell_culture Culture Immune Cells (e.g., PBMCs) stimulation Stimulate Cells (e.g., ConA) cell_culture->stimulation incubation Incubate with PLAG or Precursors stimulation->incubation collection Collect Supernatant incubation->collection elisa Cytokine Measurement (ELISA) collection->elisa

Caption: Generalized workflow for in vivo and in vitro immunomodulatory studies.

Experimental Protocols

The findings presented in this guide are based on established experimental methodologies in immunology research.

In Vivo Autoimmune Arthritis Model
  • Animal Model: SKG mice, which are genetically predisposed to developing autoimmune arthritis.

  • Induction of Arthritis: Intraperitoneal injection of curdlan to induce arthritis and interstitial lung disease.[1]

  • Treatment: Oral administration of PLAG (or vehicle control) daily for a specified period (e.g., from 3 to 20 weeks post-induction).[1]

  • Assessment:

    • Clinical Scoring: Weekly monitoring and scoring of peripheral joint swelling and severity.[6]

    • Histology: At the experimental endpoint, lung and joint tissues are collected, sectioned, and stained (e.g., H&E, Masson's trichrome) to assess inflammation and fibrosis.[6]

    • Immunofluorescence: Staining of tissue sections for specific immune cell markers (e.g., GM-CSF+ neutrophils) and inflammatory mediators.[6]

    • Cytokine Analysis: Measurement of serum cytokine levels using a multiplex immunoassay (e.g., Luminex).[4]

In Vitro Cytokine Production Assay
  • Cell Culture: Isolation and culture of primary immune cells, such as human peripheral blood mononuclear cells (PBMCs), or immune cell lines.

  • Stimulation: Activation of cells with a mitogen (e.g., Concanavalin A for T-cells) or a specific antigen to induce cytokine production.

  • Treatment: Incubation of the stimulated cells with various concentrations of PLAG, palmitic acid, linoleic acid, or vehicle control for a defined period (e.g., 24-48 hours).

  • Cytokine Measurement: Collection of the cell culture supernatant and quantification of secreted cytokines using an Enzyme-Linked Immunosorbent Assay (ELISA).[5][12] This involves capturing the cytokine of interest with a specific antibody, detecting it with a labeled secondary antibody, and measuring the resulting signal, which is proportional to the cytokine concentration.[12]

Conclusion

The immunomodulatory profile of PLAG is not merely a sum of its parts. While its fatty acid precursors, palmitic acid and linoleic acid, have their own distinct and sometimes opposing effects on the immune system, PLAG consistently demonstrates a capacity to downregulate inflammatory responses. Specifically, its ability to reduce the production of key pro-inflammatory cytokines like TNF-α and IL-6, and to modulate Th2 responses by inhibiting IL-4, highlights a unique therapeutic potential. The contribution of the acetylated glycerol moiety to the overall activity of PLAG warrants further investigation. This comparative guide underscores the importance of studying the immunomodulatory effects of complex lipids as a whole, as their biological activity can be significantly different from that of their individual components.

References

Safety Operating Guide

Navigating the Disposal of 1-Palmitoyl-2-linoleoyl-sn-glycerol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant research environment. This guide provides essential safety and logistical information for the disposal of 1-Palmitoyl-2-linoleoyl-sn-glycerol, a common glycerolipid used in various research applications.

Initial Assessment and Safety Precautions

Based on available Safety Data Sheets (SDS) for structurally similar compounds, this compound is not classified as a hazardous substance.[1] However, it is imperative to adhere to standard laboratory safety protocols. This includes wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat to avoid contact with skin and eyes.[2] Handling should be performed in a well-ventilated area.[2]

Key Waste Characteristics

CharacteristicAssessmentDisposal Implication
Hazard Classification Not classified as hazardousCan likely be disposed of as non-hazardous waste, but institutional policies must be followed.
Physical State Solid or liquid (often in solution)Disposal method will depend on the physical state and any solvents used.
Reactivity No known hazardous reactionsLow risk of reaction with other chemicals during disposal.
Toxicity Not considered toxicStandard handling precautions are sufficient.

Disposal Procedures

The primary principle for the disposal of this compound is to prevent its release into the environment.[2] While it is generally considered non-hazardous, institutional and local regulations must always be the final authority on disposal procedures.

Step-by-Step Disposal Workflow:

  • Consult Institutional Guidelines: Before proceeding with any disposal method, consult your institution's Environmental Health and Safety (EH&S) department for their specific protocols for non-hazardous chemical waste.

  • Assess the Waste Stream: Determine if the this compound is in its pure form or dissolved in a solvent. If it is in a solvent, the solvent's hazards will dictate the disposal route.

  • Segregate Waste: Do not mix this compound waste with hazardous waste streams to avoid unnecessary disposal costs and complications.

  • Containerization: Collect the waste in a clearly labeled, sealed, and appropriate container. The label should clearly identify the contents as "this compound waste" and include the solvent if applicable.

  • Disposal Options:

    • Solid Waste: If in solid form and deemed non-hazardous by your institution, it may be permissible to dispose of it in the regular laboratory trash.[3][4] However, it should be securely packaged to prevent exposure to custodial staff.

    • Liquid Waste (Aqueous Solutions): For small quantities of aqueous solutions, disposal down the sanitary sewer with copious amounts of water may be acceptable, pending institutional approval.[5][6]

    • Liquid Waste (Solvent Solutions): If dissolved in a flammable or hazardous solvent, the mixture must be treated as hazardous waste and disposed of through your institution's hazardous waste management program.

    • Licensed Chemical Waste Disposal: For larger quantities or when in doubt, the most prudent course of action is to arrange for disposal through a licensed chemical waste disposal company, which can be coordinated through your EH&S department.

Disposal Decision Workflow

DisposalWorkflow cluster_start Start cluster_assess Assessment cluster_disposal Disposal Path Start Waste this compound Generated Consult_EH_S Consult Institutional EH&S Guidelines Start->Consult_EH_S Is_Hazardous Is it mixed with hazardous solvent? Consult_EH_S->Is_Hazardous Hazardous_Waste Dispose as Hazardous Waste via EH&S Is_Hazardous->Hazardous_Waste Yes Non_Hazardous_Waste Treat as Non-Hazardous Waste Is_Hazardous->Non_Hazardous_Waste No Solid_Disposal Solid Waste Disposal (Securely package for lab trash) Non_Hazardous_Waste->Solid_Disposal If Solid Liquid_Disposal Aqueous Solution Disposal (Drain with excess water) Non_Hazardous_Waste->Liquid_Disposal If Aqueous

Caption: Disposal decision workflow for this compound.

Experimental Protocols Cited

This document provides general disposal guidance and does not refer to specific experimental protocols. The disposal of waste from any experiment should always be considered as part of the experimental design and risk assessment process.

By following these guidelines and prioritizing communication with your institution's safety professionals, you can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility within your laboratory.

References

Navigating the Safe Handling of 1-Palmitoyl-2-linoleoyl-sn-glycerol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling 1-Palmitoyl-2-linoleoyl-sn-glycerol, a common triacylglycerol used in various research applications. Adherence to these protocols is critical for minimizing risk and ensuring a safe laboratory environment.

While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), observing standard laboratory safety precautions is essential.[1][2] The following information details the recommended personal protective equipment (PPE), operational procedures, and disposal plans.

Personal Protective Equipment (PPE)

The following table summarizes the recommended PPE for handling this compound. These recommendations are based on safety data sheets for similar compounds and general laboratory safety guidelines.

PPE CategoryItemSpecifications and Use
Hand Protection Disposable GlovesNitrile or latex gloves are recommended to prevent direct skin contact.[3] Gloves must be inspected prior to use. Wash and dry hands after handling.[4]
Eye Protection Safety GlassesWear tightly fitting safety goggles with side-shields to protect against accidental splashes.[3][4]
Body Protection Laboratory CoatA standard laboratory coat should be worn to protect clothing and skin from potential spills.[3][5]
Respiratory Protection Not Generally RequiredUnder normal handling conditions in a well-ventilated area, respiratory protection is not necessary.[1][2] If dust or aerosols are generated and exposure limits are exceeded, a full-face respirator may be required.[4]
Footwear Closed-Toe ShoesClosed-toe shoes are required to protect feet from spills or falling objects in the laboratory.[3]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is crucial for safety and experimental accuracy. The following workflow outlines the key steps from preparation to disposal.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Disposal prep_area 1. Prepare Work Area (Clean and Uncluttered) don_ppe 2. Don Appropriate PPE prep_area->don_ppe weigh 3. Weigh Substance (Avoid Dust Generation) don_ppe->weigh dissolve 4. Prepare Solution (if applicable) (Use Appropriate Solvent and Ventilation) weigh->dissolve handle 5. Perform Experimental Procedures dissolve->handle cleanup 6. Clean Work Area and Equipment handle->cleanup dispose 7. Dispose of Waste (Follow Institutional Guidelines) cleanup->dispose doff_ppe 8. Doff PPE dispose->doff_ppe wash_hands 9. Wash Hands Thoroughly doff_ppe->wash_hands

Safe handling workflow for this compound.

Experimental Protocols:

  • Preparation: Ensure the work area is clean and free of clutter. Don all required PPE as outlined in the table above.

  • Handling:

    • When weighing the substance, do so carefully to avoid the formation of dust.[6][7]

    • If preparing a solution, use a suitable solvent in a well-ventilated area or under a fume hood.

    • Handle the substance in accordance with good industrial hygiene and safety practices.[4][7]

  • Post-Handling:

    • Thoroughly clean all equipment and the work area after use.

    • Remove PPE and wash hands with soap and water.

Disposal Plan

Proper disposal of chemical waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: Collect waste material in suitable, closed containers labeled for disposal.[6][7]

  • Disposal Method: The material can be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[6] Do not discharge into sewer systems or contaminate water, foodstuffs, feed, or seed.[6][7]

  • Container Disposal: Empty containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[6] Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill.[6]

By adhering to these safety protocols, laboratory professionals can confidently and safely handle this compound, fostering a secure and productive research environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.